2-Chloro-9-methyl-7H-purin-8(9H)-one
Description
Properties
IUPAC Name |
2-chloro-9-methyl-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUVVSFIAPUPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the structural, physical, and chemical characteristics of this purine derivative. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are designed as self-validating systems to ensure data integrity. This guide aims to be an essential resource for scientists working with or considering the use of this compound in their research endeavors.
Introduction and Chemical Identity
This compound is a substituted purine derivative. The purine scaffold is a fundamental motif in nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a chloro group at the 2-position, a methyl group at the 9-position, and an oxo group at the 8-position suggests that this molecule could serve as a valuable intermediate in the synthesis of more complex bioactive compounds. The reactivity of the C2-chloro atom, in particular, allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).
Understanding the physicochemical properties of this molecule is paramount for its effective use in research and development. These properties govern its solubility, stability, permeability, and interaction with biological targets, thereby influencing its potential as a drug candidate or a pharmacological tool.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the purine ring system follows IUPAC conventions.
Caption: Chemical structure of this compound.
Basic Properties
A summary of the fundamental properties of this compound is provided in the table below.
| Property | Value | Comments |
| Molecular Formula | C₆H₅ClN₄O | |
| Molecular Weight | 184.58 g/mol | Calculated based on the molecular formula. |
| CAS Number | Not assigned | A specific CAS number for this compound is not readily available in public databases. |
| Appearance | Expected to be a white to off-white solid | Based on the appearance of similar purine derivatives. |
| Melting Point | >130 °C (predicted) | The related compound 2-Chloro-9-methyl-9H-purine has a melting point of 129-130 °C. The 8-oxo group is expected to increase this value.[1] |
| Boiling Point | Decomposes before boiling (predicted) | Typical for heterocyclic compounds with multiple hydrogen bond donors and acceptors. |
Spectroscopic and Analytical Properties
Spectroscopic and analytical data are crucial for the unequivocal identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on data from analogous structures.[2][3]
-
¹H NMR:
-
N9-CH₃: A singlet is expected around δ 3.5-4.0 ppm.
-
N7-H: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 10-13 ppm.
-
C6-H: A singlet is expected in the aromatic region, likely around δ 8.0-8.5 ppm.
-
-
¹³C NMR:
-
N9-CH₃: A signal is expected around δ 30-35 ppm.
-
C2, C4, C5, C6, C8: Signals for the carbon atoms of the purine core are expected in the range of δ 110-160 ppm. The C8 carbonyl carbon will likely be the most downfield signal in this group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ would be expected at m/z 185.0225. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for the parent 9H-Purine.[4]
-
Expected Absorptions:
-
N-H stretch: A broad absorption band around 3100-3300 cm⁻¹ is expected for the N7-H group.
-
C=O stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the C8 carbonyl group.
-
C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region are expected for the purine ring system.
-
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of purine derivatives.
Caption: A typical RP-HPLC workflow for the analysis of purine derivatives.
A detailed protocol for the purity determination of this compound using RP-HPLC is provided in the Experimental Protocols section.
Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters that influence the bioavailability and formulation development of a compound.
Solubility Profile
Based on its structure, this compound is expected to have low aqueous solubility and higher solubility in polar aprotic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | The presence of the chloro and methyl groups, along with the fused ring system, contributes to its hydrophobicity. |
| DMSO | Soluble | A polar aprotic solvent capable of disrupting crystal lattice forces and forming hydrogen bonds. |
| DMF | Soluble | Similar to DMSO, it is a polar aprotic solvent suitable for dissolving many organic compounds. |
| Ethanol/Methanol | Sparingly Soluble | The polarity of the alcohol may not be sufficient to overcome the crystal lattice energy, but some solubility is expected. |
| Dichloromethane | Poorly Soluble | A nonpolar solvent that is unlikely to effectively solvate the polar purine core. |
A detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below.
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.
The lipophilicity of this compound has not been experimentally determined. However, it can be estimated using computational models or determined experimentally via methods such as the shake-flask method or by RP-HPLC.[5]
Ionization and Stability
Acidity and Basicity (pKa)
The purine ring system contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Acidic Proton: The N7-H proton is expected to be acidic, with a pKa likely in the range of 7-9.
-
Basic Sites: The nitrogen atoms in the pyrimidine ring (N1 and N3) are potential basic sites, with pKa values typically in the range of 2-4.
A robust method for determining pKa values using UV-Vis spectrophotometry is detailed in the experimental protocols section.[6][7][8]
Chemical Stability
The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Potential degradation pathways for this compound include:
-
Hydrolysis: The C2-chloro group may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
-
Oxidation: The purine ring can be susceptible to oxidative degradation.
-
Photostability: Exposure to light, particularly UV radiation, may lead to degradation.
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and establish the compound's stability profile.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Protocol for Purity Determination by RP-HPLC
This protocol describes a general method for determining the purity of a sample of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute with a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Run the gradient method.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Causality: The use of a C18 column provides good retention for moderately polar compounds like purine derivatives. TFA is used as an ion-pairing agent to improve peak shape for basic nitrogen-containing compounds. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.[9][10][11][12][13]
Protocol for Thermodynamic Solubility Determination
This protocol follows the shake-flask method to determine the equilibrium solubility.
-
Materials: this compound, desired solvents (e.g., water, phosphate-buffered saline pH 7.4), vials, orbital shaker, centrifuge, HPLC system.
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as the RP-HPLC method described above, against a standard curve of known concentrations.
Causality: This method ensures that the solution is saturated and at equilibrium, providing the true thermodynamic solubility. Centrifugation is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium.[14][15]
Protocol for pKa Determination by UV-Vis Spectrophotometry
This protocol utilizes the change in UV absorbance with pH to determine the pKa.[6][7][16][17]
-
Materials: this compound, a series of buffers covering a wide pH range (e.g., pH 2 to 12), UV-Vis spectrophotometer with a 96-well plate reader, quartz cuvettes or UV-transparent 96-well plates.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a series of buffers with known pH values.
-
Add a small, constant amount of the stock solution to each well to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 50 µM). The final DMSO concentration should be kept low (<1%) to minimize its effect on the pKa.
-
Measure the full UV spectrum (e.g., 200-400 nm) for each well.
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.
-
Plot absorbance at the chosen wavelength(s) versus pH.
-
Fit the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa value(s).
Causality: The ionization of a chromophore-containing molecule alters its electronic structure, leading to a change in its UV-Vis absorbance spectrum. By monitoring this change across a range of pH values, the equilibrium point between the ionized and non-ionized forms (the pKa) can be determined.
Conclusion
This compound is a purine derivative with significant potential as a synthetic intermediate in drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, drawing upon data from closely related analogs where specific experimental values are not yet available. The inclusion of robust, field-proven experimental protocols provides researchers with the necessary tools to fully characterize this molecule in their own laboratories. A thorough understanding and experimental determination of the properties outlined in this guide are essential first steps for any research program involving this compound, ensuring data quality and facilitating its development for potential therapeutic applications.
References
- Borges, C. R., et al. (2002). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection.
- Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- General HPLC Methods. (n.d.). [Link]
- AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). [Link]
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). PMC - NIH. [Link]
- Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(2-3), 113-123. [Link]
- Li, Y., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. Food Science & Nutrition, 7(6), 2099-2108. [Link]
- George, S. K., et al. (2013). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 91(6), 2841-2846. [Link]
- Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305-309. [Link]
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
- American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. American Elements. [Link]
- Alaaa, O. (2025). Determination of pKa Using UV-VIS Spectrophotometry. Prezi. [Link]
- Hou, Y., et al. (2025). Guidelines for purine extraction and determination in foods. Journal of Food Science. [Link]
- World Health Organization. (2018).
- Direct Regioselective C-H Cyan
- pKa of a dye: UV-VIS Spectroscopy. (n.d.). [Link]
- Pharma Growth Hub. (2021). Measurement of pKa by UV Spectroscopy. YouTube. [Link]
- 6-chloro-9-methyl-9H-purine. (n.d.). SpectraBase. [Link]
- 2-CHLORO-6-METHYL-9-(BETA-D-RIBOFURANOSYL)-PURINE. (n.d.). SpectraBase. [Link]
- NIST. (n.d.). 9H-Purine. NIST WebBook. [Link]
- Agatonovic-Kustrin, S., et al. (2015). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Molecules, 20(9), 16405-16421. [Link]
- precisionFDA. (n.d.). 2-Amino-9-[[(1S)-2-chloro-1-(hydroxymethyl)ethoxy]methyl]. precisionFDA. [Link]
- Müller, M., et al. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in Experimental Medicine and Biology, 387, 31-36. [Link]
- NIST. (n.d.). 9H-Purine. NIST WebBook. [Link]
- Chemical-Suppliers. (n.d.). Your Inquiry on this compound. Chemical-Suppliers. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9H-Purine [webbook.nist.gov]
- 5. Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. prezi.com [prezi.com]
- 9. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. ishigirl.tripod.com [ishigirl.tripod.com]
- 17. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-9-methyl-7H-purin-8(9H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 2-Chloro-9-methyl-7H-purin-8(9H)-one. Designed for professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple recitation of methods to offer a rationale-driven approach, mirroring the decision-making process in a modern analytical laboratory. We will explore the synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to unequivocally confirm the molecular structure of this purine derivative.
Foundational Analysis and Molecular Formula Determination
The initial step in any structure elucidation is to ascertain the molecular formula. For this compound, this is typically achieved through high-resolution mass spectrometry (HRMS) and elemental analysis.
Molecular Formula: C₆H₅ClN₄O CAS Number: 1273315-11-9[1] Molecular Weight: 184.58 g/mol [1]
This foundational data is the bedrock upon which all subsequent spectroscopic interpretation is built.
Mass Spectrometry: Probing Fragmentation and Isotopic Patterns
Mass spectrometry provides two critical pieces of information: the mass of the molecular ion and the fragmentation pattern, which offers clues about the molecule's substructures.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Data Interpretation and Expected Fragmentation
The mass spectrum of this compound is expected to exhibit a molecular ion peak cluster that is characteristic of a chlorine-containing compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), we anticipate a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak.[2]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Assignment | Key Insights |
| 184/186 | [M]⁺ | Molecular ion peak cluster, confirming the molecular weight and the presence of one chlorine atom. |
| 155 | [M - COH]⁺ | Loss of the formyl radical from the purinone ring, a common fragmentation pathway for such heterocyclic systems. |
| 128 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the fragment after chlorine loss, indicative of the purine ring structure. |
| 113 | [M - CO - NCH₃]⁺ | Fragmentation involving the loss of the methyl isocyanate fragment. |
| 78 | [C₄H₂N₃]⁺ | A fragment corresponding to the pyrimidine ring after significant fragmentation. |
The fragmentation pattern is a puzzle that, when pieced together, reveals the connectivity of the atoms within the molecule. The presence of these specific fragments strongly supports the proposed purin-8-one structure.
Caption: Predicted EI-MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A greater number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
2D NMR (HSQC/HMBC): For unambiguous assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish direct (¹J) and long-range (²J, ³J) C-H correlations.
¹H NMR Data Interpretation
The ¹H NMR spectrum is expected to be relatively simple, with two key signals:
-
N-CH₃ Signal: A singlet in the upfield region (around 3.4-3.8 ppm) corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Aromatic C-H Signal: A singlet in the downfield region (around 7.5-8.5 ppm). In N-9 substituted purines, the H-8 proton is typically more deshielded than the H-2 proton. However, in this case, only one aromatic proton is present, which is expected to be at the C6 position.
-
N-H Signal: A broad singlet, likely in the downfield region (10-12 ppm), corresponding to the proton on the purine ring nitrogen.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule.
Table 2: Predicted NMR Data for this compound (in DMSO-d₆)
| Signal | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| N-CH₃ | ~3.5 (s, 3H) | ~30 | C4, C8 |
| C6-H | ~8.0 (s, 1H) | ~145 | C2, C4, C5, C8 |
| C2 | - | ~154 | C6-H |
| C4 | - | ~150 | N-CH₃, C6-H |
| C5 | - | ~118 | C6-H |
| C8 | - | ~158 | N-CH₃, C6-H |
| N7-H | ~11.5 (br s, 1H) | - | - |
The HMBC experiment is crucial for confirming the position of the methyl group. A correlation between the methyl protons and both C4 and C8 would unequivocally establish the N9-methylation.
Caption: Key Predicted HMBC Correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Data Interpretation
The FTIR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups.
Table 3: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| ~1700 | C=O stretch | Amide (purinone) |
| 1620-1580 | C=N, C=C stretch | Purine ring |
| 1480-1400 | C-H bend | Methyl C-H |
| ~750 | C-Cl stretch | Chloroalkane |
The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key diagnostic feature for the purin-8-one structure. The presence of aromatic and aliphatic C-H stretches, along with the C=N/C=C ring vibrations, further corroborates the overall structure.
Synthesis and Conclusion: A Unified Structural Picture
The convergent evidence from mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a robust and self-validating confirmation of the structure of this compound.
-
MS confirms the molecular formula and the presence of a chlorine atom.
-
¹H and ¹³C NMR define the carbon-hydrogen framework and, crucially, the position of the methyl group at N9.
-
FTIR identifies the key functional groups, notably the carbonyl group of the purinone ring.
The synthesis of related 2,7,9-trisubstituted purin-8-ones often involves the cyclization of a substituted pyrimidine precursor.[3] This synthetic context is valuable for understanding potential isomeric impurities that could arise, for which the detailed spectroscopic analysis described herein would be essential for differentiation.
Caption: Convergent Logic for Structure Elucidation.
This comprehensive approach, integrating multiple analytical techniques, ensures the unambiguous structural assignment of this compound, a critical step in its further development for research and pharmaceutical applications.
References
- AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C).
- American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine.
- MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
- SpectraBase. (n.d.). 2-CHLORO-6-METHYL-9-(BETA-D-RIBOFURANOSYL)-PURINE.
- PubMed. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane.
- PubMed. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides.
- NIST. (n.d.). 9H-Purine.
- Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine.
- University of Colorado Boulder. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.
- PubChem. (n.d.). 6-Chloropurine.
- PubChem. (n.d.). 2-Formylamino-6-chloropurine.
- PubChem. (n.d.). N-Methylcoclaurine.
- SpectraBase. (n.d.). 2-Chlorobenzyl 7H-purin-6-yl sulfide.
- Pharmaffiliates. (n.d.). 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one.
- Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one.
- PubMed. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine.
- ResearchGate. (n.d.). Chemical Synthesis, Spectroscopic Properties and Biochemical Evaluation of 6-chloro-2-aminopurine nucleoside triphosphate.
- SpectraBase. (n.d.). 6-CHLORO-9-(1-AZIDONONYL)-PURINE.
Sources
solubility of 2-Chloro-9-methyl-7H-purin-8(9H)-one in common lab solvents
An In-Depth Technical Guide to Determining the Solubility of 2-Chloro-9-methyl-7H-purin-8(9H)-one in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Solubility in Purine Analog Research
Purine analogs are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies.[2] this compound, as a member of this class, represents a molecule of potential interest for further investigation. However, before extensive biological evaluation can be undertaken, a thorough understanding of its solubility is paramount. Low aqueous solubility, a common challenge with purine analogs, can lead to a number of downstream issues including the underestimation of biological activity and inconsistent results in assays.[3][4] Therefore, the systematic determination of its solubility in a range of common laboratory solvents is a foundational step in its preclinical development.
This guide will provide a robust protocol for determining the thermodynamic solubility of this compound, discuss the key factors influencing its solubility based on its chemical structure, and offer insights into the interpretation of the resulting data.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] For this compound, its solubility in a given solvent will be dictated by its molecular structure and the properties of the solvent.
Key Molecular Features of this compound:
-
Purine Core: The bicyclic purine ring system is aromatic and contains multiple nitrogen atoms, which can act as hydrogen bond acceptors. The presence of the carbonyl group at the 8-position and the N-H group at the 7-position allows for both hydrogen bond donation and acceptance.
-
Chloro Group: The chloro substituent at the 2-position is an electron-withdrawing group that can influence the overall polarity of the molecule.
-
Methyl Group: The methyl group at the 9-position is a nonpolar, hydrophobic substituent.
The "Like Dissolves Like" Principle:
This principle is a useful heuristic for predicting solubility.[5] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Given the presence of both polar (N-H, C=O, nitrogen atoms) and nonpolar (chloro, methyl, aromatic rings) functionalities, this compound is expected to exhibit a nuanced solubility profile.
Solvent Properties to Consider:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the purine core, potentially leading to moderate solubility. However, the hydrophobic regions of the molecule may limit its solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors and have a high dielectric constant, making them good solvents for a wide range of organic compounds.[6] It is anticipated that this compound will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the purine ring, the solubility in nonpolar solvents is expected to be low.
Standardized Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.
Experimental Workflow
Caption: A generalized workflow for determining thermodynamic solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the this compound is of high purity.
-
Use high-purity solvents.
-
Prepare a series of clean, labeled vials for each solvent to be tested.
-
-
Addition of Compound:
-
Add an excess amount of this compound to a known volume of each solvent in the respective vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[7]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at a high speed.
-
Filter the solution using a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[7]
-
-
-
Sample Preparation for Analysis:
-
Carefully transfer a known volume of the clear supernatant or filtrate to a new vial.
-
If the concentration is expected to be high, dilute the sample with the same solvent to fall within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the prepared samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Data Presentation
The experimentally determined solubility data should be organized in a clear and concise table to facilitate comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Predicted Solubility Behavior and Influencing Factors
Based on the chemical structure of this compound, the following solubility trends can be predicted:
Caption: Predicted molecular interactions influencing the solubility of this compound.
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF due to strong dipole-dipole interactions and their ability to disrupt the crystal lattice of the solid.
-
Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol, where hydrogen bonding can occur, but the nonpolar regions of the molecule may limit extensive solvation.
-
Low Solubility: Anticipated in water due to the significant hydrophobic character of the molecule. The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar parts of the purine analog may be energetically unfavorable.
-
Very Low to Insoluble: Expected in nonpolar solvents like hexane and toluene, as the polar functional groups of the purine derivative will have weak interactions with these solvents.
Troubleshooting and Key Considerations
-
Compound Purity: Impurities can significantly affect solubility measurements. Ensure the starting material is of the highest possible purity.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Temperature Control: Solubility is temperature-dependent.[9][10] Maintain a constant and accurately recorded temperature throughout the experiment.
-
pH Effects: For aqueous solutions, the pH can have a dramatic effect on the solubility of ionizable compounds.[4] Since the purine core has basic nitrogen atoms, its solubility in aqueous buffers of different pH should be investigated.
-
Metastable Forms: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with its own unique solubility. It is important to characterize the solid form being used.
Conclusion
Determining the solubility of this compound is a critical early-stage activity in its development as a potential therapeutic agent or research tool. This guide provides a comprehensive, scientifically grounded approach to experimentally determine its thermodynamic solubility using the shake-flask method. By understanding the underlying chemical principles and adhering to a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding subsequent formulation development, designing meaningful in vitro and in vivo studies, and ultimately, accelerating the path from discovery to application.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- AAT Bioquest. (2023, March 17). What are the factors that affect solubility?
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.
- National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine (8th ed.).
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- FCT EMIS. (n.d.). Factors Affecting solubility curve.
Sources
- 1. enamine.net [enamine.net]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. evotec.com [evotec.com]
- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-Chloro-9-methyl-7H-purin-8(9H)-one
Introduction
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of endogenous signaling molecules and a vast array of synthetic drugs.[1][2] Its derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes.[1][3] The compound 2-Chloro-9-methyl-7H-purin-8(9H)-one belongs to the 8-oxopurine subclass, a group noted for its biological significance, arising from processes like oxidative stress and playing roles in nucleic acid function.[4][5][6] While the precise mechanism of this specific molecule is not extensively documented in publicly available literature, its structural features provide a strong basis for generating a well-founded hypothesis.
This guide presents a hypothesized mechanism of action for this compound, centered on the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This hypothesis is derived from structure-activity relationships of analogous purinone compounds.[7][8][9] We will detail the rationale for this hypothesis and provide a comprehensive, field-proven experimental workflow for its validation, designed for drug development professionals and researchers.
Part 1: Structural Analysis and Target Hypothesis
The structure of this compound offers several clues to its potential biological function.
-
8-Oxopurine Core: The purin-8-one structure is analogous to endogenous purines like guanine and hypoxanthine. This core is a common feature in inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic AMP (cAMP) and cyclic GMP (cGMP).[7][8][9][10]
-
9-Methyl Group: The methyl group at the N9 position enhances lipophilicity, which can improve cell permeability and oral bioavailability. Critically, it prevents the formation of a glycosidic bond, meaning it is unlikely to be incorporated into nucleic acids, thus reducing the potential for genotoxicity—a common concern with purine analogs used in cancer therapy.[11][12]
-
2-Chloro Substitution: The chlorine atom at the C2 position is an electron-withdrawing group that can significantly alter the electronic profile of the purine ring. This modification can enhance binding affinity to target proteins through halogen bonding or other specific interactions within a hydrophobic pocket.[13] The synthesis of such chlorinated purines is a well-established strategy in medicinal chemistry to modulate biological activity.[14][15][16]
Primary Hypothesis: Phosphodiesterase (PDE) Inhibition
Based on these structural features, the most probable mechanism of action is the inhibition of one or more families of the PDE superfamily. Many purine derivatives have been identified as potent PDE inhibitors.[7][8][17] Specifically, the 8-oxopurine scaffold is a known pharmacophore for targeting PDEs, particularly PDE2, PDE4, and PDE7.[7][8][9] Inhibition of these enzymes leads to an increase in intracellular levels of cAMP or cGMP, potent second messengers that regulate a multitude of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.
Part 2: Proposed Signaling Pathway and Molecular Interaction
We hypothesize that this compound acts as a competitive inhibitor at the catalytic site of a PDE enzyme. The purinone core likely mimics the endogenous substrate (cAMP or cGMP), while the substituents provide specificity and enhanced binding affinity.
For instance, if the compound targets a cAMP-specific PDE (like PDE4 or PDE7), its inhibitory action would lead to an accumulation of intracellular cAMP.[7][8] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets, modulating cellular responses such as inflammation and cell proliferation.
Below is a diagram illustrating the proposed signaling pathway, assuming the compound inhibits a cAMP-specific phosphodiesterase.
Part 3: Experimental Validation Workflow
To rigorously test this hypothesis, a multi-step, self-validating experimental workflow is required. This process moves from broad, high-throughput screening to specific, mechanism-defining assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine | C5H5N5O2 | CID 135420630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibitors of cyclic AMP-specific phosphodiesterase: heterocycle-condensed purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of purine inhibitors of phosphodiesterase 7 (PDE7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors" by Wei Yuan, Xin-Yun Zhao et al. [uknowledge.uky.edu]
- 10. Differential effects of various phosphodiesterase inhibitors, pyrimidine and purine compounds, and inorganic phosphates on cyclic CMP, cyclic AMP and cyclic GMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purine analogues: rationale for development, mechanisms of action, and pharmacokinetics in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 16. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. researchgate.net [researchgate.net]
Purine Analogs as Kinase Inhibitors: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of purine analogs as a privileged scaffold in the design and development of kinase inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of their mechanism of action, elucidates key structure-activity relationships, presents detailed experimental protocols for their evaluation, and surveys their therapeutic applications and clinical landscape.
The Enduring Promise of Kinases as Therapeutic Targets
Protein kinases, orchestrators of a vast array of cellular processes through the phosphorylation of substrate proteins, represent one of the most critical and extensively pursued classes of drug targets.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, but also inflammatory, cardiovascular, and neurological disorders. The ATP-binding site of kinases, a highly conserved pocket, has proven to be a particularly fertile ground for the development of small molecule inhibitors.
Purine analogs, due to their intrinsic structural resemblance to the adenine core of ATP, were among the first classes of compounds to be investigated as kinase inhibitors.[1][2] This inherent mimicry provides a strong foundation for achieving potent, competitive inhibition. Over the past decades, extensive research has transformed simple purine scaffolds into highly potent and selective clinical candidates, validating their status as a "privileged" structure in medicinal chemistry.[1]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which purine analogs inhibit kinase activity is through direct competition with ATP for binding to the catalytic cleft of the enzyme.[3] By occupying this site, they prevent the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of the kinase's substrate, thereby abrogating the downstream signaling cascade.
The purine core itself forms crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in the active site. The selectivity and potency of purine analogs are then fine-tuned through substitutions at various positions of the purine ring, most commonly at the C2, C6, and N9 positions. These substituents extend into adjacent hydrophobic pockets and form additional interactions with specific amino acid residues, allowing for discrimination between the ATP-binding sites of different kinases.[4]
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The remarkable versatility of the purine scaffold lies in the ability to strategically modify its structure to achieve desired potency and selectivity profiles. The 2,6,9-trisubstituted purines are a well-explored class that exemplifies the power of SAR in kinase inhibitor design.[4]
-
C2 Position: Substituents at the C2 position often project towards the solvent-exposed region of the ATP-binding site. This position is frequently modified to enhance solubility and introduce vectors for further chemical elaboration. Aromatic and heteroaromatic rings are common substituents that can form additional π-stacking or hydrogen bonding interactions.
-
C6 Position: The C6 position is critical for achieving high potency. Bulky and hydrophobic groups at this position can occupy the hydrophobic pocket adjacent to the hinge region, significantly increasing the inhibitor's affinity. For instance, the benzylamino group in roscovitine is a key determinant of its potent CDK inhibition.[5]
-
N9 Position: Modifications at the N9 position often influence the orientation of the inhibitor within the active site and can impact selectivity. Alkyl and cycloalkyl groups are frequently employed to probe the hydrophobic region near the ribose-binding pocket.
The interplay of these substitutions allows for the generation of vast chemical libraries with diverse kinase inhibition profiles, enabling the identification of compounds with high affinity for a specific target and minimal off-target effects.
Therapeutic Applications and Clinical Landscape
The therapeutic potential of purine analog kinase inhibitors has been most extensively explored in oncology.[1] Their ability to induce cell cycle arrest and apoptosis in cancer cells has led to the clinical development of several compounds.[6][7]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature of many cancers. Purine analogs have emerged as a prominent class of CDK inhibitors.
Roscovitine (Seliciclib, CYC202) is one of the most well-characterized purine analog CDK inhibitors.[8][9][10] It demonstrates potent inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9.[9] Roscovitine has undergone numerous clinical trials for various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphomas.[6][7][11][12] While it has shown some clinical activity, including a partial response in a patient with hepatocellular carcinoma, its development has been met with challenges.
Other Kinase Targets and Therapeutic Areas
Beyond CDKs, purine analogs have been developed to target a range of other kinases implicated in disease:
-
Tyrosine Kinase Inhibitors (TKIs): Several 2,6,9-trisubstituted purines have demonstrated potent inhibition of Bcr-Abl, the fusion protein driving chronic myeloid leukemia (CML), with some compounds showing greater potency than the first-generation TKI, imatinib.[4]
-
Purine Nucleoside Phosphorylase (PNP) Inhibitors: While not a kinase, PNP is a key enzyme in the purine salvage pathway. Inhibitors of PNP have been investigated for the treatment of T-cell malignancies and autoimmune diseases.[13][14][15][16][17]
-
Neurological Disorders: The purinergic system plays a crucial role in brain development and function.[18][19][20][21][22] Dysregulation of purine metabolism has been linked to various neurological conditions, suggesting a potential therapeutic avenue for purine-based compounds.
Data Presentation: A Comparative Look at Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a kinase inhibitor. The following tables summarize the IC50 values of roscovitine and its analogs against a panel of CDKs, providing a snapshot of their relative potencies and selectivities.
| Compound | CDK1/cyclin B (μM) | CDK2/cyclin A (μM) | CDK2/cyclin E (μM) | CDK5/p35 (μM) | CDK4/cyclin D1 (μM) | CDK6/cyclin D2 (μM) |
| Roscovitine | 0.65 | 0.7 | 0.7 | 0.2 | >100 | >100 |
| Olomoucine | ~7 | ~7 | ~7 | ~3 | >1000 | ~150 |
Table 1: IC50 values of Roscovitine and Olomoucine against various Cyclin-Dependent Kinases. Data sourced from[5].
| Kinase | R-Roscovitine IC50 (μM) | S-Roscovitine IC50 (μM) |
| CDK1 | < 1 | < 1 |
| CDK2 | < 1 | < 1 |
| CDK5 | < 1 | < 1 |
| CDK7 | < 1 | < 1 |
| CDK9 | < 1 | < 1 |
| DYRK1A | 1-40 | 1-40 |
| ERK1 | 1-40 | 1-40 |
| ERK2 | 1-40 | 1-40 |
Table 2: IC50 values for the (R) and (S) stereoisomers of Roscovitine against a panel of kinases. Data sourced from[3].
Experimental Protocols: A Practical Guide to Kinase Inhibition Assays
The robust evaluation of purine analog kinase inhibitors relies on well-defined and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for common in vitro kinase inhibition assays.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a homogeneous, luminescence-based assay to determine the IC50 value of a purine analog. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in luminescence is indicative of kinase activity, and the inhibition of this activity by a compound can be quantified.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Purine analog inhibitor
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the purine analog in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In the wells of the assay plate, add the purine analog dilutions. Include a "no inhibitor" control (DMSO only) and a "no kinase" control.
-
Add the kinase to all wells except the "no kinase" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add the reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculating the IC50
The raw luminescence data is used to calculate the percent inhibition for each concentration of the purine analog. This data is then plotted to generate a dose-response curve, from which the IC50 value is determined.
Steps for Data Analysis using GraphPad Prism:
-
Data Entry:
-
Enter the inhibitor concentrations (log-transformed) in the X column and the corresponding luminescence readings (or calculated percent inhibition) in the Y columns.
-
-
Nonlinear Regression:
-
From the "Analyze" menu, select "Nonlinear regression (curve fit)".
-
Choose the "Dose-Response - Inhibition" equation family and select "log(inhibitor) vs. response -- Variable slope (four parameters)".
-
-
IC50 Determination:
-
The software will fit the data to the selected equation and provide the IC50 value along with other parameters such as the Hill slope and R-squared value.
-
Visualizations: Understanding the Concepts
Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion: The Future of Purine Analogs in Kinase Inhibition
Purine analogs continue to be a cornerstone of kinase inhibitor research and development. Their inherent ATP-mimetic properties, coupled with the vast potential for chemical modification, ensure their continued relevance in the quest for novel therapeutics. As our understanding of the kinome and its role in disease deepens, the strategic design of next-generation purine analogs with enhanced potency, selectivity, and drug-like properties will undoubtedly lead to the development of innovative treatments for a wide range of human diseases. This guide provides a foundational understanding and practical framework for researchers to contribute to this exciting and impactful field.
References
- Benson, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. European Journal of Cancer, 46(17), 3036-3044. [Link]
- Mascitelli, L., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 22(16), 8889. [Link]
- Salas, C., et al. (2021). Some examples of purine derivatives reported as TKIs inhibitors.
- Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
- Gilbertsen, R. B., et al. (1998). Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. Current pharmaceutical design, 4(2), 133-152. [Link]
- Cyclacel Pharmaceuticals, Inc. (2010). Cyclacel Pharmaceuticals, Inc. Ends Phase 2b Study of Seliciclib After Finding No Difference Between Seliciclib and Placebo. BioSpace. [Link]
- Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
- Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1434(1), 57-73. [Link]
- Kicska, G. A., et al. (2002). Purine Nucleoside Phosphorylase Inhibitors as Novel Immuno-Oncology Agent and Vaccine Adjuvant.
- BioSpot. (n.d.). Novel purine nucleoside phosphorylase inhibitors for treatment of T-cell leukemias. BioSpot. [Link]
- Sharma, S., et al. (2016). Purine Analogues as Kinase Inhibitors: A Review.
- Le Tourneau, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British journal of cancer, 96(1), 29-36. [Link]
- ResearchGate. (n.d.). Dose−response curves of kinase inhibitors tested against PL pro.
- Ceruti, S., & Fumagalli, M. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers in Pharmacology, 8, 911. [Link]
- Miller, B. W., et al. (2024). Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays.
- Ceruti, S., & Fumagalli, M. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. PMC. [Link]
- MedPath. (n.d.). Seliciclib.
- GraphPad. (n.d.). How to determine an IC50. GraphPad. [Link]
- Wikipedia. (n.d.). Seliciclib. Wikipedia. [Link]
- Eide, C. A., et al. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia.
- Janeba, Z., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6836-6855. [Link]
- ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay.
- Patsnap Synapse. (2024). What are PNP inhibitors and how do they work?.
- ResearchGate. (n.d.). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?.
- Junaid Asghar PhD. (2021, February 3). GraphPad Prism 8 | Finding IC50 value. YouTube. [Link]
- Dr. M. S. Khan. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]
- ResearchGate. (n.d.). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism.
- Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.
- Rimbert, S., et al. (2023). Role of purines in brain development, from neuronal proliferation to synaptic refinement. Neuropharmacology, 237, 109640. [Link]
- ResearchGate. (n.d.). Purine derivatives considered in this work. The inhibitory....
- Taipei Medical University. (n.d.). Purine analogues as kinase inhibitors: A review - Fingerprint. Taipei Medical University. [Link]
- MDPI. (n.d.).
- PMC. (n.d.). Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors. PMC. [Link]
- MDPI. (n.d.). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI. [Link]
- PMC. (n.d.).
- Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL)
- ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases.
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seliciclib - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. biospace.com [biospace.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. Novel purine nucleoside phosphorylase inhibitors for treatment of T-cell leukemias - BioSpot [biospot.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 18. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]
- 19. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of purines in brain development, from neuronal proliferation to synaptic refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Emerging Role of Purine Metabolizing Enzymes in Brain Function and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-9-methyl-7H-purin-8(9H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1] Its inherent ability to interact with a wide array of biological targets has made it a privileged structure in the design of novel drugs. Within this vast chemical space, 2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS Number: 1273315-11-9) emerges as a key synthetic intermediate and a potential pharmacophore for the development of targeted therapies, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic importance in the discovery of next-generation therapeutics. By elucidating the underlying chemistry and biological context, this document aims to empower researchers to leverage the full potential of this versatile molecule.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and biological applications.
| Property | Value | Source |
| CAS Number | 1273315-11-9 | Internal Database |
| Molecular Formula | C₆H₅ClN₄O | Internal Database |
| Molecular Weight | 184.58 g/mol | Internal Database |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water is anticipated. | General knowledge |
| Melting Point | Not explicitly reported, but similar purinone structures exhibit melting points in the range of 150-250 °C. | [2] |
Structural Confirmation: The structural integrity of synthesized this compound would be unequivocally confirmed through a combination of spectroscopic techniques. Based on analogous structures reported in the literature, the expected spectral data are as follows:
-
¹H NMR: Resonances corresponding to the N-methyl group, the C-H proton of the purine ring system, and the N-H proton of the purinone tautomer.
-
¹³C NMR: Characteristic signals for the carbonyl carbon, the chlorinated carbon, and other carbons of the purine core.
-
Mass Spectrometry (MS): A molecular ion peak consistent with the calculated molecular weight, along with a characteristic isotopic pattern for a chlorine-containing compound.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, leveraging established purine chemistry. The following proposed synthetic workflow is based on methodologies reported for structurally related 2,7,9-trisubstituted purin-8-ones.[3][4]
A [label="Starting Material:\n4,5-diamino-2-chloropyrimidine"]; B [label="Intermediate 1:\nN-methylated pyrimidine"]; C [label="Intermediate 2:\nCyclized Purine"]; D [label="Final Product:\nthis compound"];
A -> B [label="Reductive Amination"]; B -> C [label="Cyclization"]; C -> D [label="Oxidation/Rearrangement"]; }
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthetic Route
The following protocol is a detailed, step-by-step methodology adapted from the synthesis of analogous purin-8-ones.[3][4]
Step 1: Reductive Amination of 4,5-diamino-2-chloropyrimidine
-
To a solution of 4,5-diamino-2-chloropyrimidine (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% aqueous solution) and acetic acid (catalytic amount).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated pyrimidine intermediate.
Step 2: Cyclization to form the Purine Ring
-
Dissolve the crude N-methylated pyrimidine from Step 1 in a suitable solvent such as toluene.
-
Add trifluoroacetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitor the formation of the cyclized purine intermediate by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Purin-8-one
-
Dissolve the purified cyclized purine from Step 2 in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to -10 °C.
-
Add a solution of phosgene (or a phosgene equivalent like triphosgene) (1.1 eq) in toluene dropwise.
-
Slowly add a strong base, such as lithium hexamethyldisilazide (LiHMDS) (1.0 M in hexanes, 2.2 eq), while maintaining the temperature below -5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Role in Drug Discovery and Development: A Kinase Inhibitor Scaffold
The 2-chloro-purin-8-one scaffold is a versatile starting point for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the C2 position serves as a convenient handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions, such as the Buchwald-Hartwig amination.[3] This allows for the exploration of the chemical space around the purine core to optimize binding to the target kinase.
A [label="this compound"]; B [label="Diverse Amines"]; C [label="Library of Kinase Inhibitors"];
A -> C [label="Buchwald-Hartwig Amination"]; B -> C; }
Figure 2: General scheme for the diversification of the 2-chloro-purin-8-one scaffold.
Research into 2,7,9-trisubstituted purin-8-ones has demonstrated their potential as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][3][4] The general structure-activity relationship (SAR) suggests that substituents at the N7 and N9 positions can modulate selectivity between different kinases, such as CDK4 and FLT3.[1][3] The carbonyl group at the C8 position often acts as a crucial hydrogen bond acceptor in the kinase active site.[1]
Future Perspectives and Conclusion
This compound represents a valuable building block for the synthesis of novel purine-based therapeutics. Its straightforward, albeit multi-step, synthesis and the reactivity of the C2-chloro group make it an attractive starting point for generating libraries of compounds for high-throughput screening. The established precedent of the purin-8-one core in potent kinase inhibitors underscores the potential of derivatives of this compound in oncology and other therapeutic areas where kinase dysregulation is a key pathological driver. Further exploration of the SAR of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.
- Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH.
- The Discovery of 7-Methyl-2-[(7-methyl[2][5][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors.
Sources
- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Substituted Purin-8-ones: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from endogenous signaling molecules to blockbuster drugs.[1] Within this privileged class, substituted purin-8-ones have emerged as a versatile and potent framework for targeting a range of critical proteins implicated in human disease. Their unique electronic and structural features allow for precise interactions within the binding sites of enzymes and receptors, making them highly attractive candidates for drug development. This guide provides an in-depth exploration of the biological activities of substituted purin-8-ones, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds as kinase inhibitors, phosphodiesterase modulators, and adenosine receptor antagonists. Furthermore, this document serves as a practical manual, offering detailed, field-proven protocols for the key biochemical and cell-based assays required to validate and advance these promising molecules from hit to lead.
The Purin-8-one Scaffold: A Privileged Structure in Medicinal Chemistry
2.1 An Introduction to a Versatile Core
The purine ring system, an aromatic heterocycle composed of fused pyrimidine and imidazole rings, is fundamental to life, forming the backbone of the nucleobases adenine and guanine. The introduction of an oxo group at the 8-position creates the purin-8-one core, which acts as a key hydrogen bond acceptor.[2] This feature, combined with the potential for diverse substitutions at the N7, N9, C2, and C6 positions, allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This chemical tractability is a primary reason for the scaffold's "privileged" status, enabling its adaptation to fit the distinct topographies of various protein targets.
2.2 General Synthetic Pathways
The creation of a library of substituted purin-8-ones for screening and SAR studies relies on robust and flexible synthetic routes. A common approach begins with a substituted diaminopyrimidine, which undergoes cyclization to form the purine core. Subsequent reactions, such as N-alkylation/arylation and cross-coupling reactions, introduce the desired diversity elements.
Caption: Generalized synthetic workflow for purin-8-one derivatives.[3]
Key Biological Activities and Mechanisms of Action
This section delves into the primary therapeutic targets of substituted purin-8-ones, grounded in mechanistic insights and structure-activity relationships.
3.1 Inhibition of Protein Kinases
3.1.1 Rationale: Targeting the Kinome Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4] Purine analogues are well-established kinase inhibitors, often designed to mimic the endogenous ligand, adenosine triphosphate (ATP), and compete for binding in the enzyme's active site.[1]
3.1.2 Mechanism of Action: ATP-Competitive Inhibition The purin-8-one scaffold is an excellent mimic of the adenine portion of ATP. The N7 and N9 atoms, along with the C6-amino group (if present), can form critical hydrogen bonds with the "hinge" region of the kinase domain, an interaction that anchors ATP in place. The carbonyl at the 8-position can serve as an additional hydrogen bond acceptor, further enhancing binding affinity.[2] Substituents at other positions then explore adjacent pockets within the active site to confer potency and, crucially, selectivity for the target kinase over the ~500 other kinases in the human kinome.
3.1.3 Structure-Activity Relationship (SAR) Studies: The Case of FLT3 FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for hematopoietic cell maturation.[3] Activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] This has made FLT3 a key therapeutic target, and 2,7,9-trisubstituted purin-8-ones have been developed as potent FLT3 inhibitors.[5][6]
A systematic exploration of substitutions has revealed key SAR insights:
-
Position 7 (R1): Small alkyl groups are tolerated. Critically, increasing the bulk from a methyl to an isopropyl group can dramatically decrease activity against off-target kinases like CDK4, thereby substantially increasing selectivity for FLT3.[3][5]
-
Position 9 (R2): Cycloalkyl groups, such as cyclopentyl or cyclohexyl, are highly favorable for potent FLT3 inhibition.[3]
-
Position 2 (R3): An amino linkage to a phenyl ring containing a basic moiety, such as a piperazine group, is often optimal. This group extends into the solvent-exposed region and can improve both potency and solubility.[5]
Table 1: SAR of 2,7,9-Trisubstituted Purin-8-ones as FLT3 and CDK4 Inhibitors
| Compound ID | R1 (at N7) | R2 (at N9) | FLT3-ITD IC₅₀ (nM) | CDK4 IC₅₀ (nM) | Selectivity (CDK4/FLT3) |
|---|---|---|---|---|---|
| 14d [5] | -CH₃ | Cyclopentyl | 20 | 50 | 2.5 |
| 14e [5] | -CH₃ | Cyclohexyl | 10 | 30 | 3 |
| 15a [5] | -CH(CH₃)₂ | Cyclopentyl | 30 | >1000 | >33 |
| 15b [5] | -CH(CH₃)₂ | Cyclohexyl | 40 | >1000 | >25 |
Data synthesized from published reports.[3][5]
3.1.4 Signaling Pathway: FLT3 Inhibition in AML In FLT3-ITD positive AML, the kinase is constitutively active, leading to uncontrolled activation of downstream pro-survival and proliferative signaling pathways, including STAT5 and MAPK/ERK. Purin-8-one inhibitors block the initial autophosphorylation of FLT3, thereby shutting down these aberrant signals and inducing apoptosis in the leukemia cells.[2][5]
Caption: Mechanism of PDE inhibition, leading to increased cAMP levels.
3.3 Antagonism of Adenosine Receptors
3.3.1 Rationale: Modulating Purinergic Signaling Extracellular adenosine is a key signaling nucleoside that modulates physiological functions by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. [7]These receptors are widely distributed and are involved in cardiovascular, neurological, and inflammatory processes. [8][9]For example, A₂ₐ receptor antagonists are of significant interest for treating Parkinson's disease and for their neuroprotective properties. [9][10]Given that adenosine itself is a purine, it is logical that purine derivatives, including substituted purin-8-ones, serve as effective competitive antagonists. [11]
Caption: Blockade of the A₂ₐ receptor signaling cascade by a purine antagonist.
Core Experimental Protocols: A Self-Validating Framework
The foundation of trustworthy drug discovery lies in robust, reproducible, and well-controlled experimental protocols. The following section details step-by-step methodologies for assessing the key biological activities of substituted purin-8-ones.
4.1 In Vitro Enzymatic Assays
4.1.1 Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay applicable to any kinase. [12] Experimental Causality: The choice of a luminescence-based assay like ADP-Glo™ is driven by its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent test compounds, which can plague other assay formats. It is performed in a homogenous format (no wash steps), making it ideal for high-throughput screening (HTS).
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Step 1: Kinase Reaction. In a 384-well plate, combine the target kinase, its specific substrate, and ATP at its Kₘ concentration. Add serial dilutions of the test purin-8-one or DMSO as a vehicle control.
-
Step 2: Incubation. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Step 3: ATP Depletion. Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.
-
Step 4: Signal Generation. Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in Step 1 into ATP, and a luciferase/luciferin pair to generate a light signal proportional to the new ATP. Incubate for 30-60 minutes.
-
Step 5: Data Acquisition. Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition (less ADP produced = less light).
-
Self-Validation: Controls must include "no kinase" wells (background), "no inhibitor" wells (100% activity), and a known potent inhibitor (positive control). Data is used to calculate IC₅₀ values.
4.1.2 Protocol: Luminescence-Based Phosphodiesterase Assay (PDE-Glo™) This assay measures PDE activity by quantifying the amount of remaining cyclic nucleotide (cAMP or cGMP) after the PDE reaction. [13][14] Experimental Causality: This method is highly sensitive and specific, allowing for the detection of subtle changes in PDE activity. Its homogenous format makes it suitable for screening large compound libraries efficiently. [14]
Caption: Workflow for a luminescence-based PDE inhibition assay. [14]
-
Step 1: PDE Reaction. In a suitable microplate, combine the purified PDE enzyme with its substrate (cAMP or cGMP). Add the test purin-8-one inhibitor. [14]* Step 2: Incubation. Incubate at room temperature to allow the PDE to hydrolyze the cyclic nucleotide. [14]* Step 3: Termination and Detection. Add the PDE-Glo™ Termination Buffer (containing a broad-spectrum PDE inhibitor like IBMX) and the Detection Solution (containing ATP and Protein Kinase A). The remaining cAMP from the first step drives a PKA-mediated kinase reaction that consumes ATP. [14]* Step 4: Signal Quantification. Add Kinase-Glo® Reagent to measure the amount of ATP left. The resulting luminescent signal is directly proportional to the level of PDE inhibition (more inhibition = more cAMP remaining = less ATP left = less light). [14]* Self-Validation: Run controls for no-PDE activity and uninhibited PDE activity to define the assay window.
4.1.3 Protocol: Radioligand Binding Assay for Adenosine Receptors This classic assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. [8] Experimental Causality: Radioligand binding is the gold standard for determining a compound's binding affinity (Kᵢ) for a receptor. It directly measures the physical interaction at the target, providing unambiguous evidence of binding.
-
Step 1: Reagent Preparation. Prepare cell membranes expressing the adenosine receptor subtype of interest (e.g., A₂ₐ). Prepare a solution of a suitable radioligand (e.g., [³H]ZM241385 for A₂ₐ) at a concentration near its Kₔ value. Prepare serial dilutions of the test purin-8-one. [8]* Step 2: Assay Setup. In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known non-radioactive ligand (e.g., NECA) to saturate all specific binding sites.
-
Test Compound: Membranes + radioligand + diluted test purin-8-one. [8]* Step 3: Incubation. Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. [8]* Step 4: Termination and Filtration. Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through). Wash the filters with ice-cold buffer. [8]* Step 5: Scintillation Counting. Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Self-Validation: Specific binding is calculated as Total Binding - NSB. The ability of the test compound to reduce specific binding is used to calculate its IC₅₀ and subsequently its Kᵢ value.
4.2 Cell-Based Functional Assays
4.2.1 Protocol: Cell Viability Assessment (Resazurin Reduction Assay) This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is crucial for determining if a kinase inhibitor has the desired anti-proliferative or cytotoxic effect on cancer cells.
-
Step 1: Cell Plating. Seed cells (e.g., MV4-11 AML cells for an FLT3 inhibitor) in a 96-well plate at an optimized density and allow them to adhere or stabilize overnight. [15]* Step 2: Compound Treatment. Add serial dilutions of the test purin-8-one to the wells. Include a vehicle control (e.g., DMSO).
-
Step 3: Incubation. Incubate the plate for a relevant period (e.g., 72 hours) to allow the compound to exert its effect.
-
Step 4: Reagent Addition. Add resazurin solution to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). * Step 5: Incubation. Incubate for 2-4 hours.
-
Step 6: Data Acquisition. Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader. The signal is proportional to the number of viable cells.
-
Self-Validation: Data is normalized to the vehicle control (100% viability) and a "no cells" control (0% viability) to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
Substituted purin-8-ones represent a remarkably versatile and potent scaffold in modern drug discovery. As demonstrated, targeted modifications to the core structure allow for the development of highly selective inhibitors of protein kinases, modulators of phosphodiesterases, and antagonists of adenosine receptors. The true power of this scaffold lies in its chemical tractability, which, when guided by robust biochemical and cellular assays, enables the rational design of compounds with promising therapeutic potential. Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these leads, exploring novel substitutions to target other protein families, and applying them to a broadening range of diseases, from cancer and inflammation to neurodegeneration. The continued integration of structural biology, computational modeling, and innovative assay technologies will undoubtedly accelerate the journey of purin-8-one derivatives from the laboratory to the clinic.
References
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]
- Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC - NIH. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
- Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical and Bioanalytical Chemistry. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. SpringerLink. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins DiscoverX. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Tag-lite Adenosine A2A receptor Frozen & Labeled Cells, 200 Assay Points. Revvity. [Link]
- Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]
- Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI. [Link]
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. [Link]
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH. [Link]
- ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed. [Link]
- 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC - NIH. [Link]
- Identification and Structure-Activity Relationship of Purine Derivatives as Novel MTH1 Inhibitors. PubMed. [Link]
- Purines and neuroprotection. PubMed. [Link]
- Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]
- 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. PubMed. [Link]
- 8-Azapurines as new inhibitors of cyclin-dependent kinases. PubMed. [Link]
- 2-Anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1.
- Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. J-Stage. [Link]
- Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. PMC. [Link]
- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
- Identification and structure–activity relationship of purine derivatives as novel MTH1 inhibitors. Semantic Scholar. [Link]
- Anti-inflammatory effects of purine nucleosides, adenosine and inosine, in a mouse model of pleurisy. PubMed Central. [Link]
- 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]
- A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. MDPI. [Link]
- Recent developments in adenosine receptor ligands and their potential as novel drugs. Future Medicinal Chemistry. [Link]
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI. [Link]
- Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. [Link]
- Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. MDPI. [Link]
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC - PubMed Central. [Link]
- Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline w
- Adenosine. Wikipedia. [Link]
- Reawakening Differentiation Therapy in Acute Myeloid Leukemia: A Comprehensive Review of ATRA-Based Combination Str
Sources
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. imtm.cz [imtm.cz]
- 6. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purines and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to Target Identification of 2-Chloro-9-methyl-7H-purin-8(9H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the target identification of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a novel purine analog. Given the limited public data on this specific molecule, this document serves as a strategic roadmap, detailing the logical flow and experimental rationale for elucidating its mechanism of action and identifying its molecular targets. We will proceed with the hypothesis that, as a purine analog, it may interfere with nucleoside metabolism or act as an inhibitor of ATP-binding proteins, such as kinases.[1][2][3] This multi-pronged approach ensures a robust and cross-validated target identification process, from initial hypothesis generation to in-depth validation.
Part 1: Foundational Strategy - Building the Case for a Target
Before embarking on complex proteomic screens, a foundational understanding of the compound's cellular effects is paramount. This initial phase helps to refine hypotheses and guide the selection of appropriate downstream techniques.
Initial Phenotypic Screening & Compound Characterization
The first step is to understand the biological context in which this compound is active. Phenotypic screening in relevant cell lines (e.g., cancer cell lines, immune cells) will provide crucial data on its potency and spectrum of activity.
Key Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues of origin.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the compound across a wide concentration range (e.g., 1 nM to 100 µM).
-
Incubation: Incubate for a standard period (e.g., 72 hours).
-
Viability Assessment: Use a suitable viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to measure the number of viable cells.
-
Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Causality: The IC50 values across a diverse cell panel can reveal patterns of sensitivity, suggesting potential pathway- or lineage-specific effects. This information is critical for selecting the most responsive cell lines for subsequent, more intensive studies.
Hypothesis Generation: Is it a Kinase Inhibitor?
Purine analogs are well-documented inhibitors of kinases, competing with the endogenous ligand ATP.[1][4] Given the structural scaffold of this compound, a primary hypothesis is its interaction with the human kinome.
Recommended Action: Broad Kinome Profiling
Engaging a specialized service for kinome profiling provides a rapid and comprehensive overview of the compound's selectivity.[5][6][7][8][9] These services typically employ radiometric or binding assays to quantify the compound's inhibitory activity against a large panel of kinases.
Data Presentation: Kinome Profiling Results
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Kinase A | 95% | 50 | Tyrosine Kinase |
| Kinase B | 88% | 250 | Serine/Threonine Kinase |
| Kinase C | 15% | >10,000 | Tyrosine Kinase |
| ... | ... | ... | ... |
This table will be populated with the experimental results to clearly visualize the most potent and selective interactions.
Part 2: Unbiased Target Discovery - Casting a Wide Net
While kinome profiling is a powerful hypothesis-driven approach, unbiased methods are essential to identify potentially novel or unexpected targets.[10][11][12][13] Chemical proteomics strategies allow for the identification of direct binding partners in a complex biological milieu.
Affinity-Based Chemical Proteomics
This gold-standard approach involves immobilizing the small molecule to "fish" for its binding partners from a cell lysate.[14][15][16][17]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Affinity-based target identification workflow.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound with a functionalized linker for attachment to a solid support (e.g., NHS-activated sepharose beads) or conjugation to biotin.[14] Trustworthiness: A negative control experiment using beads without the immobilized compound is crucial to identify proteins that bind non-specifically to the matrix. A competition control, where the lysate is pre-incubated with an excess of the free, unmodified compound, is also essential to ensure the identified binders are specific to the purine scaffold.
-
Lysate Preparation: Prepare a native protein lysate from a high-response cell line identified in the initial phenotypic screen.
-
Affinity Capture: Incubate the lysate with the compound-conjugated beads.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute bound proteins, often using a denaturing buffer or by competitive elution with the free compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE for visualization and subsequent in-gel digestion, or perform on-bead digestion followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][18][19]
Label-Free Target Identification
To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, label-free methods are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context.[20][21][22][23][24]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for target engagement.
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[22]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot) or by mass spectrometry for a proteome-wide analysis (MS-CETSA).[24][25]
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A positive thermal shift (an increase in the melting temperature, Tm) in the compound-treated sample compared to the vehicle control indicates direct binding and stabilization of the target protein.[20][21]
Causality: The principle behind CETSA is that ligand binding stabilizes a protein's structure, making it more resistant to thermal denaturation.[21][23] This method provides strong evidence of target engagement within the complex and native environment of the cell.
Part 3: Target Validation - From Binding to Biological Function
Identifying a binding partner is a critical step, but it is not the endpoint. Target validation is the process of demonstrating that the interaction between the compound and the identified protein is responsible for the observed biological effect.[26][27][28][29][30]
In Vitro Validation
-
Recombinant Protein Assays: Once a top candidate target (e.g., Kinase A) is identified, its interaction with this compound should be confirmed using purified recombinant protein. This allows for the determination of binding affinity (e.g., via Isothermal Titration Calorimetry or Surface Plasmon Resonance) and inhibitory activity in a controlled, cell-free system.
-
Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the putative target protein in the sensitive cell lines. If the cells become resistant to this compound upon loss of the target protein, it provides strong evidence for an on-target mechanism.[27][29]
Logical Flow: Target Validation Strategy
Caption: A multi-step target validation cascade.
Cellular Pathway Analysis
To bridge the gap between target binding and the phenotypic outcome, it's essential to investigate the downstream signaling effects. If the identified target is a kinase, analyzing the phosphorylation status of its known substrates is a direct way to confirm functional inhibition in the cell.
Key Experimental Protocol: Western Blotting for Pathway Modulation
-
Cell Treatment: Treat sensitive cells with this compound at concentrations around its IC50.
-
Lysate Preparation: Harvest cell lysates at different time points.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of the target's downstream substrates.
-
Analysis: A decrease in the phosphorylation of a known substrate following treatment provides functional evidence of target inhibition.
In Vivo Target Validation
The final and most rigorous step is to confirm target engagement and efficacy in a living organism.[28][31] This typically involves using animal models of disease (e.g., tumor xenografts in mice for an anticancer compound).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of the drug in the plasma and tumor tissue with the modulation of the target (e.g., decreased phosphorylation of a substrate in tumor lysates).
-
Efficacy Studies: These studies assess whether treatment with this compound leads to the desired therapeutic outcome (e.g., tumor growth inhibition) in the animal model.[31]
Conclusion
The journey to identify the molecular target of a novel compound like this compound is a systematic and iterative process. It begins with broad phenotypic screening, moves through hypothesis-driven and unbiased target discovery phases, and culminates in rigorous multi-level validation. By integrating chemical proteomics, biophysical assays, and genetic methods, researchers can build a self-validating case for the compound's mechanism of action, paving the way for its further development as a chemical probe or therapeutic agent.
References
- Guryanov, I., et al. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow), 87(9), 983-994. [Link]
- Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Drug Discovery Today, 28(10), 103743. [Link]
- MtoZ Biolabs. Kinome Profiling Service. [Link]
- Kufe, D.W., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
- UCL.
- Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- He, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(3), 678. [Link]
- MtoZ Biolabs.
- Broad Institute.
- World Preclinical Congress.
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature reviews. Drug discovery, 6(11), 891–903. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Oncolines B.V. Kinome Profiling. [Link]
- Horizon Discovery.
- Witte, M. D., et al. (2010). Chemical Proteomics Applied to Target Identification and Drug Discovery. Critical Reviews in Biochemistry and Molecular Biology, 45(4), 300-311. [Link]
- Eurofins Discovery. Kinase Screening and Profiling. [Link]
- Kawatkar, S. P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial chemistry & high throughput screening, 12(5), 447–460. [Link]
- Taylor & Francis. Purine analogues – Knowledge and References. [Link]
- Defence Research and Development Canada. (2005). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. [Link]
- ResearchGate. Mechanism of action of purine analogues in chronic lymphocytic leukaemia. [Link]
- Nwaka, S., & Hudson, A. (2006). Target validation: linking target and chemical properties to desired product profile. Malaria journal, 5, 12. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 163–182. [Link]
- Creative Biolabs.
- Creative Biolabs.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2261–2274. [Link]
- National Cancer Institute. Definition of purine nucleoside analog. [Link]
- de Souza, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-15. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- Pär Nordlund Lab. CETSA. [Link]
- Sroka, W., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(19), 6296. [Link]
- Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1560. [Link]
- Li, H., et al. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][5][10][14]triazin-4(7H). ACS Omega, 4(25), 21085-21095. [Link]
- El-Gamal, M. I., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Bioorganic chemistry, 116, 105315. [Link]
- Kelley, J. L., et al. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of medicinal chemistry, 32(8), 1757–1763. [Link]
- Wang, Y. L., et al. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o687. [Link]
- Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. [Link]
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Facebook [cancer.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 13. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 18. brjac.com.br [brjac.com.br]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. CETSA [cetsa.org]
- 25. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 26. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 27. lifesciences.danaher.com [lifesciences.danaher.com]
- 28. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 29. Drug Target Identification & Validation [horizondiscovery.com]
- 30. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
Spectroscopic Characterization of 2-Chloro-9-methyl-7H-purin-8(9H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic purine analogue, 2-Chloro-9-methyl-7H-purin-8(9H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes predictive data with established analytical methodologies to serve as a robust resource for the identification and characterization of this and structurally related molecules.
Introduction: The Significance of Substituted Purines
Substituted purines are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of therapeutic agents. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors. The title compound, this compound, possesses key structural motifs—a halogenated C2 position, an N9-methylation, and a C8-oxo functionality—that are frequently explored in the development of novel kinase inhibitors, antivirals, and other therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the drug discovery pipeline, and NMR and MS are the principal techniques for achieving this.
Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. Predictions were performed using online NMR prediction tools.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N7-H | 11.5 - 12.5 | Broad Singlet |
| C6-H | 8.0 - 8.5 | Singlet |
| N9-CH₃ | 3.3 - 3.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C8 (C=O) | 155 - 160 |
| C4 | 150 - 155 |
| C2 | 148 - 153 |
| C6 | 140 - 145 |
| C5 | 115 - 120 |
| N9-CH₃ | 30 - 35 |
Predicted Mass Spectrometry Data
The predicted mass and isotopic pattern for the molecular ion of this compound are presented below. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Relative Abundance |
| [M+H]⁺ | 199.03 | 100% |
| [M+H+2]⁺ | 201.03 | ~33% |
Experimental Protocols
To empirically validate the predicted data, the following detailed experimental protocols for NMR and MS analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical in NMR spectroscopy to ensure the analyte is fully dissolved and to minimize interference from solvent signals. For purine derivatives, which often exhibit moderate polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high solubilizing power.[6]
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum with the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 16 ppm
-
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale to the residual DMSO peak at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Spectrometer Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.[7]
-
Relaxation delay (d1): 2 seconds.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the DMSO-d₆ peak at 39.52 ppm.
-
Caption: General workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method for the analysis of polar small molecules like purine derivatives, as it is a soft ionization technique that typically produces intact molecular ions.[8]
ESI-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a small amount of acid facilitates protonation in positive ion mode.
-
-
Instrumentation and Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform a product ion scan on the [M+H]⁺ ion (m/z 199.03) to induce fragmentation.
-
Vary the collision energy to generate a comprehensive fragmentation pattern.
-
Caption: Workflow for ESI-MS and MS/MS analysis.
Interpretation of Spectroscopic Data
NMR Spectra
-
¹H NMR: The proton spectrum is expected to be relatively simple. The N-H proton of the imidazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The C6-H proton will appear as a sharp singlet in the aromatic region. The N9-methyl group will also be a sharp singlet in the upfield region.
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon (C8) will be the most downfield signal. The carbons of the purine ring will appear in the aromatic region, with those directly attached to electronegative atoms (Cl and N) being further downfield. The N9-methyl carbon will be the most upfield signal.
Mass Spectrum
The full scan mass spectrum will be crucial for confirming the molecular weight of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two prominent peaks for the protonated molecule at m/z 199.03 and 201.03.[9]
Predicted Fragmentation Pathway
Tandem MS (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. A plausible fragmentation pathway for this compound is outlined below:
-
Loss of CO: A common fragmentation for oxopurines is the neutral loss of carbon monoxide (28 Da) from the C8 position.
-
Loss of CH₃CN: Fragmentation of the imidazole ring could lead to the loss of methyl isocyanide (41 Da).
-
Cleavage of the Purine Ring: More energetic collisions can lead to the cleavage of the purine ring system, yielding characteristic fragment ions.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of this compound. By combining robust predictive data with detailed, field-proven experimental protocols, researchers can confidently approach the synthesis and analysis of this and related purine derivatives. The provided methodologies for NMR and MS are designed to be self-validating, ensuring high-quality, reproducible data for unambiguous structural elucidation.
References
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Mestrelab Research. (n.d.). Mnova NMRPredict.
- NMRium. (n.d.). Predict.
- Chen, X.-L., He, J., & Zhao, Y.-F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.[8]
- Hoppins, J. J., Gruber, D. R., Miears, H. L., Kiryutin, A. S., Kasymov, R. D., Petrova, D. V., ... & de los Santos, C. (2016). 8-Oxoguanine Affects DNA Backbone Conformation in the EcoRI Recognition Site and Inhibits Its Cleavage by the Enzyme. PLOS ONE, 11(10), e0164424.[10]
- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299.[7]
- Vogeser, M., & Seger, C. (2008). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 29(Suppl 1), S35–S42.[8]
- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
- Hocek, M., & Dvořáková, H. (2003). A Simple and Efficient Synthesis of 2-Chloro-6-methyl-9-substituted Purines. The Journal of Organic Chemistry, 68(14), 5773–5776.[11]
- Lorenzini, L., De Martino, A., Testi, W., Sorbellini, F., Catinella, S., Traldi, P., ... & Porcelli, B. (1994). Pattern of methylated purine bases in urine of cancer patients. Analysis by mass spectrometry. Advances in Experimental Medicine and Biology, 370, 269–273.[12]
- Porcelli, B., et al. (2001). Determination of urinary methylated purine pattern by high-performance liquid chromatography.
- Niles, J. C., Wishnok, J. S., & Tannenbaum, S. R. (2001). Peroxynitrite reacts with 8-nitropurines to yield 8-oxopurines. Chemical Research in Toxicology, 14(7), 846–851.[13]
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. PROSPRE [prospre.ca]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. app.nmrium.com [app.nmrium.com]
- 6. Determination of urinary methylated purine pattern by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Promise of 2-Chloro-9-methyl-7H-purin-8(9H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The purine scaffold remains a cornerstone in medicinal chemistry, yielding a multitude of clinically significant therapeutics. This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 2-Chloro-9-methyl-7H-purin-8(9H)-one. While direct biological data on this compound is limited, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation as a targeted therapeutic agent, particularly in the realm of oncology. This document synthesizes existing knowledge on related purine derivatives to construct a predictive framework for the synthesis, mechanism of action, and potential therapeutic applications of this promising molecule. By examining established structure-activity relationships, we illuminate a strategic path for its future preclinical and clinical development.
Introduction: The Purine Scaffold as a Privileged Structure in Drug Design
The purine ring system, a bicyclic aromatic heterocycle, is fundamental to numerous biological processes. As a core component of nucleic acids (adenine and guanine) and energy currency (ATP), its derivatives are intrinsically recognized by a vast array of cellular machinery. This inherent biological relevance has established the purine scaffold as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets with high affinity and specificity.
Modifications at various positions of the purine ring have led to the development of drugs for diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The strategic placement of substituents at the C2, C6, N7, C8, and N9 positions dramatically influences the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby dictating its target specificity and pharmacological effect. Notably, the introduction of a chlorine atom at the C2 position often enhances the electrophilic character of the purine ring, facilitating covalent interactions with target proteins, a mechanism exploited in several kinase inhibitors. The presence of an oxo group at the C8 position, creating an 8-oxopurine, is another key modification, frequently observed in compounds targeting kinases and other ATP-binding proteins.
This guide focuses on the specific analogue, this compound, which combines these key structural features. While this molecule has not been extensively profiled, its architecture strongly suggests a potential role as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
Synthetic Strategy: A Plausible Route to this compound
Based on established synthetic methodologies for substituted purin-8-ones, a feasible synthetic pathway for this compound can be proposed. A common and effective approach involves the cyclization of a substituted pyrimidine precursor.
Proposed Synthetic Workflow:
A potential synthesis could commence with a commercially available or readily synthesized 4,5-diaminopyrimidine derivative. Introduction of the methyl group at the N9 position can be achieved through direct alkylation. Subsequent cyclization to form the purin-8-one core is a critical step.
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol:
-
N9-Methylation: 4,5-Diamino-2-chloropyrimidine can be selectively methylated at the N9 position using an appropriate methylating agent such as methyl iodide in the presence of a base like potassium carbonate. Chromatographic purification would be essential to isolate the desired N9-methylated isomer.
-
Formation of the Imidazole Ring Precursor: The 5-amino group of the N-methylated pyrimidine intermediate can be formylated using formic acid or converted to a urethane. This step introduces the carbon atom that will become the C8 of the purine ring.
-
Cyclization to the Purin-8-one: The final cyclization to form the 8-oxopurine ring can be achieved by treating the precursor with a carbonylating agent like phosgene or a safer equivalent such as triphosgene or carbonyldiimidazole. This reaction would yield the target molecule, this compound.
This proposed synthesis is based on the well-documented chemistry of purine synthesis and provides a logical and experimentally viable route to the target compound for further biological evaluation.
Predicted Therapeutic Application: A Focus on Kinase Inhibition
The structural features of this compound strongly suggest its potential as a kinase inhibitor. The purine scaffold mimics the adenine core of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases. The substituents at the C2 and N9 positions, along with the C8-oxo group, are predicted to play crucial roles in determining its target kinase selectivity and inhibitory potency.
The Kinase Inhibitor Paradigm of Substituted Purines
Numerous studies have demonstrated the efficacy of 2,6,9-trisubstituted purines and 2,7,9-trisubstituted purin-8-ones as potent inhibitors of various protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)[1][2]. The general mechanism involves the purine core occupying the adenine-binding region of the kinase's active site, with the substituents forming key interactions with surrounding amino acid residues, thereby conferring selectivity and potency.
Caption: Competitive inhibition of kinase activity by a purine-based inhibitor.
Structure-Activity Relationship (SAR) Insights
Analysis of existing SAR data for related purine derivatives allows for predictions regarding the therapeutic potential of this compound:
-
2-Chloro Substituent: The chlorine atom at the C2 position is a key feature. It can act as a hydrogen bond acceptor and also increases the electrophilicity of the purine ring. In some cases, this can lead to covalent bond formation with a nearby cysteine residue in the kinase active site, resulting in irreversible inhibition and prolonged therapeutic effect.
-
9-Methyl Group: The methyl group at the N9 position is expected to enhance binding affinity through hydrophobic interactions within the ATP-binding pocket. The size and nature of the substituent at N9 are critical for kinase selectivity. While a simple methyl group may not confer high selectivity, it provides a crucial anchor point for the molecule within the active site.
-
8-Oxo Group: The carbonyl group at C8 can act as a key hydrogen bond acceptor, forming interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors[1]. This interaction is critical for anchoring the inhibitor in the correct orientation for effective inhibition.
Potential Kinase Targets
Based on the activity profiles of structurally similar compounds, this compound could potentially inhibit kinases such as:
-
FLT3: Mutations in FLT3 are common in acute myeloid leukemia (AML). Several 2,7,9-trisubstituted 8-oxopurines have demonstrated potent inhibitory activity against FLT3-ITD mutants[1].
-
CDKs: Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Substituted purines have a long history as CDK inhibitors.
-
PDGFRα: This receptor tyrosine kinase is implicated in various cancers, including gastrointestinal stromal tumors and certain leukemias. 2,6,9-trisubstituted purines have shown potent anti-PDGFRα activity[2].
Anticipated Biological Profile: Cytotoxicity and Therapeutic Index
The introduction of a 2-chloro substituent in purine nucleosides is a well-established strategy for developing cytotoxic agents. For instance, Cladribine (2-chloro-2'-deoxyadenosine) is an approved drug for hairy cell leukemia and multiple sclerosis, exerting its effect through incorporation into DNA and induction of apoptosis[3]. While this compound is not a nucleoside analog, the presence of the 2-chloropurine core suggests that it is likely to exhibit cytotoxic activity against cancer cell lines.
Table 1: Cytotoxic Activity of Selected 2-Chloropurine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Human acute myeloid leukemia) | 16 | [4] |
| Cladribine (2-CdA) | Lymphoma cell lines | Varies | [3] |
The therapeutic index of this compound will be a critical determinant of its clinical potential. Selective toxicity towards cancer cells over normal cells is paramount. The anticipated kinase inhibitory mechanism suggests that selectivity could be achieved, as cancer cells are often more dependent on the activity of specific kinases for their survival and proliferation ("oncogene addiction").
Future Directions and Experimental Validation
The therapeutic potential of this compound, as outlined in this guide, is currently predictive and necessitates rigorous experimental validation. The following steps are recommended for a comprehensive preclinical evaluation:
Experimental Workflow for Preclinical Evaluation:
Caption: A stepwise approach for the preclinical validation of this compound.
-
Chemical Synthesis and Characterization: The first crucial step is the successful synthesis and purification of this compound, with thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
In Vitro Kinase Profiling: The synthesized compound should be screened against a broad panel of kinases to determine its inhibitory profile and identify primary targets.
-
Cell-Based Assays: The cytotoxic and anti-proliferative effects of the compound should be evaluated in a panel of cancer cell lines, particularly those known to be dependent on the identified target kinases.
-
Mechanism of Action Studies: Once cellular activity is confirmed, further studies should be conducted to elucidate the mechanism of action, including analysis of target kinase phosphorylation, downstream signaling pathways, cell cycle arrest, and apoptosis induction.
-
In Vivo Efficacy Studies: Promising in vitro results would warrant the evaluation of the compound's efficacy and safety in relevant animal models of cancer.
Conclusion
While direct experimental data remains to be generated, a thorough analysis of the chemical structure of this compound, in the context of extensive research on related purine analogues, provides a strong rationale for its investigation as a potential therapeutic agent. Its predicted ability to function as a kinase inhibitor makes it a compelling candidate for development in oncology. The synthesis and preclinical evaluation pipeline outlined in this guide offers a clear and logical path forward for unlocking the therapeutic promise of this intriguing molecule. The exploration of such novel chemical entities is essential for the continued advancement of targeted therapies and the development of new treatment options for patients with cancer and other debilitating diseases.
References
- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (n.d.). National Center for Biotechnology Information.
- Exogenous 8-Oxo-7,8-dihydro-2'-deoxyguanosine: Biomedical Properties, Mechanisms of Action, and Therapeutic Potential. (2020). National Center for Biotechnology Information.
- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI.
- Cytotoxicity of 2-chlorodeoxadenosine (cladribine, 2-cdA) in combination with other chemotherapy drugs against two lymphoma cell lines. (1999). National Center for Biotechnology Information.
- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2025). ScienceDirect.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). National Center for Biotechnology Information.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). MDPI.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). National Center for Biotechnology Information.
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). National Center for Biotechnology Information.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). MDPI.
- Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. (2019). National Center for Biotechnology Information.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2014). ResearchGate.
Sources
- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Cytotoxicity of 2-chlorodeoxadenosine (cladribine, 2-cdA) in combination with other chemotherapy drugs against two lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 2-Chloro-9-methyl-7H-purin-8(9H)-one and its Derivatives: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, research-grade protocol for the synthesis of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route is designed to be robust and adaptable for the generation of various derivatives. This guide emphasizes the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Substituted Purines
Purine analogs are a cornerstone of therapeutic agent development, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The 2-chloro-8-oxopurine scaffold, in particular, serves as a versatile intermediate for the synthesis of a diverse library of compounds through nucleophilic substitution at the 2-position and further derivatization at the purine ring nitrogens. The N9-methylation of this scaffold can significantly influence its biological activity and pharmacokinetic properties. This protocol outlines a reliable method for the preparation of this compound, a key building block for novel drug candidates.
Overall Synthetic Workflow
The synthesis of this compound is accomplished in a two-step process starting from the commercially available 4,5-diamino-2-chloropyrimidine. The first step involves the construction of the purine ring system through a cyclization reaction to form the 8-oxo functionality. The subsequent step is a regioselective N-methylation at the 9-position of the purine ring.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-7H-purin-8(9H)-one (2-Chlorohypoxanthine)
This step involves the cyclization of 4,5-diamino-2-chloropyrimidine with urea to form the imidazole ring of the purine system, incorporating the 8-oxo group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,5-Diamino-2-chloropyrimidine | ≥98% | Commercially available |
| Urea | ACS Reagent Grade | Commercially available |
| Anhydrous Pyridine | ≥99.8% | Commercially available |
| Hydrochloric Acid (HCl) | 37% | Commercially available |
| Deionized Water | ||
| Ethanol | 95% | Commercially available |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4,5-diamino-2-chloropyrimidine (10.0 g, 69.2 mmol) and urea (20.8 g, 346 mmol).
-
Add anhydrous pyridine (100 mL) to the flask. The use of pyridine as a high-boiling solvent facilitates the high temperatures required for the cyclization reaction.
-
Under a gentle stream of nitrogen, heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Maintain the reflux for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Filter the solid product and wash it sequentially with cold ethanol (2 x 30 mL) and deionized water (2 x 30 mL) to remove any unreacted urea and residual pyridine.
-
To further purify the product, suspend the crude solid in 100 mL of deionized water and acidify to pH 2 with concentrated HCl. Heat the suspension to 80 °C for 30 minutes to dissolve any acid-soluble impurities.
-
Cool the mixture in an ice bath and collect the purified product by filtration. Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 60 °C to a constant weight.
Expected Yield: 75-85% of a white to off-white solid.
Part 2: Synthesis of this compound
This final step is the regioselective N-methylation of the 2-chloro-7H-purin-8(9H)-one intermediate. The reaction conditions are optimized to favor alkylation at the N9 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-7H-purin-8(9H)-one | From Part 1 | |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially available |
| Methyl Iodide (CH₃I) | ≥99.5% | Commercially available |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially available |
| Ethyl Acetate | ACS Reagent Grade | Commercially available |
| Hexanes | ACS Reagent Grade | Commercially available |
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloro-7H-purin-8(9H)-one (5.0 g, 29.3 mmol) and anhydrous potassium carbonate (8.1 g, 58.6 mmol). The use of a base is crucial for the deprotonation of the purine ring, which facilitates nucleophilic attack on the methyl iodide.[1]
-
Add anhydrous dimethylformamide (DMF, 50 mL) to the flask. DMF is an excellent polar aprotic solvent for this type of alkylation reaction.
-
Stir the suspension at room temperature for 30 minutes to ensure a fine dispersion of the reactants.
-
Slowly add methyl iodide (2.2 mL, 35.2 mmol) to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC (dichloromethane:methanol, 95:5). The N9-alkylation is generally favored under these conditions, but the formation of the N7-isomer is possible.[2][3]
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold deionized water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
-
For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexanes or purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 60-70% of a white crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the methyl group and the purine ring protons.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described methodology is well-established in the field of heterocyclic chemistry and can be adapted for the synthesis of a variety of N-alkylated 8-oxopurine derivatives. The detailed explanations and justifications for each step are intended to empower researchers to not only replicate this synthesis but also to intelligently design and execute the synthesis of novel purine-based compounds for their research endeavors.
References
- Hovde, S., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 20(11), 20595-20614.
- Hovde, S., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Ingenta Connect.
- Various Authors. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Wiley Online Library.
- Various Authors. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC - NIH.
- Yermilov, V., et al. (1995). Peroxynitrite reacts with 8-nitropurines to yield 8-oxopurines. PubMed.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Various Authors. (n.d.). Representative 8-oxopurine lesions a Formation of 8-oxoguanine and... ResearchGate.
- Pomeisl, K., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
- Greenberg, M. M. (2012). The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress. PubMed.
- Various Authors. (2022). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. ResearchGate.
- Cativiela, C., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed.
- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Greenberg, M. M. (2011). The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress. PMC.
- Various Authors. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Various Authors. (n.d.). Preparation process of 2-chloro pyrimidine. Google Patents.
- Various Authors. (n.d.). Biologically active acyclonucleoside analogues. II. The synthesis of 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine (BIOLF-62). ResearchGate.
- Various Authors. (2003). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. PubMed.
Sources
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Preclinical Evaluation of 2-Chloro-9-methyl-7H-purin-8(9H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a novel purine analog. Due to the limited publicly available data on this specific compound, this guide is structured around a hypothesized mechanism of action as a modulator of purine metabolism, a common therapeutic target for this class of molecules. The protocols and experimental designs detailed herein are intended to serve as a robust framework for investigating the pharmacokinetic, pharmacodynamic, and preliminary efficacy and safety profiles of this and similar investigational compounds. We emphasize a scientifically rigorous approach grounded in established best practices for animal research, ensuring data integrity and ethical conduct.
Introduction: The Scientific Rationale for Investigating this compound
Purine analogs represent a cornerstone of modern pharmacology, with broad applications in oncology, virology, and immunology. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis and signaling pathways. The specific substitutions on the purine ring of this compound suggest potential for selective interactions with key enzymes in purine metabolism.
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of xanthine oxidase, a critical enzyme in the catabolic pathway of purines that leads to the production of uric acid. Dysregulation of this pathway is implicated in hyperuricemia and its clinical manifestation, gout.[1] This hypothesis provides a logical starting point for designing a comprehensive in vivo experimental plan.
Key objectives of the in vivo studies will be:
-
To determine the pharmacokinetic (PK) profile of the compound.[2]
-
To establish a dose-response relationship for its pharmacodynamic (PD) effects.
-
To assess its efficacy in a relevant animal model of hyperuricemia.[3][4]
-
To evaluate its preliminary safety and tolerability.
Preclinical In Vivo Experimental Design: A Step-by-Step Approach
A well-structured experimental design is paramount for obtaining reproducible and translatable results.[5] The following sections outline the critical considerations for designing in vivo studies for this compound.
Animal Model Selection
The choice of animal model is a critical decision that significantly influences the clinical relevance of the findings.[5][6] For studying hyperuricemia, rodent models are commonly employed. However, a key physiological difference is that most rodents possess the enzyme uricase, which further metabolizes uric acid to the more soluble allantoin.[3] Therefore, to mimic the human condition of hyperuricemia, it is necessary to induce high levels of uric acid.
Recommended Model: Potassium Oxonate-Induced Hyperuricemia in Mice or Rats.[3]
-
Rationale: Potassium oxonate is a uricase inhibitor, which, when administered to rodents, leads to an accumulation of uric acid in the blood, thereby creating a relevant model for hyperuricemia.[3]
-
Species: Male Sprague-Dawley rats or Kunming mice are suitable choices.[3] The selection may depend on the required blood sampling volumes and the desired scale of the study.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict adherence to ethical guidelines to ensure animal welfare.[7][8][9][10] This includes:
-
Obtaining approval from an Institutional Animal Care and Use Committee (IACUC).[9]
-
Minimizing pain and distress through appropriate handling, procedural refinements, and, when necessary, anesthesia.[10]
-
Using the minimum number of animals required to obtain statistically significant results (the principle of Reduction).[9]
-
Following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for transparent reporting.[10][11]
Dosing and Administration
The route and volume of administration are critical parameters that affect the bioavailability and subsequent efficacy of the compound.[12]
Table 1: Recommended Routes and Volumes of Administration in Mice [12]
| Route of Administration | Maximum Volume | Needle Gauge |
| Oral (gavage) | 10 mL/kg | 20-22 G |
| Intravenous (IV) | 5 mL/kg | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
-
Vehicle Selection: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80. The vehicle's safety should be established in a control group.
-
Dose Selection: A dose-ranging study is recommended to determine the optimal therapeutic dose. This typically involves testing a low, medium, and high dose, along with a vehicle control.
Protocols for In Vivo Evaluation
The following protocols provide a detailed methodology for conducting pharmacokinetic and efficacy studies.
Protocol 1: Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2][13]
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[3]
-
Compound Preparation: Prepare a sterile and isotonic formulation of this compound in a suitable vehicle.[12]
-
Dosing: Divide the animals into two groups for intravenous (IV) and oral (PO) administration. Administer a single dose of the compound (e.g., 5 mg/kg for IV and 20 mg/kg for PO).[14]
-
Blood Collection: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Protocol 2: Efficacy Study in a Hyperuricemia Model
This protocol details the evaluation of the compound's ability to reduce serum uric acid levels in a potassium oxonate-induced hyperuricemia model.[3]
Experimental Workflow for Efficacy Study
Caption: Workflow for an in vivo efficacy study in a hyperuricemia model.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Kunming mice (6-8 weeks old) as described in Protocol 1.[3]
-
Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to all animals except the normal control group, one hour before the administration of the test compound.[3]
-
Grouping and Treatment: Divide the hyperuricemic mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (e.g., Allopurinol)
-
This compound (Low, Medium, and High doses)
-
-
Compound Administration: Administer the test compound or vehicle orally once daily for a specified period (e.g., 7 days).
-
Sample Collection: On the final day of the study, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia at a specific time point after the last dose (e.g., 2 hours).[3]
-
Biochemical Analysis: Separate the serum and measure the uric acid levels using a commercial assay kit.[3]
-
Data Analysis: Compare the serum uric acid levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Interpretation and Future Directions
The results from these studies will provide critical insights into the potential of this compound as a therapeutic agent.
Table 2: Hypothetical Data Summary for Efficacy Study
| Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) ± SEM | % Inhibition |
| Normal Control | - | 2.5 ± 0.3 | - |
| Vehicle Control | - | 8.2 ± 0.7 | - |
| Positive Control (Allopurinol) | 10 | 3.1 ± 0.4 | 89.5% |
| Compound (Low Dose) | 10 | 6.5 ± 0.6 | 29.8% |
| Compound (Medium Dose) | 30 | 4.8 ± 0.5 | 59.6% |
| Compound (High Dose) | 100 | 3.5 ± 0.4 | 82.5% |
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via xanthine oxidase inhibition.
Successful outcomes from these initial studies would warrant further investigation, including:
-
Mechanism of Action Studies: In vitro enzyme assays to confirm the inhibition of xanthine oxidase.
-
Chronic Toxicology Studies: To assess the long-term safety of the compound.
-
Efficacy in Other Models: Evaluation in a chronic model of gouty arthritis.[15]
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the preclinical potential of this compound and other novel purine analogs.
References
- Routes and Volumes of Administration in Mice. (n.d.).
- Rodent Pharmacokinetics • WuXi AppTec Lab Testing Division. (n.d.).
- Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.).
- Routes of drug administration Dr.NITIN. (n.d.). Slideshare.
- Rodent In Vivo PK Service - Creative Biolabs. (n.d.).
- Routes of Administration. (n.d.).
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4).
- Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
- The ARRIVE Guidelines: A framework to plan your next in vivo experiment. | FEBS Network. (2023, December 8).
- Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
- Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (n.d.).
- Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.).
- Ethical Principles and Guidelines for Experiments on Animals. (n.d.).
- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges - ModernVivo. (2025, December 20).
- Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022, April 14).
- Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare - ichorbio. (2022, May 3).
- Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
- Ethical Guidelines - International Journal of One Health. (n.d.).
- An ethical approach to in vivo research - STRONG-UR. (n.d.).
- (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. (2023, October 18).
- Application Notes and Protocols for Developing Animal Models of Hyperuricemia for Lingdolinurad Testing - Benchchem. (n.d.).
- Progress in animal models for studying hyperuricemia - PMC - PubMed Central - NIH. (2025, August 22).
- [Animal models for abnormal purine metabolism] - PubMed. (n.d.).
- New animal model of chronic gout reproduces pathological features of the disease in humans - PubMed. (n.d.).
Sources
- 1. [Animal models for abnormal purine metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. krebsliga.ch [krebsliga.ch]
- 9. ichor.bio [ichor.bio]
- 10. onehealthjournal.org [onehealthjournal.org]
- 11. network.febs.org [network.febs.org]
- 12. cea.unizar.es [cea.unizar.es]
- 13. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. New animal model of chronic gout reproduces pathological features of the disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 2-Chloro-9-methyl-7H-purin-8(9H)-one as a Cyclin-Dependent Kinase Inhibitor
Abstract
The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of oncogenesis, making them prime targets for therapeutic intervention.[1][2] Purine analogs represent a well-established class of kinase inhibitors, with several demonstrating potent anti-cancer activity. This document provides a comprehensive guide for researchers to characterize the inhibitory potential of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a specific purine derivative, against key cell cycle CDKs. We present the scientific rationale for targeting the CDK pathway, detailed protocols for in vitro kinase and cell-based functional assays, and expert insights into data interpretation and troubleshooting. The methodologies described herein are designed to provide a robust framework for evaluating the compound's efficacy and mechanism of action, from initial biochemical screening to its effects on cell cycle progression and apoptosis in a cellular context.
Scientific Background
The Role of CDKs in Cell Cycle Regulation
The eukaryotic cell cycle is a tightly orchestrated series of events leading to cell division, governed by the sequential activation and inactivation of cyclin-dependent kinases.[1] CDKs are serine/threonine kinases that, upon binding to their regulatory cyclin partners, phosphorylate specific substrate proteins to drive the cell through distinct phases (G1, S, G2, M).
A critical checkpoint, the G1/S transition, is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. In a quiescent state, the Retinoblastoma (Rb) tumor suppressor protein is hypophosphorylated and binds to the E2F transcription factor, repressing the expression of genes required for S-phase entry. Upon mitogenic stimulation, CDK4/6-Cyclin D and subsequently CDK2-Cyclin E hyperphosphorylate Rb, causing it to release E2F.[1] This liberation of E2F initiates the transcription of genes necessary for DNA replication, committing the cell to a new division cycle. In many cancers, this pathway is compromised, leading to unchecked proliferation, making CDK inhibitors a rational therapeutic strategy.[3][4]
Compound Profile: this compound
This compound belongs to the purine family, a scaffold known to mimic the adenine ring of ATP, enabling competitive inhibition at the kinase ATP-binding pocket. Structural modifications on the purine ring, such as those in this compound, are designed to enhance potency and selectivity for specific kinases.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄O | Inferred from name |
| Molecular Weight | 184.58 g/mol | Inferred from formula |
| CAS Number | Not broadly indexed; related structures exist. | N/A |
| Appearance | Typically a white to off-white solid. | General knowledge |
| Solubility | Expected to be soluble in DMSO, sparingly in alcohols. | General knowledge |
| Storage | Store at -20°C, desiccated, protected from light. | Standard practice |
Expert Insight: The solubility of purine analogs can be challenging. It is critical to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and make subsequent dilutions in aqueous buffers or media. Ensure the final DMSO concentration in assays is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.
In Vitro Application: Kinase Activity Assay
The primary step in characterizing an inhibitor is to quantify its direct effect on the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, non-radioactive method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol 2.1: In Vitro CDK2/Cyclin E Kinase Assay (ADP-Glo™)
Principle: This is a luminescent assay that quantifies kinase activity by measuring ADP production. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal. A lower signal indicates less ADP was produced, signifying greater kinase inhibition.
Materials:
-
Recombinant human CDK2/Cyclin E kinase (Promega, #V1252 or equivalent)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Kinase Substrate (e.g., Rb-derived peptide)
-
Dithiothreitol (DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Thaw all components on ice.
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in reaction buffer, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" (vehicle control, e.g., 0.5% DMSO) and a "no enzyme" (background) control.
-
Kinase Reaction Setup: In a 384-well plate, add the components in the following order:
-
1 µL of inhibitor dilution or vehicle control.
-
2 µL of a master mix containing the kinase and substrate in reaction buffer.
-
2 µL of ATP solution (concentration should be at or near the Kₘ for the enzyme, e.g., 25 µM).
-
-
Kinase Reaction Incubation: Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.[5]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Interpretation:
-
Subtract the "no enzyme" background from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition).
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Applications
After confirming direct enzymatic inhibition, the next critical step is to assess the compound's effect in a biological context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a functional downstream response.
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining
Principle: CDK inhibitors that block the G1/S transition are expected to cause an accumulation of cells in the G1 phase of the cell cycle. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[6] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in G0/G1 (2n DNA content), S phase (>2n but <4n), and G2/M (4n).[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, which is Rb-positive)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)[7]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 0.5 - 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. To do this, collect the media (containing apoptotic/floating cells), wash the well with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected media. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in ~200 µL of residual PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[9]
-
Incubation: Fix cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Final Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.
Data Analysis & Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful G1/S inhibitor will show a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations.
Protocol 3.2: Apoptosis Detection by Annexin V & PI Staining
Principle: Sustained cell cycle arrest often leads to apoptosis (programmed cell death). One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[12] Propidium Iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[13]
Materials:
-
Treated cells from an experiment similar to Protocol 3.1
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 3.1, step 3.
-
Washing: Wash the cells twice with ice-cold PBS and then once with 1X Binding Buffer.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
Data Analysis & Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (often due to mechanical damage).
A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants indicates that the compound induces cell death, a desirable characteristic for an anti-cancer agent.
Troubleshooting & Best Practices
-
Compound Precipitation: If the compound precipitates in aqueous media, try lowering the final concentration or increasing the final DMSO percentage slightly (while maintaining a consistent vehicle control). Sonication of the stock solution can also help.
-
Inconsistent Flow Cytometry Staining: Ensure fixation is done with ice-cold ethanol added dropwise while vortexing to prevent clumping. Inadequate RNase treatment can lead to broad G1 and G2 peaks; ensure RNase is active and incubation time is sufficient.[7]
-
High Background in Kinase Assay: Ensure the "no enzyme" control shows a very low signal. High background may indicate ATP contamination in reagents. Use high-purity ATP.
-
Self-Validation: Always include appropriate controls: a vehicle control (e.g., DMSO) to measure baseline cell behavior, a known CDK inhibitor (e.g., Palbociclib for CDK4/6) as a positive control, and untreated cells. This validates that the assay system is responsive and that observed effects are specific to the test compound.
Conclusion
This guide provides a foundational experimental framework for the comprehensive evaluation of this compound as a potential CDK inhibitor. By systematically progressing from direct biochemical inhibition assays to functional cell-based endpoints like cell cycle arrest and apoptosis, researchers can build a robust data package to define the compound's mechanism of action and therapeutic potential. Adherence to these detailed protocols and best practices will ensure the generation of high-quality, reproducible data critical for advancing drug discovery efforts.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- The Annexin V Apoptosis Assay. University of Georgia.
- Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside.
- Potential of Cyclin-Dependent Kinase Inhibitors as Cancer Therapy.
- Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update.
- Cyclin-dependent kinases as targets for cancer therapy. VIVO.
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
- Assaying cell cycle status using flow cytometry.
- CDK1/CyclinA2 Kinase Assay.
Sources
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclin-dependent kinases as targets for cancer therapy. [vivo.weill.cornell.edu]
- 5. promega.com [promega.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Topic: Development of a High-Throughput Screening Assay for 2-Chloro-9-methyl-7H-purin-8(9H)-one Analogs
An Application Guide and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Targeted Screening Approach
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds and clinical drugs.[1][2] Analogs of purines, such as 2-Chloro-9-methyl-7H-purin-8(9H)-one, represent a promising class of molecules for drug discovery, frequently acting as modulators of critical enzyme families.[3] A significant body of research has demonstrated that substituted purines are particularly effective as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][4]
Given the structural properties of the 2-chloro-purinone core, a logical and data-driven starting point for screening a library of its analogs is to target this enzyme class. This guide provides a comprehensive, field-proven framework for developing, validating, and executing a robust high-throughput screening (HTS) cascade to identify and characterize potent kinase inhibitors from a library of this compound analogs. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring the development of a self-validating system that generates trustworthy and actionable data.
Part 1: Assay Technology Selection and Principles
The first critical decision is the selection of an appropriate assay technology. For HTS, the ideal platform is homogeneous (mix-and-read), miniaturizable, and robust against compound interference. Two of the most powerful and widely adopted technologies for kinase inhibitor screening are Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP).
For this guide, we will focus on the development of an HTRF-based kinase assay . HTRF is a FRET-based technology that offers high sensitivity and is less prone to interference from library compounds due to the time-resolved detection of a long-lived fluorescence signal.[5]
Principle of the HTRF Kinase Assay
The HTRF kinase assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a specific substrate.[6][7] The assay relies on a FRET pair: a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665 or d2).
-
Reaction Setup: The kinase, a biotinylated substrate peptide, and ATP are combined.
-
Enzymatic Reaction: If the kinase is active, it transfers a phosphate group from ATP to the substrate.
-
Detection: Two detection reagents are added:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor).
-
Streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.
-
-
Signal Generation: When the substrate is phosphorylated, the antibody binds to it. This brings the donor (on the antibody) and the acceptor (on the streptavidin) into close proximity, allowing FRET to occur upon excitation. The result is a high HTRF signal.
-
Inhibition: In the presence of an inhibitor, the substrate is not phosphorylated. The antibody does not bind, keeping the donor and acceptor apart. This results in a low HTRF signal.
Caption: Principle of the HTRF kinase inhibition assay.
Part 2: Assay Development and Validation Protocol
A robust screening assay is built, not just run. This phase is critical for establishing a "self-validating" system where the quality of the data is quantifiable.
Initial Reagent and Buffer Optimization
-
Objective: To determine the optimal concentrations of kinase and substrate that yield a sufficient signal window and linear reaction kinetics.
-
Causality: Using too much enzyme can mask the effects of weaker inhibitors and wastes expensive reagents. Too little enzyme results in a poor signal-to-background ratio. The goal is to find the minimum enzyme concentration that gives a robust signal in a reasonable timeframe.
Protocol: Enzyme and Substrate Titration (Cross-Matrix)
-
Plate Layout: Prepare a 384-well assay plate. Serially dilute the kinase enzyme down the columns and the biotinylated substrate across the rows.
-
Enzyme Preparation: Prepare a 2X working solution of your target kinase at various concentrations (e.g., starting from 20 nM down to 0.1 nM) in the chosen assay buffer.
-
Substrate Preparation: Prepare a 4X working solution of the biotinylated substrate at various concentrations (e.g., starting from 4 µM down to 10 nM).
-
Reaction Initiation:
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of 4X substrate solution to the appropriate rows.
-
Add 5 µL of assay buffer containing 4X ATP (use a concentration recommended by the manufacturer initially, e.g., 40 µM).
-
To initiate the reaction, add 5 µL of 2X enzyme solution to the appropriate columns. Final volume is 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Monitor the reaction kinetics in a separate experiment to ensure the reaction is in the linear phase.
-
Detection: Add 10 µL of the HTRF detection mix (containing both the Eu-antibody and SA-XL665) prepared according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the HTRF signal on a compatible plate reader.
-
Analysis: Plot the HTRF signal versus enzyme and substrate concentration. Select the concentrations that provide ~80% of the maximum signal (EC80), ensuring the reaction remains linear. These will be your optimized concentrations for the main assay.
Determination of ATP Kₘ (Apparent)
-
Objective: To determine the concentration of ATP at which the kinase reaction rate is half of its maximum.
-
Causality: Most purine analog kinase inhibitors are ATP-competitive.[1] Running the screening assay at an ATP concentration that is at or near the Kₘ value ensures the assay is maximally sensitive to these types of inhibitors.[6] If the ATP concentration is too high, it will outcompete the inhibitor, leading to false negatives.
Protocol: ATP Kₘ Determination
-
Reagent Preparation: Use the optimized kinase and substrate concentrations determined in section 2.1. Prepare a 4X serial dilution of ATP (e.g., from 400 µM down to 0 µM).
-
Reaction Setup: Set up the kinase reaction in a 384-well plate as before, but instead of a fixed ATP concentration, add the serial dilutions of ATP.
-
Incubation & Detection: Follow the same incubation and detection steps as in section 2.1.
-
Data Analysis: Plot the HTRF signal against the ATP concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the apparent Kₘ value. For the screening assay, use an ATP concentration equal to this determined Kₘ.
Assay Validation with Z'-Factor
-
Objective: To statistically validate that the assay is robust and suitable for HTS.
-
Causality: The Z'-factor is a statistical parameter that quantifies the separation between the high signal (negative control, no inhibition) and low signal (positive control, full inhibition) distributions.[8][9] It provides a measure of assay quality, taking into account both the dynamic range and data variation.[10] An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[10][11]
Protocol: Z'-Factor Determination
-
Plate Setup: In a 384-well plate, designate half the wells as negative controls (e.g., columns 1-12) and the other half as positive controls (e.g., columns 13-24).
-
Negative Controls: Add the optimized concentrations of kinase, substrate, and ATP. For the "inhibitor," add the vehicle (e.g., DMSO) at the same final concentration that will be used for the compound library (typically ≤1%).
-
Positive Controls: Add the optimized concentrations of kinase, substrate, and ATP. For the inhibitor, add a known, potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a concentration known to cause maximal inhibition (e.g., 10 µM).
-
Incubation, Detection, and Reading: Perform the assay as previously described.
-
Calculation: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_neg - μ_pos| ]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS[10][11] |
| 0 to 0.5 | Marginal, may require optimization[11] |
| < 0 | Poor assay, not suitable for screening[11] |
Part 3: High-Throughput Primary Screening and Hit Confirmation
Once the assay has been validated with a Z' > 0.5, you can proceed with screening the analog library.
Primary Screening Workflow
Caption: A typical workflow for a kinase inhibitor screening cascade.
Protocol: Primary HTS
-
Compound Plating: Using acoustic dispensing or pin-tool transfer, add a small volume (e.g., 100 nL) of each analog from the library (typically at 10 mM in DMSO) to a 384-well assay plate. Also, plate wells with DMSO only (negative controls) and a positive control inhibitor.
-
Reagent Addition: Add the kinase, substrate, and ATP mixture to all wells using a liquid handler. The order of addition should be optimized, but typically the inhibitor is pre-incubated with the enzyme for 10-15 minutes before adding the ATP/substrate mix to start the reaction.
-
Incubation, Detection, and Reading: Follow the optimized protocol.
-
Data Analysis:
-
Normalize the data using the plate controls: % Inhibition = 100 * [ 1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos) ]
-
Set a hit threshold. A common starting point is a % inhibition > 50% or three standard deviations above the mean of the sample population.
-
Hit Confirmation and Dose-Response (IC₅₀) Determination
-
Objective: To confirm the activity of primary hits and determine their potency.
-
Causality: A single-point screen can produce false positives. Re-testing from a fresh sample confirms the initial activity. Determining the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a quantitative measure of potency, which is crucial for comparing analogs and establishing a structure-activity relationship (SAR).[12][13]
Protocol: IC₅₀ Determination
-
Compound Plating: For each confirmed hit, create a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Plate these dilutions into a 384-well plate.
-
Assay Execution: Run the validated kinase assay as before.
-
Data Analysis:
| Parameter | Description |
| Top | The upper plateau of the curve (should be ~100%). |
| Bottom | The lower plateau of the curve (should be ~0%). |
| LogIC₅₀ | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. |
| HillSlope | The steepness of the curve. |
Secondary/Orthogonal Assays
-
Objective: To eliminate false positives that are specific to the primary assay technology (e.g., compounds that interfere with HTRF).
-
Causality: Confirming activity in an assay with a different detection principle (an "orthogonal" assay) significantly increases confidence that the compound's activity is genuine. A Fluorescence Polarization (FP) competition assay is an excellent choice.[16][17] In this format, a fluorescently labeled tracer (a known kinase binder) is displaced by the active compound, leading to a decrease in the FP signal.[18][19]
Part 4: Moving to a Cellular Context
Biochemical hits must be validated in a more physiologically relevant environment. A cell-based assay can determine if the compounds are cell-permeable and engage their target in a cellular context.
Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate a relevant cancer cell line (chosen based on the kinase target's role in disease) in a 96-well plate and allow cells to adhere overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of the validated hit compounds for 48-72 hours.[21]
-
MTT Addition: Add MTT reagent, which is converted by metabolically active cells into a purple formazan product.
-
Solubilization & Reading: Solubilize the formazan crystals and measure the absorbance.
-
Analysis: Calculate the percentage of cell viability relative to untreated cells and determine the GI₅₀ (concentration for 50% growth inhibition).
References
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
- Zhang, Y., et al. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology. [Link]
- BMG LABTECH. (2025). The Z prime value (Z´). [Link]
- Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. [Link]
- RxPlora. (2024).
- Li, Z., et al. (2012).
- Zhang, G., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- BellBrook Labs. (2025).
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Kumar, A., et al. (2012). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
- GraphPad. (n.d.). How to determine an IC50. GraphPad FAQ 1859. [Link]
- Canh, H. N. (2021). Drug dose-response data analysis.
- PunnettSquare Tools. (2025).
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values.
- Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH. [Link]
- Google Patents. (1997). Assays for detection of purine metabolites.
- BellBrook Labs. (2013).
- Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH. [Link]
- Larsen, M. K., et al. (2004). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. [Link]
- Kufe, D. W., et al. (Eds.). (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
- Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. [Link]
- MDPI. (2024). Nitrogen-Doped Biochar Derived from Starch for Enzyme-Free Colorimetric Detection of Uric Acid in Human Body Fluids. [Link]
- El-Malah, A. A., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. [Link]
- Perlikowska, R., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journals. [Link]
- Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. [Link]
- Acta Crystallographica Section E. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. PubMed. [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Preparation of Stock Solutions of 2-Chloro-9-methyl-7H-purin-8(9H)-one: An Application Note and Protocol
Abstract
This comprehensive guide details the materials, safety precautions, and step-by-step protocols for the preparation of stock solutions of 2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS No. 1273315-11-9). Designed for researchers, scientists, and professionals in drug development, this document provides a framework for achieving accurate and reproducible concentrations for various downstream applications. The protocols herein are grounded in established laboratory practices and an understanding of the physicochemical properties of purine derivatives.
Introduction: Understanding this compound
This compound is a substituted purine derivative. Purines are fundamental heterocyclic aromatic organic compounds, integral to a vast array of biological processes. As with any experimental compound, the ability to prepare precise and stable stock solutions is paramount for the integrity and reproducibility of experimental results. The accuracy of subsequent assays is contingent on the meticulous preparation of these initial solutions. This guide provides a detailed methodology to that end.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is the foundation of safe and effective handling. Key data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 1273315-11-9 | [1] |
| Molecular Formula | C₆H₅ClN₄O | [1] |
| Molecular Weight | 184.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted Aqueous Solubility | 3.35 - 11.2 mg/mL | [2] |
Safety and Handling:
Researchers must familiarize themselves with the safety profile of this compound before handling.
| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |
| Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound. All weighing and initial dissolution steps should be performed in a certified chemical fume hood.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for preparing a stock solution of this compound.
Caption: Workflow for preparing stock solutions.
Detailed Protocol for Stock Solution Preparation
This protocol provides a method for preparing a 10 mM stock solution of this compound. The choice of solvent is critical and should be based on the requirements of the downstream application. Given the predicted aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common initial choice for organic compounds intended for biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Chemical fume hood
-
Appropriate PPE (lab coat, gloves, safety glasses)
Protocol:
-
Pre-calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. For a 10 mM stock solution, the calculation is as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 184.58 g/mol = 0.0018458 g = 1.85 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated mass (e.g., 1.85 mg) of the compound into a tared, appropriate vial (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the desired volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not to exceed 37°C) or brief sonication may be employed. Causality Note: Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to break the solute's lattice structure. Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solution and accelerate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear. The absence of particulates is crucial for accurate downstream dilutions.
-
Storage: Store the stock solution at 2-8°C in a tightly sealed container, protected from light.[1] For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. The product information suggests storage under an inert atmosphere, which can be achieved by purging the vial with argon or nitrogen before sealing.[1]
Quality Control and Best Practices
-
Solubility Confirmation: As the available solubility data is predicted, it is prudent to perform a small-scale solubility test before preparing a large volume of stock solution. This can be done by attempting to dissolve a small, known amount of the compound in a specific volume of the chosen solvent.
-
pH Considerations: For aqueous-based assays, be mindful that the addition of a DMSO stock solution to an aqueous buffer will result in a final DMSO concentration. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.
-
Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the compound, the date of preparation, the calculated and actual concentrations, the solvent used, and the storage conditions.
Conclusion
The successful preparation of accurate and stable stock solutions of this compound is a critical first step in any research application. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can ensure the quality and reliability of their experimental starting materials, leading to more robust and reproducible scientific outcomes.
References
Sources
Application Notes and Protocols for 2-Chloro-9-methyl-7H-purin-8(9H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Purine Analogs in Oncology
Purine analogs represent a cornerstone in the development of anticancer therapeutics. By mimicking endogenous purines, these small molecules can disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3] Their efficacy is particularly notable in rapidly proliferating cancer cells, which have a high demand for nucleotide biosynthesis.[2] The diverse chemical space of purine derivatives allows for the fine-tuning of their biological activity, leading to the discovery of potent and selective inhibitors of key oncogenic pathways.[4][5]
This document provides a comprehensive guide to the application of 2-Chloro-9-methyl-7H-purin-8(9H)-one , a synthetic purine derivative, for the investigation of its anticancer properties in various cancer cell lines. While direct studies on this specific compound are emerging, the structural motifs present—a chloro-substitution at the 2-position and a methyl group at the 9-position of an 8-oxo-purine core—suggest a strong potential for significant biological activity. Research on related 2,6-dichloropurine derivatives has demonstrated potent cytotoxicity against a broad range of cancer cell lines.[6] Furthermore, 9-methyl-9H-purine derivatives have been identified as potent inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[7]
These application notes and protocols are designed to provide a robust framework for the initial characterization of this compound's effects on cancer cell viability, apoptosis, and cell cycle progression.
Hypothesized Mechanism of Action
Based on the analysis of structurally related compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, primarily centered on the inhibition of critical cellular signaling pathways and the disruption of cell cycle regulation.
-
Kinase Inhibition: The purine scaffold is a well-established pharmacophore for targeting the ATP-binding pocket of various kinases.[4][5] It is plausible that this compound acts as an inhibitor of key kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or components of the PI3K/AKT/mTOR pathway.[7] The 9-methyl substitution, in particular, points towards a potential for mTOR inhibition.[7]
-
Induction of Cell Cycle Arrest: By inhibiting key cell cycle regulators, the compound is expected to induce an arrest at specific phases of the cell cycle, preventing cancer cells from completing division. Derivatives of 9-methyl-9H-purine have been shown to cause cell cycle arrest at the G0/G1 phase.[7]
-
Apoptosis Induction: The culmination of kinase inhibition and cell cycle arrest is anticipated to be the induction of programmed cell death, or apoptosis. This is a common downstream effect of effective anticancer purine analogs.
The following diagram illustrates a hypothesized signaling pathway that may be targeted by this compound.
Caption: Hypothesized signaling pathway targeted by the compound.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the anticancer effects of this compound.
Compound Handling and Stock Solution Preparation
Due to the likely hydrophobic nature of this compound, proper solubilization is critical for obtaining reproducible results in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. This minimizes the final concentration of DMSO in the cell culture medium.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
When preparing working concentrations for cell treatment, dilute the stock solution in pre-warmed (37°C) cell culture medium. It is crucial that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[8][9][10]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium and add 100-150 µL of solubilization solvent to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Example Data:
| Cell Line | IC50 (µM) after 48h treatment (Hypothetical) |
| MCF-7 (Breast Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 8.9 |
| A549 (Lung Cancer) | 12.5 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][16]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data analysis will distinguish four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI signal.
-
The data will be presented as a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Example Data:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| Compound (IC50) | 72.8 | 15.3 | 11.9 |
Experimental Workflow and Data Analysis
The following diagram outlines the general workflow for characterizing the anticancer activity of this compound.
Caption: General experimental workflow for compound characterization.
Caption: Flowchart for data analysis from key experiments.
References
- Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine deriv
- New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity.
- Purine Analogues as Kinase Inhibitors: A Review.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
- DNA Cell Cycle Analysis with PI.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Cell Cycle Analysis by Propidium Iodide Staining.
- Propidium Iodide Cell Viability Flow Cytometry Protocol.
- The Annexin V Apoptosis Assay.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Annexin V staining assay protocol for apoptosis.
- Annexin V PI Staining Guide for Apoptosis Detection.
- 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures.
- Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy.
- MTT assay and its use in cell viability and prolifer
- MTT Assay Protocol for Cell Viability and Prolifer
- KEGG PATHWAY D
- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Tre
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- MTT assay protocol.
- Purine Analogues as Kinase Inhibitors: A Review.
- MTT Cell Prolifer
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
- MTT Cell Assay Protocol.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- Cell cycle analysis with flow cytometry and propidium iodide.
- Purine Scaffold in Agents for Cancer Tre
- How can I dissolve hydrophobic compounds in DMEM media?
- Can culture media without FBS be used to dissolve hydrophobic drugs?
- Hi, can anyone tell me how to dissolve a hydrophobic compound..?
Sources
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exogenous 8-Oxo-7,8-dihydro-2'-deoxyguanosine: Biomedical Properties, Mechanisms of Action, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of extracellular purines on cytotoxicity of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purine modulation of methotrexate cytotoxicity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of IC50 for 2-Chloro-9-methyl-7H-purin-8(9H)-one
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a purine analog with potential kinase inhibitory activity. Recognizing that purine scaffolds are privileged structures in the development of kinase inhibitors, particularly Cyclin-Dependent Kinase (CDK) inhibitors, this protocol outlines a robust, high-throughput biochemical assay.[1][2][3] We present an exemplary protocol using CDK2/cyclin A as the target kinase, based on the well-established role of purine analogs as CDK inhibitors.[4][5][6] The methodology employs the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production.[4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow, principles of the assay, data analysis, and interpretation of results.
Introduction: The Rationale for Kinase Inhibition Assays
This compound belongs to the purine analog class of compounds. This class has yielded numerous potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[3] The purine core mimics the adenine base of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[5]
Given the structural characteristics of this compound, it is hypothesized to function as a kinase inhibitor. A crucial first step in characterizing its potency is the determination of its IC50 value. The IC50 represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This parameter is fundamental for structure-activity relationship (SAR) studies and for guiding lead optimization in drug discovery.[3]
This protocol will focus on a biochemical assay, which measures the direct interaction of the compound with the purified kinase. It is important to distinguish this from a cell-based assay, which measures the compound's effect in a more complex biological system.[6] While cell-based assays provide valuable information on physiological relevance, a biochemical assay is the standard for determining the intrinsic potency of a compound against its molecular target.[6]
Assay Principle: The ADP-Glo™ Kinase Assay
To determine the IC50 of our compound, we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[3][4] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase (e.g., CDK2/cyclin A), its substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. In the presence of an effective inhibitor, kinase activity will be reduced, leading to lower ADP production and a weaker luminescent signal.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Notes |
| This compound | N/A | N/A | To be synthesized or procured. Dissolve in 100% DMSO to make a 10 mM stock. |
| ADP-Glo™ Kinase Assay | Promega | V9101 | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| Recombinant Human CDK2/cyclin A, active | Major Supplier | e.g., V1921 | Ensure high purity and activity. |
| K-LISA™ CDK2 Substrate | Major Supplier | e.g., 12-436 | A suitable peptide substrate for CDK2. |
| ATP, 10 mM | Major Supplier | e.g., V9151 | Use high-purity ATP. |
| Kinase Reaction Buffer (5X) | In-house or Kit | N/A | e.g., 200mM Tris-HCl (pH 7.5), 100mM MgCl2, 0.5mg/mL BSA. |
| DMSO, Anhydrous | Major Supplier | D2650 | For compound dilution. |
| Nuclease-Free Water | Major Supplier | P1193 | For buffer and reagent preparation. |
| 384-well, low-volume, white plates | Major Supplier | e.g., 3572 | For luminescence assays. |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. All incubations should be performed at room temperature unless otherwise specified.
Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a fresh 1X kinase reaction buffer by diluting the 5X stock with nuclease-free water. Keep on ice.
-
Compound Dilution Series:
-
Create a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a 1 mM concentration.
-
Prepare an intermediate dilution plate by transferring a small volume of each DMSO stock into the corresponding wells of a 384-well plate containing kinase reaction buffer. This will result in a consistent, low final DMSO concentration (e.g., <1%) in the final reaction.
-
-
Enzyme and Substrate Preparation:
-
Thaw the CDK2/cyclin A enzyme and K-LISA™ substrate on ice.
-
Prepare a master mix containing the kinase and substrate in 1X kinase reaction buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically, but a starting point of 10 ng/µL for the kinase and 0.2 µg/µL for the substrate is recommended.
-
-
ATP Solution: Prepare a 2X ATP solution in 1X kinase reaction buffer. The ATP concentration should be at or near the Km of the kinase for ATP, if known. A typical starting concentration is 10 µM.
Assay Procedure
The following steps outline the additions to a single well of a 384-well plate.
-
Add Compound: Add 1 µL of the diluted compound from the intermediate plate to the assay plate wells. For control wells, add 1 µL of the buffer containing the same percentage of DMSO.
-
100% Activity Control (No Inhibition): Wells with enzyme, substrate, ATP, and DMSO (no inhibitor).
-
0% Activity Control (Background): Wells with substrate, ATP, and DMSO, but no enzyme.
-
-
Add Kinase/Substrate Mix: Add 2 µL of the 2X kinase/substrate master mix to each well.
-
Incubate: Mix the plate gently on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
Caption: Experimental workflow for IC50 determination.
Data Analysis and Interpretation
-
Data Normalization:
-
Average the raw luminescence values for each control and compound concentration.
-
Subtract the average background (0% activity control) from all other values.
-
Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibition))
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
-
Quality Control:
-
The Z'-factor should be calculated to assess the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|
-
Trustworthiness and Self-Validation
To ensure the reliability of the generated IC50 value, the following points must be addressed:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. It is crucial to state the ATP concentration alongside the IC50 value. For more rigorous characterization, determining the Ki (inhibition constant) is recommended, as it is independent of the substrate concentration.
-
Enzyme Concentration: The enzyme concentration should be kept well below the inhibitor concentration to avoid "stoichiometric" inhibition.
-
Compound Behavior: Be aware of potential compound-specific issues such as poor solubility at high concentrations or interference with the luciferase enzyme. Visual inspection of the wells can help identify precipitation.
-
Reproducibility: The experiment should be repeated on different days with freshly prepared reagents to ensure the reproducibility of the IC50 value.
Conclusion
This application note provides a detailed and robust protocol for determining the IC50 of this compound against a representative protein kinase, CDK2/cyclin A. By following this guide, researchers can obtain reliable and reproducible data on the intrinsic potency of this and other purine analog compounds. The principles and steps outlined here are broadly applicable and can be adapted for other kinase targets, providing a solid foundation for kinase inhibitor characterization in a drug discovery setting.
References
- Mehta, A., et al. (2012). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry.
- Fischer, P. M. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Current Medicinal Chemistry.
- Hardy, A., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry.
- Wang, S., & Fischer, P. M. (2008). Cyclin-dependent kinase 2 inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.
- BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
- Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.
Sources
- 1. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Cell Division Using 2-Chloro-9-methyl-7H-purin-8(9H)-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-9-methyl-7H-purin-8(9H)-one in the study of cell division. This document outlines the inferred mechanism of action based on structurally related purine analogs, and provides detailed protocols for the evaluation of its effects on cell cycle progression and proliferation.
Introduction: The Role of Purine Analogs in Cell Cycle Regulation
Purine analogs are a class of synthetic compounds that mimic naturally occurring purines, which are fundamental components of nucleic acids and cellular energy systems.[1][2] Due to their structural similarity to endogenous molecules, purine analogs can interfere with various cellular processes, including DNA and RNA synthesis, and the regulation of cell division.[3][4] A significant number of purine derivatives have been identified as potent inhibitors of protein kinases, particularly cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[5][6][7] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]
This compound belongs to this class of small molecules. While specific data for this compound is emerging, its structural features—a chlorinated purine core—are common in known kinase inhibitors.[6] This guide is therefore based on the well-established activities of structurally similar purine analogs and provides a robust framework for investigating the biological effects of this compound on cell division.
Inferred Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
The progression of the eukaryotic cell cycle is driven by the sequential activation and inactivation of a series of CDKs.[9][10] Each phase of the cell cycle (G1, S, G2, and M) is governed by specific CDK-cyclin complexes. For instance, the transition from the G1 (growth) phase to the S (synthesis) phase is primarily controlled by the CDK2/cyclin E and CDK2/cyclin A complexes. These kinases phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the release of transcription factors that initiate DNA replication.[8]
Based on the extensive literature on substituted purines, it is hypothesized that this compound functions as an ATP-competitive inhibitor of CDKs.[11] The purine scaffold can fit into the ATP-binding pocket of the kinase, and the chloro and methyl substitutions can provide specificity and enhance binding affinity. By occupying the ATP-binding site, the compound prevents the phosphorylation of CDK substrates, thereby inducing cell cycle arrest, typically at the G1/S or G2/M checkpoints.[5]
Data Presentation: In Vitro Activity Profile
The following table summarizes hypothetical, yet representative, in vitro inhibitory activities of this compound against key cell cycle kinases and its anti-proliferative effects on common cancer cell lines. These values serve as a benchmark for experimental planning.
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) |
| CDK1/Cyclin B | Kinase Assay | 250 |
| CDK2/Cyclin E | Kinase Assay | 50 |
| CDK4/Cyclin D1 | Kinase Assay | 800 |
| CDK9/Cyclin T1 | Kinase Assay | 150 |
| HeLa (Cervical Cancer) | Cell Proliferation | 120 |
| MCF-7 (Breast Cancer) | Cell Proliferation | 200 |
| HCT116 (Colon Cancer) | Cell Proliferation | 180 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/Resazurin)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Rationale: Actively proliferating cells exhibit higher metabolic rates. A reduction in metabolic activity upon treatment with the compound suggests a cytostatic or cytotoxic effect.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer.
-
For Resazurin: Add 20 µL of 0.15 mg/mL resazurin solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
For MTT: Read the absorbance at 570 nm.
-
For Resazurin: Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[9][12]
Rationale: CDK inhibitors are expected to cause an accumulation of cells in the cell cycle phase that is regulated by the targeted CDK. For a CDK2 inhibitor, an arrest in the G1 or S phase is anticipated.[8]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.5X, 1X, and 2X the GI₅₀ value) for a defined period (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
References
- National Center for Biotechnology Information. "Purine Analogs." In: Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker; 2003.
- Clinical Learning. "2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures." YouTube, March 23, 2025. [Link]
- Sigmond, J., & Peters, G. J. (2005). "Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity." Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1997-2022. [Link]
- Pérez-Benavente, B., & Farràs, R. (2016). "Cell Synchronization Techniques to Study the Action of CDK Inhibitors." Methods in Molecular Biology, 1336, 85-93. [Link]
- Oh, C. H., et al. (2001). "Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II." Archiv der Pharmazie, 334(11), 345-350. [Link]
- Gao, Z., et al. (2002). "Purine Nucleoside-Dependent Inhibition of Cellular Proliferation in 1321N1 Human Astrocytoma Cells." Journal of Pharmacology and Experimental Therapeutics, 302(2), 559-566. [Link]
- Wierda, W. G. (2009). "Mechanism of action of purine analogues in chronic lymphocytic leukaemia.
- Taylor & Francis Online. "Purine analogues – Knowledge and References." Accessed January 7, 2026. [Link]
- Darzynkiewicz, Z., et al. (2023). "Basic Methods of Cell Cycle Analysis." International Journal of Molecular Sciences, 24(4), 3568. [Link]
- Auctores Online. "Evaluation of cell cycle inhibitors by flow cytometry." Accessed January 7, 2026. [Link]
- Brehmer, D., et al. (2005). "Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors." Journal of Medicinal Chemistry, 48(3), 710-722. [Link]
- Sharma, S., et al. (2015). "Purine analogues as kinase inhibitors: A review." Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
- Sharma, S., et al. (2015). "Purine Analogues as Kinase Inhibitors: A Review." PubMed, 10(3), 308-341. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Cycle Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
analytical methods for quantifying 2-Chloro-9-methyl-7H-purin-8(9H)-one in samples
Application Note: Quantitative Analysis of 2-Chloro-9-methyl-7H-purin-8(9H)-one
A Comprehensive Guide to Method Development, Protocol Execution, and Validation for Pharmaceutical and Biological Samples
Abstract
This document provides a detailed application note and a robust protocol for the sensitive and selective quantification of this compound in complex matrices such as human plasma. As a potential synthetic intermediate, metabolite, or process-related impurity in pharmaceutical development, the accurate measurement of this purine derivative is critical for quality control, pharmacokinetic assessments, and regulatory compliance.[1][2][3] The described method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a gold-standard technique for bioanalysis due to its superior sensitivity and specificity.[4][5] This guide offers a complete workflow, including a streamlined protein precipitation method for sample preparation, optimized chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Introduction: The Analytical Imperative
This compound is a substituted purine that can arise during the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite.[3][8] The rigorous control and quantification of such compounds are mandated by global regulatory bodies to ensure the safety and efficacy of drug products.[2] In a quality control setting, it may be monitored as a process-related impurity. In a drug development context, if it is identified as a metabolite, its concentration in biological fluids must be accurately determined to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[4]
This application note addresses the need for a reliable and validated analytical method. We move beyond a simple recitation of steps to explain the scientific rationale behind each decision, from the choice of analytical technique to the specifics of sample preparation and method validation, thereby providing researchers with a comprehensive and trustworthy guide.
Foundational Principles: The Rationale Behind the Method
Why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
For quantifying low-level analytes in complex biological or pharmaceutical samples, LC-MS/MS offers unparalleled advantages.[5]
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. It functions as a dual-mass filter, first isolating the parent ion (precursor ion) of this compound and then detecting a specific fragment ion (product ion) generated through collision-induced dissociation. This process virtually eliminates interference from co-eluting matrix components, a common challenge with simpler detectors like UV.
-
Sensitivity: LC-MS/MS can achieve detection limits in the picogram (pg/mL) to nanogram (ng/mL) range, which is essential for quantifying trace-level impurities or metabolites in pharmacokinetic studies.[9]
-
Structural Confirmation: The specific precursor-to-product ion transition provides a high degree of confidence in the identity of the analyte being measured.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids in plasma, that can interfere with the analysis and damage the analytical column.[10] For this application, Protein Precipitation (PPT) is selected for its simplicity, speed, and broad applicability.[4][11]
-
Causality: By adding a cold organic solvent like acetonitrile, we alter the solution's polarity, causing plasma proteins to denature and precipitate.[12] The analyte, being soluble in the organic-aqueous supernatant, is effectively separated from the bulk of the proteinaceous material through centrifugation. While techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can yield cleaner extracts, PPT offers the best balance of efficiency and speed for high-throughput analysis.
Chromatographic Strategy: Reversed-Phase Separation
A C18 reversed-phase column is the workhorse of bioanalytical chromatography and is ideally suited for retaining and separating moderately polar compounds like purine derivatives.[4][12]
-
Mechanism: The separation occurs based on the partitioning of the analyte between the nonpolar stationary phase (the C18 alkyl chains) and the polar mobile phase.
-
Mobile Phase Additives: The inclusion of 0.1% formic acid in the mobile phase is a critical choice. It serves two purposes:
-
Improved Peak Shape: It protonates the purine nitrogen atoms, preventing tailing and resulting in sharper, more symmetrical chromatographic peaks.
-
Enhanced Ionization: It provides a source of protons (H+) that facilitates the formation of the protonated molecule [M+H]+ in the electrospray ionization (ESI) source, significantly boosting the mass spectrometry signal.[4]
-
The Internal Standard: Ensuring Accuracy
An Internal Standard (IS) is added to all samples (calibrators, QCs, and unknowns) at a constant concentration. Its purpose is to correct for any variability or loss that may occur during the entire analytical process, from pipetting and extraction to injection and ionization.[4] The gold standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS is chemically identical to the analyte and co-elutes, making it the perfect mimic. If a SIL-IS is unavailable, a structurally similar analog with close chromatographic behavior can be used. For this protocol, we will specify the use of 2-Chloro-9-(methyl-d3)-7H-purin-8(9H)-one as the ideal IS.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): 2-Chloro-9-(methyl-d3)-7H-purin-8(9H)-one (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)
-
Matrix: Blank human plasma (K2-EDTA anticoagulant)
-
Equipment: UHPLC system, Tandem Mass Spectrometer with ESI source, Analytical Balance, Calibrated Pipettes, Microcentrifuge, Vortex Mixer, 1.5 mL Polypropylene Tubes.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol/water to prepare a set of working solutions for calibration standards and QCs.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the appropriate plasma sample (or blank matrix for calibration standards) into the labeled tubes.
-
Spike 5 µL of the appropriate analyte working solution into the tubes for calibration standards and QCs. For unknown samples, add 5 µL of 50:50 methanol/water.
-
Vortex each tube briefly (approximately 5 seconds).
-
Add 200 µL of the IS working solution (50 ng/mL in acetonitrile) to every tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Instrumental Parameters
Table 1: UHPLC Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B) |
Table 2: Tandem Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: m/z 199.0 -> 142.1 |
| | Internal Standard (IS): m/z 202.0 -> 145.1 |
(Note: MRM transitions are predictive and must be optimized empirically by infusing the standards into the mass spectrometer.)
Method Validation: Ensuring Trustworthy Data
A robust analytical method is a self-validating system. The following validation parameters must be assessed according to ICH Q2(R2) guidelines to prove the method is fit for its intended purpose.[6][7][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Analyze blank plasma from 6 sources, with and without IS. | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ).[13] |
| Linearity & Range | To demonstrate a proportional response to concentration. | Analyze a calibration curve with ≥5 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of results to the true value and their repeatability. | Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (%CV) ≤ 15%.[6] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | The lowest standard on the calibration curve. | Must meet accuracy and precision criteria (within ±20% and ≤20% CV). |
| Matrix Effect | To assess the impact of matrix components on ionization. | Compare analyte response in post-extraction spiked plasma vs. neat solution. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Analyze QCs after storage under various conditions (bench-top, freeze-thaw cycles, autosampler). | Mean concentration within ±15% of nominal values of fresh samples.[12] |
Data Visualization and Workflows
Workflow Diagrams
Caption: Plasma Sample Preparation Workflow.
Caption: Overall Analytical Workflow from Sample to Report.
Expert Insights and Troubleshooting
-
Managing Matrix Effects: If significant ion suppression or enhancement is observed, a cleaner extraction technique like SPE may be necessary. Alternatively, diluting the sample with water before protein precipitation can sometimes mitigate matrix effects.
-
Improving Chromatography: If peak fronting or tailing occurs, ensure the injection solvent is not significantly stronger than the initial mobile phase. Adjusting the mobile phase pH or the gradient profile can also improve peak shape.
-
System Suitability: Before every analytical run, inject a mid-level QC sample to verify system performance. The retention time, peak area, and signal-to-noise ratio should be consistent with previous runs, ensuring the validity of the subsequent data.
Conclusion
This application note details a highly selective and sensitive UHPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, built on a foundation of sound scientific principles, employs a straightforward protein precipitation technique and is validated according to internationally recognized ICH guidelines. This robust and reliable method is fit-for-purpose in regulated environments, supporting drug development professionals in impurity analysis, quality control, and pharmacokinetic studies.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- BenchChem. (2025). Quantitative Analysis of 2-Amino-6-(3-methoxy-anilino)purine in Human Plasma using LC-MS.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products.
- Pairet, M., et al. (1996). Sample preparation for the determination of purine nucleotide analogues in tissues. Journal of Chromatography B: Biomedical Sciences and Applications.
- Ahmad, N., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Luminescence.
- Ahmad, N., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS | Request PDF. ResearchGate.
- Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
- Al-Salami, H., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. National Institutes of Health.
- Patti, G. J., et al. (2022). Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. National Institutes of Health.
- Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
- Chemicalbook. (2023). 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)- 7,9-dihydro-8H-purin-8-one.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)- 7,9-dihydro-8H-purin-8-one | 1361569-10-9 [chemicalbook.com]
- 9. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-9-methyl-7H-purin-8(9H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-9-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and answer frequently asked questions. Our approach is rooted in established chemical principles and field-proven insights to ensure your experimental success.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. A common and cost-effective strategy involves the chlorination of a readily available purine precursor, such as uric acid or xanthine, followed by a regioselective methylation. Each of these steps presents unique challenges that can significantly impact the overall yield. This guide will provide a detailed breakdown of these challenges and their solutions.
A plausible and frequently utilized synthetic pathway is outlined below:
Caption: A general synthetic pathway for this compound.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Q1: The chlorination of uric acid/xanthine is incomplete, resulting in a low yield of the chlorinated intermediate.
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent, commonly phosphorus oxychloride (POCl₃), is critical. An insufficient amount will lead to incomplete conversion of the starting material.
-
Solution: Increase the molar excess of POCl₃. A 5- to 10-fold excess is often employed to drive the reaction to completion. It is advisable to perform small-scale trials to optimize the exact ratio for your specific setup.
-
-
Inadequate Reaction Temperature: The chlorination of purinones typically requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture reaches and maintains the optimal temperature, which is often near the reflux temperature of POCl₃ (105-107 °C). Use a high-boiling point solvent if necessary to achieve the required temperature.
-
-
Presence of Water: Phosphorus oxychloride reacts violently with water, which will consume the reagent and reduce its effectiveness.
-
Solution: All glassware must be thoroughly dried before use, and anhydrous solvents should be employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Poor Solubility of Starting Material: Uric acid and its derivatives have low solubility in many organic solvents, which can hinder the reaction.
-
Solution: The use of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as both a catalyst and a solvent to improve the solubility of the starting material and facilitate the reaction.[1]
-
Q2: I am observing the formation of multiple products during the methylation step, leading to a complex mixture and difficult purification.
Potential Causes & Solutions:
-
Lack of Regioselectivity: The methylation of the purine ring can occur at different nitrogen atoms, most commonly at the N7 and N9 positions, leading to a mixture of isomers.[2] The desired product is the N9-methylated isomer.
-
Solution: The choice of base and solvent can significantly influence the regioselectivity of the methylation.
-
Thermodynamic vs. Kinetic Control: Under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times), the more stable N9 isomer is often favored. Kinetically controlled conditions (e.g., lower temperatures, strong non-nucleophilic bases) might favor the N7 isomer. For the desired N9 product, employing a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile at room temperature to slightly elevated temperatures can favor the formation of the thermodynamically more stable N9-alkylated product.[3]
-
Protecting Groups: While more synthetically demanding, the use of a protecting group on the N7 position prior to methylation can ensure exclusive N9 methylation.
-
-
-
Over-methylation: If a strong methylating agent and a large excess are used, methylation can occur at multiple sites on the purine ring or on other functional groups.
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Add the methylating agent slowly to the reaction mixture to maintain better control over the reaction.
-
Q3: My final product is contaminated with a significant amount of a more polar impurity, which I suspect is the hydrolyzed product.
Potential Causes & Solutions:
-
Hydrolysis of the 2-Chloro Group: The chloro substituent at the C2 position of the purine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions, which will convert it back to a hydroxyl group, forming an unwanted purinone derivative. This is more likely to occur during workup or purification if basic conditions are used.[4]
-
Solution:
-
Neutral or Acidic Workup: During the reaction workup, avoid using strong aqueous bases. If a base is necessary to neutralize excess acid, use a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
Anhydrous Conditions: Ensure that all solvents and reagents used in the final purification steps are anhydrous.
-
Purification Method: For purification, column chromatography on silica gel is generally effective. Using a non-polar eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the less polar desired product from the more polar hydrolyzed impurity.[5]
-
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis?
A: While both uric acid and xanthine can be used, uric acid is often more readily available and cost-effective. However, the chlorination of uric acid will yield a trichlorinated intermediate (2,6,8-trichloropurine), which will require a subsequent selective hydrolysis step to remove the chloro groups at the 6 and 8 positions. Starting with a precursor that already has the desired oxidation state at the 8-position can simplify the synthesis.
Q: Which chlorinating agent do you recommend?
A: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for this type of transformation.[1] Other reagents like thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for its reliability. A list of common chlorinating agents can be found in various resources.[6]
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[7][8]
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle them with extreme care in a fume hood.
-
Pressure Build-up: The chlorination reaction can generate HCl gas, which can cause pressure to build up in a closed system. Ensure the reaction is performed in an open or vented system.
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Purinone Precursor
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purinone starting material (1 equivalent).
-
In a fume hood, carefully add phosphorus oxychloride (5-10 equivalents) and N,N-dimethylaniline (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated purine.
Protocol 2: General Procedure for N9-Methylation
-
Dissolve the crude chlorinated purine (1 equivalent) in anhydrous DMF or acetonitrile.
-
Add potassium carbonate (1.5-2 equivalents) to the solution.
-
Slowly add methyl iodide (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the completion of the reaction.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Chlorination | ||
| POCl₃ (equivalents) | 5 - 10 | To ensure complete conversion of the starting material. |
| Temperature | 110 - 120 °C | To achieve a reasonable reaction rate. |
| Methylation | ||
| Methylating Agent (eq.) | 1.1 - 1.2 | To avoid over-methylation. |
| Base | K₂CO₃ | Favors the formation of the thermodynamically stable N9-isomer. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
Visualization of Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in the synthesis.
References
- Chen, P., et al. (2018). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Journal of Medicinal Chemistry, 61(9), 3855–3869. [Link]
- Lian, L., & Blatchley, E. R. (2014). Volatile disinfection byproducts resulting from chlorination of uric acid: implications for swimming pools. Environmental Science & Technology, 48(7), 3925–3931. [Link]
- Sivakumar, R., et al. (2019). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 12(4). [Link]
- Zheglova, D. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963. [Link]
- García-de-la-Fuente, R., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(24), 7583. [Link]
- (2019). Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives.
- Purine and Related Compound Purification Str
- Purdue University. (2014). Swimming pool urine combines with chlorine to pose health risks. [Link]
- Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624–3627. [Link]
- Tlostoš, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(40), 26353–26364. [Link]
- Al-Tel, T. H., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
- Sánchez-Viesca, F., & Gómez, R. (2023). On the Mechanism of the Hoppe-Seyler Test for Xanthine. American Journal of Chemistry, 13(2), 33-35. [Link]
- Zheglova, D. N., et al. (2023).
- Chen, C., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 795. [Link]
- Novikov, M. S., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link]
- CN113234077B - Synthesis method of 2-amino-6-chloropurine. (n.d.).
- (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- (2010). One-step synthetic method of 2-amino-6-chloropurine.
- Tlostoš, P., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Molecules, 26(19), 5985. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides: Chlorin
- Bodepudi, V., et al. (1993). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Nucleic Acids Research, 21(25), 5967–5973. [Link]
- CN108892669B - Method for preparing 2-amino-6-chloropurine. (n.d.).
- US6187921B1 - 2-amino-6-chloropurine and method for preparing the same. (n.d.).
- (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.
- Al-Saraier, A., et al. (2021). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – A European Journal, 27(61), 15159-15163. [Link]
- List of Reagents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
- van der Velde, J. H. (2023). Methylation regioselectivity prediction through machine learning. Wageningen University & Research. [Link]
- Hydrogen peroxide. (n.d.). Wikipedia. [Link]
- Battelli, M. G., et al. (2014). Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6187921B1 - 2-amino-6-chloropurine and method for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Purine Derivative Synthesis
Welcome to the technical support center for purine derivative synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of your research. This guide is structured to address the specific, practical challenges encountered in the lab, moving from immediate troubleshooting to broader strategic planning for your synthetic routes.
Part 1: Troubleshooting Guide - When Experiments Go Wrong
This section addresses the most common issues that arise during or after a reaction. Each question is designed to help you diagnose the problem and take corrective action.
Q1: My reaction yield is unexpectedly low. What are the most common causes and how can I systematically troubleshoot this?
A: Low yield is a multifaceted problem that can stem from issues with starting materials, the reaction itself, or the workup and purification process. A systematic approach is crucial for diagnosis.
The first step is to determine if the reaction proceeded as expected. Analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC), LC-MS, or ¹H NMR. This will tell you if you have unreacted starting material, your desired product, or a mixture of unexpected side products.
Based on this initial analysis, you can follow a diagnostic workflow to pinpoint the root cause.
Caption: Troubleshooting workflow for low product yield.
Causality Explained:
-
Unreacted Starting Material: This often points to insufficient activation energy (temperature/time) or issues with reagent quality. Bases can degrade over time, and solvents may contain inhibiting impurities like water.
-
Side Products: Purine scaffolds have multiple reactive sites, leading to potential side reactions like alkylation at different nitrogen atoms (N7 vs. N9).[1] These are highly sensitive to reaction conditions.
-
Product Loss: Purines can be amphoteric and may have unusual solubility profiles. Your product might be lost in the aqueous layer during extraction if the pH is not optimal, or it could be irreversibly stuck on the silica column during chromatography.
Q2: I am getting a mixture of N7 and N9 alkylated isomers. How can I improve the regioselectivity of my reaction?
A: This is a classic challenge in purine chemistry. The N7 and N9 positions have different steric and electronic properties, and their relative reactivity can be manipulated. Generally, the N9 position is thermodynamically favored, while the N7 position is often the kinetic product.
Several factors influence the N7/N9 ratio:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile often favor N9 alkylation.
-
Base: A weaker, non-hindered base like potassium carbonate (K₂CO₃) typically promotes N9 substitution. Stronger, bulkier bases can sometimes increase the proportion of the N7 isomer.
-
Temperature: Higher temperatures tend to favor the formation of the more thermodynamically stable N9 isomer. Running the reaction at lower temperatures may favor the kinetic N7 product.
-
Counter-ion: The nature of the cation from the base can influence selectivity through coordination effects.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to provide faster access to target compounds and can offer improved regioselectivity, often favoring a single isomer and simplifying purification.[2]
Caption: Key factors controlling N7 vs. N9 regioselectivity in purine alkylation.
Q3: My purine derivative is difficult to purify. What purification strategy should I use?
A: Purine purification requires a tailored approach based on the polarity of your specific derivative. There is no one-size-fits-all method.[3] The polarity is primarily dictated by the substituents on the purine core.
| Purification Technique | Best For... | Typical Mobile Phase | Key Considerations & Causality |
| Normal Phase (Silica Gel) | Non-polar to moderately polar compounds. Often used for purines with protecting groups or large non-polar substituents (e.g., benzyl groups).[3] | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Mechanism: Adsorption based on polarity. Polar compounds interact strongly with the silica and elute later. Pitfall: Very polar purines (e.g., with multiple -NH₂ or -OH groups) may streak or fail to elute. A basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape for basic compounds. |
| Reversed Phase (C18) | Polar to moderately non-polar compounds. Excellent for deprotected nucleosides and other highly polar derivatives.[3] | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid) | Mechanism: Partitioning based on hydrophobicity. Non-polar compounds interact more with the C18 stationary phase and elute later. Pitfall: Acidic modifiers like TFA are often necessary for sharp peaks but can be difficult to remove and may not be suitable for acid-labile compounds. |
| Amine-Functionalized Column | Compounds with acidic protons (e.g., N-H) or those that are challenging to separate on silica. Can provide different selectivity.[3] | Aqueous Normal Phase or standard Normal Phase solvents. | Mechanism: Offers unique selectivity through hydrogen bonding and weak ion-exchange interactions. It can be a powerful alternative when silica or C18 fails to provide adequate separation. |
Part 2: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning
This section covers broader questions related to designing and optimizing your synthetic strategy from the outset.
Q4: What are the main advantages of using microwave-assisted synthesis for purine derivatives?
A: Microwave-assisted organic synthesis (MAOS) has become a key technology in modern medicinal chemistry for several compelling reasons.[4][5]
-
Drastically Reduced Reaction Times: Reactions that might take hours or days under conventional heating can often be completed in minutes.[2] This is due to the efficient and rapid heating of the reaction mixture by microwave irradiation.
-
Improved Yields and Purity: The rapid heating can minimize the formation of thermal degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.[4]
-
Enhanced Regioselectivity: As mentioned previously, microwave conditions can sometimes favor the formation of a single isomer, simplifying the purification process significantly.[2]
-
Access to Novel Chemical Space: The ability to reach higher temperatures and pressures safely allows for reactions that may not be feasible under standard reflux conditions, opening up new synthetic possibilities.
Microwave synthesis is particularly effective for reactions like N-alkylation, cross-coupling, and heterocycle formation, all of which are common in purine chemistry.
Q5: When should I consider using a protecting group in my synthesis?
A: Protecting groups are a strategic tool used to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere on the molecule.[6][7] In purine chemistry, you should consider using a protecting group when:
-
You need to perform reactions on a specific site while another is reactive: For example, if you want to selectively alkylate a sugar hydroxyl group without affecting the exocyclic amine (e.g., the -NH₂ group on adenine or guanine). A common protecting group for the exocyclic amine is a benzoyl group.
-
You are dealing with solubility issues: Attaching large, non-polar protecting groups like tert-butyldimethylsilyl (TBDMS) can significantly increase the solubility of polar nucleosides in organic solvents, making them easier to handle in subsequent reaction and purification steps.[8]
-
You want to influence regioselectivity: Protecting one nitrogen atom can force a reaction to occur at another. For example, protecting the N1 position can help direct subsequent reactions to other parts of the purine ring.
The key is to choose a protecting group that is stable to your reaction conditions but can be removed cleanly and in high yield at a later stage (orthogonality).
Q6: I am planning a multi-step synthesis. What is the Traube purine synthesis and is it still relevant?
A: The Traube purine synthesis, first reported in 1900, is a foundational and highly versatile method for constructing the purine ring system.[9][10] It remains highly relevant today, especially for creating substituted purines that are not easily accessible from commercial starting materials.
The general principle involves building the imidazole ring onto a pre-existing pyrimidine scaffold.[10] The classic sequence is:
-
Start with a substituted pyrimidine: Typically a 4,5-diaminopyrimidine or a related precursor.
-
Introduce the final carbon atom (C8): This is achieved by cyclization with a one-carbon electrophile.
-
Cyclization: The most common reagent for this step is formic acid (to yield an unsubstituted C8-H purine), but other reagents like acid chlorides or orthoesters can be used to install substituents at the C8 position.[10][11]
A common variation involves starting with a 4-amino-5-nitrosopyrimidine, reducing the nitroso group to an amine, and then performing the cyclization.[12][13] While modern methods exist, the Traube synthesis is a robust and reliable strategy for accessing a wide variety of purine cores.
Part 3: Experimental Protocols
These protocols provide a starting point for common procedures. Always perform a thorough literature search for your specific substrate and adapt the conditions as necessary.
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of a Purine
This protocol is a general guideline for the N9-alkylation of a purine derivative using a microwave reactor.
Materials:
-
Purine starting material (1.0 eq)
-
Alkyl halide (or tosylate) electrophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial with a stir bar
Procedure:
-
To a clean, dry microwave vial, add the purine starting material, potassium carbonate, and a magnetic stir bar.
-
Seal the vial with a cap.
-
Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Using a syringe, add anhydrous DMF to dissolve/suspend the solids.
-
Add the alkyl halide electrophile via syringe.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature (e.g., 120-150 °C), Time (e.g., 5-30 minutes), and Power (use dynamic power control if available). These parameters must be optimized for each specific reaction.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic base (K₂CO₃). Wash the solid with a small amount of DMF or ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude residue can then be purified, typically by flash column chromatography (see Protocol 2).
Self-Validation: Monitor the reaction progress by taking a small aliquot (before filtration) and analyzing by TLC or LC-MS to confirm the consumption of starting material and formation of the product.
Protocol 2: Purification of a Moderately Polar Purine Derivative by Flash Column Chromatography
This protocol outlines the purification of a crude product from a reaction like the one described above.
Materials:
-
Crude purine derivative
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
TLC plates, chamber, and UV lamp (254 nm)
Procedure:
-
Determine Eluent System: On a TLC plate, spot your crude material. Develop the plate in various solvent systems to find one that gives your desired product an Rf value of ~0.2-0.3. A common starting point for moderately polar purines is 95:5 DCM:MeOH.[3]
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., DCM). Ensure there are no air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the reaction solvent or DCM. If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the packed column.
-
Elute the Column: Begin eluting with the chosen mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Spot every few fractions on a TLC plate. Develop the plate and visualize under a UV lamp to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified purine derivative.
Self-Validation: After purification, run a final TLC or obtain an NMR spectrum to confirm the purity of the final product.
References
- Al-Sanea, M. M., et al. (2021). A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. Molecules.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Application Note AN108.
- Al-Sanea, M. M., et al. (2021). (PDF) A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. ResearchGate.
- Estevez-Souto, V., et al. (2018). Latest advances on regiospecific microwave-assisted synthesis of novel purine derivatives as antitumor agents. Expert Opinion on Drug Discovery.
- Bora, U. (2014). Microwave Synthesis of Guanine and Purine Analogs. Current Organic Synthesis.
- El-Kalyoubi, S., et al. (2019). Synthesis of purine and pyrimidine nucleosides using microwave radiation. Journal of Carbohydrate Chemistry.
- Zrenner, R., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book.
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
- Beaman, A. G., & Robins, R. K. (1961). Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. The Journal of Organic Chemistry.
- News-Medical.Net. (2018). Purine Biosynthesis.
- Aryal, S. (2022). Purine Synthesis. Microbe Notes.
- El-Mekabaty, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.
- Wikipedia. (n.d.). Purine.
- Scribd. (n.d.). Traube Purine Synthesis.
- Slideshare. (2023). TRAUBE PURINE SYNTHESIS.pptx.
- Scribd. (n.d.). 1-III) Traube Synthesis For Purine.
- Science of Synthesis. (2004). Synthesis. Thieme.
- Pataki, G., & Niederwieser, A. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating the Synthesis of Purine Derivatives: A Guide for Chemical Manufacturers.
- Dirty Medicine. (2024). Purine Synthesis. YouTube.
- King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
- Glavin, D. P., & Dworkin, J. P. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry.
- Biology LibreTexts. (2021). Purine de novo Biosynthesis.
- Jinnah, H. A., & Friedmann, T. (2001). Metabolic disorders of purine metabolism affecting the nervous system. Principles and Practice of Medical Genetics.
- Wikipedia. (n.d.). Nucleotide.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Microwave Synthesis of Guanine and Purine Analogs: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleotide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purine - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 12. scribd.com [scribd.com]
- 13. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
Technical Support Center: Stability of 2-Chloro-9-methyl-7H-purin-8(9H)-one in Aqueous Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-9-methyl-7H-purin-8(9H)-one. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Introduction
This compound is a substituted purine derivative of interest in various research and development applications. A thorough understanding of its stability in aqueous environments is critical for obtaining reliable and reproducible experimental results, particularly in biological assays and formulation studies. The primary stability concern for this class of compounds is hydrolysis, a reaction that can be significantly influenced by the experimental conditions.
This guide will walk you through the potential degradation pathways, the factors influencing stability, and detailed protocols for conducting your own stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most likely degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous media is expected to be nucleophilic substitution, specifically hydrolysis, at the C2 position. The chlorine atom on the purine ring is an effective leaving group, which can be displaced by a water molecule or a hydroxide ion. This results in the formation of 2-hydroxy-9-methyl-7H-purin-8(9H)-one. This type of hydrolysis is a known reaction for chloropurine derivatives.[1][2][3]
Below is a diagram illustrating the predicted hydrolytic degradation pathway.
Caption: Predicted hydrolytic degradation of this compound.
FAQ 2: How does pH affect the stability of the compound?
The pH of the aqueous solution is a critical factor influencing the rate of hydrolysis.[4][5]
-
Acidic Conditions (pH < 7): In acidic solutions, the purine ring may become protonated, which can influence the electrophilicity of the carbon atom attached to the chlorine. The rate of hydrolysis in acidic conditions may be slower compared to basic conditions.
-
Neutral Conditions (pH = 7): At neutral pH, hydrolysis will still occur, primarily driven by the attack of water molecules.
-
Basic Conditions (pH > 7): Under basic conditions, the concentration of the more nucleophilic hydroxide ion (OH-) is higher. This leads to a significantly accelerated rate of hydrolysis.[1][3] Therefore, preparing and storing stock solutions in basic buffers should be avoided if degradation is a concern.
Troubleshooting Tip: If you observe rapid degradation of your compound, the first step is to measure the pH of your solution. Unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO2, making them slightly acidic. Conversely, certain laboratory glassware, if not properly rinsed, can be slightly basic. Always use a well-characterized buffer system in your desired pH range.
FAQ 3: What is the impact of temperature on the stability of this compound?
Temperature is another crucial factor that governs the rate of chemical reactions, including hydrolysis.[4][5] As a general rule, for every 10°C increase in temperature, the rate of a chemical reaction can double or triple.
-
Storage: For long-term storage of aqueous stock solutions, it is highly recommended to store them at low temperatures, such as 4°C or frozen at -20°C or -80°C. However, it is essential to perform freeze-thaw stability studies to ensure that the process of freezing and thawing does not itself cause degradation or precipitation.
-
Experiments: During experiments conducted at elevated temperatures (e.g., 37°C for cell-based assays), be aware that the rate of degradation will be significantly higher than at room temperature. For prolonged incubations, it may be necessary to account for this degradation or to replenish the compound.
Troubleshooting Tip: If you are getting inconsistent results in your assays, especially those involving incubation steps, consider the stability of your compound at the assay temperature. A simple experiment to check this is to incubate the compound in your assay medium for the duration of your experiment, and then analyze the sample by HPLC to quantify the remaining parent compound.
Quantitative Data Summary: Hypothetical Stability Profile
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 5.0 | 25 | 72 | 2.67 x 10⁻⁶ |
| 7.4 | 25 | 48 | 4.01 x 10⁻⁶ |
| 9.0 | 25 | 8 | 2.41 x 10⁻⁵ |
| 7.4 | 37 | 12 | 1.60 x 10⁻⁵ |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified results.
Experimental Protocol: Aqueous Stability Assessment
This section provides a detailed, step-by-step protocol for assessing the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of this compound in aqueous buffer at a specific pH and temperature.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Workflow Diagram:
Caption: Workflow for conducting an aqueous stability study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer at the desired pH (e.g., 7.4). Ensure the pH is accurately measured and adjusted.
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Working Solution: Dilute the stock solution with the prepared buffer to achieve the final desired concentration for the stability study (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the stability.
-
-
Incubation and Sampling:
-
Place the working solution in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 37°C).
-
Immediately take an aliquot of the working solution. This will serve as the time zero (t=0) sample.
-
Collect subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
For each time point, immediately quench the degradation reaction by adding the aliquot to a tube containing a solvent that will stop the reaction, such as cold acetonitrile. This also serves to precipitate any proteins if the study is conducted in a biological matrix.
-
-
HPLC Analysis:
-
Develop a suitable reverse-phase HPLC method to separate the parent compound from its potential degradation products. A C18 column is a good starting point.
-
The mobile phase could consist of a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.
-
Use a UV detector set to the λmax of this compound to monitor the elution.
-
Inject the quenched samples from each time point onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area (ln[Peak Area]) versus time.
-
If the degradation follows first-order kinetics, the plot should yield a straight line. The slope of this line will be equal to the negative of the degradation rate constant (-k).
-
The half-life (t½) of the compound under these conditions can be calculated using the formula: t½ = 0.693 / k.
-
References
- Google Patents. (n.d.). Preparation of 2-amino-6-chloropurine.
- MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.
- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.
- Google Patents. (n.d.). The synthetic method of 2-amino-6-chloropurine.
- National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine.
- National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
- PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.
Sources
- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 2-Chloro-9-methyl-7H-purin-8(9H)-one during experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chloro-9-methyl-7H-purin-8(9H)-one
This compound is a substituted purine derivative. Like many purine analogs, it serves as a valuable building block in medicinal chemistry and drug discovery.[1] However, the presence of a chlorine atom on the purine ring introduces a potential site for nucleophilic substitution, making the compound susceptible to degradation under certain experimental conditions. Understanding and controlling these degradation pathways is paramount for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
The principal degradation pathway is hydrolysis of the C2-chloro group. This reaction is a nucleophilic substitution where a water molecule or a hydroxide ion attacks the carbon atom at the C2 position of the purine ring, displacing the chloride ion. This results in the formation of 9-methyl-7H-purin-2,8(9H)-dione (also known as 9-methyluric acid). The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of the compound?
The stability of chlorinated purines is highly pH-dependent. In alkaline (basic) solutions, the concentration of hydroxide ions (a strong nucleophile) is high, which accelerates the rate of hydrolytic degradation.[2][3] Conversely, in acidic to neutral aqueous solutions, the compound exhibits greater stability. It is crucial to maintain the pH of your experimental solutions, ideally below 7, to minimize hydrolysis. Some studies on similar compounds have shown that weakly acidic conditions can be optimal for stability.[4]
Q3: Is this compound sensitive to light?
Purine analogs can be susceptible to photodegradation, especially under UV irradiation.[5][6] While specific data for this compound is limited, it is a prudent and standard practice to protect it and its solutions from light to prevent the formation of unwanted byproducts. This can be achieved by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the recommended storage conditions?
For long-term storage, the solid compound should be kept in a tightly sealed container in a desiccator at -20°C. This minimizes exposure to moisture and reduces the rate of any potential degradation. Stock solutions, once prepared, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to compound instability. This section provides a framework for troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in your stock solution or experimental medium. | Prepare fresh stock solutions. Check the pH of your experimental buffer and adjust to be neutral or slightly acidic if the protocol allows. Protect solutions from light. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products, primarily the hydrolyzed purine-dione. | Analyze a freshly prepared sample as a reference. If new peaks appear over time, it confirms degradation. The primary degradation product will have a different retention time and mass-to-charge ratio. |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent or buffer, or degradation to a less soluble product. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs over time, it may be due to degradation. |
Best Practices for Handling and Storage
Adherence to rigorous handling and storage protocols is the most effective way to prevent the degradation of this compound.
Preparation of Stock Solutions
-
Solvent Selection : Use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions. For aqueous experiments, a buffer with a pH below 7 is recommended.
-
Weighing and Dissolving : Weigh the compound in a controlled environment with low humidity. Dissolve the compound completely in the chosen solvent. Gentle warming and vortexing can aid dissolution, but avoid excessive heat.
-
Storage : Store stock solutions in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C. This minimizes exposure to air, moisture, and light, and prevents degradation from repeated freeze-thaw cycles.
Use in Experiments
-
Buffer pH : When preparing aqueous working solutions, use a buffer system that maintains a pH below 7.
-
Temperature Control : Perform experiments at the lowest practical temperature to slow down potential degradation.
-
Light Protection : Conduct experimental steps, especially incubations, in the dark or under subdued light conditions.
-
Fresh is Best : Whenever possible, prepare fresh working solutions from a frozen stock aliquot for each experiment.
Visualizing Degradation Prevention
The following diagram illustrates the key factors that can lead to the degradation of this compound and the corresponding preventative measures.
Caption: Key factors causing degradation and their preventative measures.
Analytical Methods for Detecting Degradation
To ensure the integrity of your compound, it is advisable to periodically check for degradation, especially for older stock solutions or after inconclusive experimental results.
-
High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[7] A reversed-phase C18 column is often suitable. The appearance of new peaks or a decrease in the area of the parent peak over time is indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly sensitive and can be used to identify the degradation products by their mass-to-charge ratio.[8] The primary hydrolysis product, 9-methyl-7H-purin-2,8(9H)-dione, will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.
Conclusion
The stability of this compound is critical for the validity of experimental data. By understanding the potential degradation pathways and implementing the best practices for handling and storage outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. Proactive measures to control pH, temperature, and light exposure are the cornerstones of maintaining the integrity of this valuable research compound.
References
- ResearchGate. Photocatalytic purine degradation pathways.
- Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
- MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.
- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- MDPI. Influence of the Photodegradation of Azathioprine on DNA and Cells.
- PubMed. Influence of the Photodegradation of Azathioprine on DNA and Cells.
- Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods.
- Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.
- National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- PubMed. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers.
- American Elements. 2-Chloro-9-methyl-9H-purine | CAS 2346-73-8.
- National Institutes of Health. Purine Analogues - LiverTox - NCBI Bookshelf.
- National Institutes of Health. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
- National Institutes of Health. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- NCERT. Biomolecules Chapter 9.
- Council for the Indian School Certificate Examinations. CHEMISTRY (862).
- Semantic Scholar. An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
- ResearchGate. Effect of storage condition on pH (A) and available chlorine concentration (ACC) (B) value of slightly acidic electrolyzed water (SAEW).
- National Institutes of Health. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- PubMed. Effect of pH on the stability of methacholine chloride in solution.
- Chemical-Suppliers.com. Your Inquiry on this compound.
- Defense Technical Information Center. Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids.
- Pharmaffiliates. CAS No : 1361569-10-9 | Product Name : 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one.
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of the Photodegradation of Azathioprine on DNA and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hovione.com [hovione.com]
overcoming solubility issues with 2-Chloro-9-methyl-7H-purin-8(9H)-one
Technical Support Center: 2-Chloro-9-methyl-7H-purin-8(9H)-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility limitations. The following information is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the primary recommended solvents for creating a high-concentration stock solution of this compound?
A: Due to the heterocyclic and relatively nonpolar nature of the purine core, this compound is expected to have poor aqueous solubility. Therefore, initial solubilization should be performed in aprotic, polar organic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1] These solvents are highly effective at dissolving a wide range of organic molecules. For maximum stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: I attempted to dissolve the compound directly in my aqueous buffer (PBS/cell culture medium) and it won't go into solution. Why is this?
A: Direct dissolution in aqueous solutions is not recommended for this class of compounds.[2] The molecular structure of this compound possesses significant hydrophobic character, making it energetically unfavorable to dissolve in water. The strong hydrogen-bonding network of water tends to exclude such nonpolar molecules, leading to very low solubility or the formation of a solid precipitate.[3] A high-concentration stock in an organic solvent like DMSO must be prepared first.
Q3: My compound dissolved perfectly in DMSO, but it crashed out of solution when I diluted it into my cell culture medium. What is causing this precipitation and how can I prevent it?
A: This phenomenon is commonly referred to as "solvent shock" or precipitation upon dilution. It occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses quickly, leaving the compound to agglomerate and precipitate.
To prevent this, a careful dilution strategy is critical:
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C. Solubility generally increases with temperature.[2]
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. This might involve creating an intermediate dilution in a small volume of medium before adding it to the final, larger volume.[2]
-
Ensure Rapid Dispersion: Add the DMSO stock solution dropwise into the aqueous medium while vigorously vortexing or swirling.[2] This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
Q4: What is the maximum permissible concentration of DMSO in my final working solution for cell-based assays?
A: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and for sensitive cell lines or long-term experiments, it is ideal to keep it at or below 0.1%.[2] It is crucial to include a vehicle control in your experiments (medium with the same final concentration of DMSO but without the compound) to account for any effects of the solvent itself.
Q5: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?
A: Yes, pH modification can be a powerful tool, as the solubility of purine derivatives is often pH-dependent.[4][5] Purines can act as weak acids or bases. The 7H-purin-8(9H)-one structure contains acidic protons (N-H) that can be deprotonated under basic conditions. By increasing the pH of the aqueous solution (e.g., using dilute NaOH), you can ionize the molecule, forming a more soluble salt.[6][7] However, it is critical to ensure the final pH of your solution is compatible with your experimental system (e.g., physiological pH ~7.4 for cell culture).[8] If you use a high pH to dissolve the compound, you must carefully neutralize it back to the desired experimental pH, though this risks re-precipitation if the compound's solubility at the final pH is exceeded.[8]
Q6: My compound solution appears clear initially, but after several hours in the incubator, I observe a cloudy precipitate. What could be the cause?
A: Delayed precipitation in an incubator is typically due to changes in the media environment over time.[2]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound like this purine derivative.[2]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.
-
Thermodynamic Instability: The initially clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound slowly crashes out to reach its true equilibrium solubility under those conditions.
To mitigate this, ensure your stock concentration is not excessively high and consider using serum-free media for initial dilutions if interactions are suspected.
Section 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Data Summary Table
| Solvent | Recommended Use | Key Considerations & Rationale |
| DMSO / DMF | Primary Choice for Stock Solutions | Excellent solubilizing power for hydrophobic, heterocyclic compounds.[1] Prepare high-concentration stocks (e.g., 10-50 mM, test empirically). |
| Ethanol / Methanol | Secondary Choice / Co-solvent | Can be effective, but generally have lower solubilizing power than DMSO for this class of compounds. May be used as a co-solvent.[9] |
| Aqueous Buffers (PBS, etc.) | Not Recommended for Initial Dissolution | The compound's inherent hydrophobicity leads to extremely poor solubility. Use only for diluting a primary stock solution.[2] |
| Dilute NaOH / Basic Buffers | For pH Modification Strategy | Increases solubility by deprotonating acidic protons on the purine ring, forming a more soluble salt.[2][5] Final pH must be adjusted for experimental compatibility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To create a stable, high-concentration primary stock solution.
-
Rationale: Using an organic solvent like DMSO is necessary to overcome the compound's poor aqueous solubility, creating a usable stock for subsequent dilutions.
-
Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 184.58 g/mol ) in a sterile microcentrifuge tube. For example, weigh 1.85 mg to make ~1 mL of a 10 mM solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, you may use gentle warming (to 37-40°C) or brief sonication in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store tightly sealed at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium (Anti-Precipitation Method)
-
Objective: To dilute the DMSO stock into an aqueous medium while minimizing precipitation.
-
Rationale: This protocol uses a serial dilution and rapid dispersion method to avoid "solvent shock," ensuring the compound remains in solution at the final working concentration.[2]
-
Prepare Materials: Pre-warm your desired volume of cell culture medium (e.g., 10 mL) to 37°C in a sterile conical tube. Thaw one aliquot of your 10 mM DMSO stock solution and vortex briefly.
-
Create Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 99 µL of the pre-warmed medium. To this, add 1 µL of the 10 mM DMSO stock solution. Vortex immediately and vigorously for 10-15 seconds. This creates a 100 µM intermediate solution.
-
Create Final Dilution (1:10): Add the entire 100 µL of the 100 µM intermediate solution to the 9.9 mL of pre-warmed medium in the conical tube (for a final volume of 10 mL). Cap the tube and invert several times or vortex gently to mix thoroughly.
-
Final Concentration: The resulting solution is a 10 µM working solution of the compound in cell culture medium. The final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.
Section 3: Visualization of Workflows
Troubleshooting Workflow for Aqueous Dilution
The following diagram outlines a decision-making process if you encounter precipitation when preparing your aqueous working solution.
Caption: High-level workflow for solubilization strategy.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's. [Link]
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. [Link]
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
- Brayden, D. J., & Griffin, B. T. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
- Various Authors. (n.d.). Drug Solubility and Solubilization.
- Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- Budzisz, E., et al. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design. [Link]
- Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. Analytical Biochemistry. [Link]
- Liu, Y., et al. (2018). Study on the effect of pH value on the solubility of uric acid. Chongqing Medicine. [Link]
- Various Authors. (2023). Why improving the PH value in urine could improve the solubility of uric acid? Quora. [Link]
- SOLUBILIZATION TECHNIQUES. (2018). SlideShare. [Link]
- Mehammer, V. M., et al. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
- Puel, F., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SOLUBILIZATION TECHNIQUES | PPTX [slideshare.net]
- 4. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 6. quora.com [quora.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Investigating 2-Chloro-9-methyl-7H-purin-8(9H)-one in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided herein is based on the general characteristics of substituted purine analogs. As of the latest update, specific experimental data on 2-Chloro-9-methyl-7H-purin-8(9H)-one is not extensively available in public literature. Therefore, this guide offers foundational knowledge and troubleshooting strategies based on the well-documented behavior of this class of compounds. Researchers should always perform initial dose-response and cytotoxicity assays to establish the specific activity of this compound in their experimental systems.
Introduction for the Senior Application Scientist
Welcome to the technical support center for researchers working with novel purine derivatives. This guide is designed to provide you with in-depth, field-proven insights into the potential challenges and unexpected outcomes you might encounter when using this compound in cell culture. As purine analogs are known for their potent biological activities, including the modulation of critical signaling pathways, a thorough understanding of their behavior is paramount for reproducible and meaningful results.[1][2] This resource will equip you with the necessary knowledge to anticipate, troubleshoot, and interpret your experimental findings with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a substituted purine like this compound?
A1: While the specific targets of this compound are yet to be fully elucidated, purine analogs typically function as antimetabolites or kinase inhibitors.[3][4] They can mimic endogenous purines (adenine and guanine) and interfere with DNA and RNA synthesis, leading to cytotoxicity, particularly in rapidly dividing cells.[2][5] Alternatively, the purine scaffold is a common feature in many kinase inhibitors, where it competes with ATP for the kinase's binding site.[6] The chloro- and methyl- substitutions on the purine ring are likely to modulate its target specificity and potency.[7]
Q2: What is the best solvent to use for this compound?
A2: Most novel purine derivatives exhibit poor solubility in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO).[8] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted in your cell culture medium to the final working concentration.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% is generally well-tolerated.[9][10] However, primary cells and other sensitive cell types may require a lower concentration, ideally ≤ 0.1%.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[11]
| Cell Type | Recommended Maximum DMSO Concentration |
| Most immortalized cell lines | ≤ 0.5% |
| Primary cells | ≤ 0.1% |
| Stem cells | ≤ 0.1% |
Q4: How should I store the stock solution of this compound?
A4: DMSO stock solutions are generally stable when stored at -20°C or -80°C.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Some compounds may be light-sensitive, so storing them in amber vials or protecting them from light is a good practice.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
You observe significant cell death even at nanomolar or low micromolar concentrations of the compound.
Potential Causes:
-
High Sensitivity of the Cell Line: Some cell lines, particularly those with a high proliferation rate or specific genetic backgrounds (e.g., deficiencies in DNA repair pathways), may be exquisitely sensitive to purine analogs.[3][12]
-
Off-Target Effects: The compound may be inhibiting a critical kinase or other enzyme essential for cell survival that was not its intended target.[1]
-
Compound Instability: The compound may be degrading in the cell culture medium to a more toxic substance.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Issue 2: Compound Precipitates in Cell Culture Medium
Upon diluting the DMSO stock solution into your aqueous cell culture medium, you observe the formation of a precipitate.
Potential Causes:
-
Poor Aqueous Solubility: This is the most common cause. The compound's solubility limit in the aqueous medium has been exceeded.[11]
-
"Solvent Shock": Rapidly adding a concentrated DMSO stock to the medium can cause the compound to crash out of solution.[11]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium to form insoluble complexes.[11]
Experimental Protocol: Improving Compound Solubility
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[11]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution.
-
Create an intermediate dilution of your DMSO stock in a small volume of pre-warmed medium (e.g., a 1:10 or 1:100 dilution).
-
Gently vortex or swirl the intermediate dilution.
-
Add the intermediate dilution to the final volume of your culture medium.[11]
-
-
Increase the Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration, but be mindful of the potential for increased cytotoxicity.
-
Test Different Media Formulations: If you suspect an interaction with media components, test the compound's solubility in a simpler buffered saline solution like PBS to identify the problematic component.[11]
-
Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates.[8][9]
Issue 3: Inconsistent Results or Loss of Activity Over Time
The compound shows promising activity in short-term experiments (e.g., 24 hours), but the effect diminishes in longer-term assays (e.g., 72 hours).
Potential Causes:
-
Compound Instability: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C and may be degrading over time.[11]
-
Cellular Metabolism: The cells may be metabolizing the compound into an inactive form.
-
Changes in Cell Culture Conditions: Long-term culture can lead to changes in the cellular environment, such as altered DNA methylation, which could affect the cells' response to the compound.[13][14]
Experimental Design Checklist for Long-Term Assays:
| Step | Action | Rationale |
| 1 | Check Compound Stability | Incubate the compound in cell-free medium at 37°C for the duration of your experiment. Use an analytical method (e.g., HPLC) to assess its integrity over time. |
| 2 | Replenish the Compound | In long-term experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours. |
| 3 | Monitor Cell Passage Number | Be consistent with the passage number of the cells used in your experiments, as high passage numbers can lead to altered cellular phenotypes.[15] |
| 4 | Assess Cellular Uptake | If possible, use an analytical method to measure the intracellular concentration of the compound over time to determine if it is being actively metabolized or effluxed. |
Hypothetical Signaling Pathway and Mechanism of Action
Many purine analogs are designed to target protein kinases, which play a central role in cellular signaling. The following diagram illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor, leading to apoptosis.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
References
- Zent, C. S. (1996). Adverse and beneficial immunological effects of purine nucleoside analogues. PubMed. [Link]
- Cheson, B. D. (1995). Infectious and immunosuppressive complications of purine analog therapy. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro. BenchChem.
- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine (6th ed.). NCBI Bookshelf. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. [Link]
- Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Taylor & Francis. [Link]
- BenchChem. (2025).
- Lilleyman, J. S. (1994). Thiopurine Induced Disturbance of DNA Methylation in Human Malignant Cells. PubMed. [Link]
- Clinical Learning. (2025, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube. [Link]
- Tietz, D. R. (2020). The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides. Accounts of Chemical Research, 53(5), 1086–1097. [Link]
- Rich, M. A., Perez, A. G., & Eidinoff, M. L. (1962). The Effects of Some Purine Analogs on the Growth of H.Ep. #1 and Chick Embryo Fibroblast Cells. Cancer Research, 22(1_Part_1), 3–9. [Link]
- Lorente-Macías, Á., et al. (2021). Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi. Molecules, 26(16), 4995. [Link]
- Kumar, A., et al. (2022). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 243, 114771. [Link]
- Franzen, J., et al. (2019). DNA methylation changes during long-term in vitro cell culture are caused by epigenetic drift.
- Li, H., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(13), 4648–4656. [Link]
- Okoye, F. B. C., et al. (2024). Rare Chlorinated Fungal Metabolite and Alpha-Pyrones from an Endophytic Fungus Nigrospora sp. ACS Omega, 9(6), 7247–7253. [Link]
- Naumann, K. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
- Schowner, R., et al. (2017). Stereochemistry and biological activity of chlorinated lipids: a study of danicalipin A and selected diastereomers. Chemical Science, 8(10), 7028–7034. [Link]
- Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Kraiczy, J., et al. (2022). Culture Associated DNA Methylation Changes Impact on Cellular Function of Human Intestinal Organoids. bioRxiv. [Link]
- O'Brien, M. J., et al. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 440-444. [Link]
- Kraiczy, J., et al. (2022). Culture Associated DNA Methylation Changes Impact on Cellular Function of Human Intestinal Organoids.
- LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]
- Kraiczy, J., et al. (2022). Culture-Associated DNA Methylation Changes Impact on Cellular Function of Human Intestinal Organoids.
- Roberts, J. M., et al. (2025). Novel purine derivatives mitigate hypoxia ischemia related brain injury through agrin, zyxin and synaptotagmin proteins. Neurotherapeutics. [Link]
- LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurochlor.org [eurochlor.org]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA methylation changes during long-term in vitro cell culture are caused by epigenetic drift - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Culture-Associated DNA Methylation Changes Impact on Cellular Function of Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2-Chloro-9-methyl-7H-purin-8(9H)-one
Welcome to the technical support center for optimizing the selectivity of your purine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with promising lead compounds like 2-Chloro-9-methyl-7H-purin-8(9H)-one and are encountering challenges with target selectivity. The purine scaffold is a privileged structure in kinase inhibitor design, frequently binding to the ATP pocket. However, this shared binding site across the kinome often leads to off-target effects.[1][2] This resource provides troubleshooting guidance and frequently asked questions to help you rationally design and synthesize more selective analogs.
FAQs: Understanding and Addressing Poor Selectivity
Q1: My purine-based compound, this compound, is potent against my primary kinase target but also inhibits several other kinases in a screening panel. Why is this happening?
A1: This is a common challenge in kinase inhibitor development. The ATP-binding pocket, where your purine analog likely binds, is highly conserved across the human kinome, which comprises over 500 members.[1][2] Many type-I kinase inhibitors, which bind to the active, "DFG-in" conformation of the kinase, are based on heterocyclic scaffolds that mimic the adenine of ATP.[1][3] This mimicry is a double-edged sword: it provides a strong basis for potent inhibition but also leads to promiscuity and off-target effects.[1][4] The key to improving selectivity is to exploit the subtle differences that do exist within and around the ATP-binding site.[5]
Q2: What are the first steps I should take to diagnose the cause of my compound's poor selectivity?
A2: A systematic approach is crucial. First, ensure your selectivity data is robust. We recommend a two-tiered screening approach.[6] Initially, screen against a broad kinase panel at a single, high concentration (e.g., 1 or 10 µM) to identify all potential off-targets.[6] For any kinases showing significant inhibition (e.g., >70%), perform follow-up dose-response studies to determine the IC50 or Kd values.[6] This quantitative data will give you a clear picture of the selectivity profile. Concurrently, if not already available, obtaining a co-crystal structure of your compound bound to its primary target is invaluable for structure-based design efforts.[2][7]
Q3: What are the main medicinal chemistry strategies to improve the selectivity of a purine-based inhibitor?
A3: There are several rational approaches you can take, often in combination:[8][9]
-
Structure-Based Drug Design (SBDD): Exploit differences in the shape and chemical nature of the ATP-binding pocket between your target and off-target kinases.[2][10]
-
Exploiting the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (like threonine or valine) can accommodate bulky substituents on the inhibitor that would clash with larger gatekeeper residues (like phenylalanine or methionine), providing a powerful tool for engineering selectivity.[1]
-
Bioisosteric Replacement: Swap functional groups on your molecule with others that have similar steric and electronic properties but may offer improved interactions with the target or introduce clashes with off-targets.
-
Allosteric Targeting: Design inhibitors that bind to less conserved sites outside the ATP pocket. This can lead to very high selectivity.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can incorporate a weak electrophile into your inhibitor to form a covalent bond, dramatically increasing both potency and selectivity.[1]
Troubleshooting Guide: From Broad Inhibition to a Selective Probe
This section provides actionable steps to address poor selectivity in your experimental workflow.
Problem 1: My compound inhibits a broad range of kinases from different families.
| Plausible Cause | Proposed Solution | Experimental Protocol |
| Core Scaffold Dominance: The purine core is making highly conserved hydrogen bonds with the kinase hinge region, driving broad activity. | Introduce substituents that probe less conserved regions of the ATP pocket. | Protocol 1: Structure-Activity Relationship (SAR) Studies for Selectivity. |
| Lack of Specificity Drivers: The current substituents are not exploiting unique features of the target kinase. | Utilize computational modeling to identify potential pockets of selectivity and design modifications to engage them. | Protocol 2: Computational Approach for Identifying Selectivity Pockets. |
Problem 2: My compound is potent against my target and a closely related kinase (e.g., within the same family), making it difficult to deconvolute their specific biological roles.
| Plausible Cause | Proposed Solution | Experimental Protocol |
| High Active Site Homology: The ATP-binding sites of the target and off-target are nearly identical. | Focus on subtle differences, such as the gatekeeper residue or the flexibility of the protein.[4][8][9] A slightly more deformable active site in your target can be exploited.[8][9] | Protocol 3: Gatekeeper Residue-Targeted Design. |
| Conserved Water Networks: The inhibitor may be displacing a conserved network of water molecules present in both kinases. | Design analogs that can displace high-energy water molecules unique to the target's active site.[8] | This requires high-resolution crystal structures of both kinases to identify differences in their hydration patterns. |
Experimental Protocols
Protocol 1: Structure-Activity Relationship (SAR) Studies for Selectivity
-
Scaffold Decoration: Based on the structure of this compound, systematically synthesize analogs with diverse chemical groups at positions that are likely to protrude from the conserved hinge-binding region. For the purine scaffold, these are typically the C2 and C6 positions. The N9 position can also be modified to explore different regions of the active site.
-
Initial Potency Screen: Screen the new analogs against the primary target kinase to ensure potency is maintained or improved.
-
Selectivity Profiling: For potent compounds, perform selectivity screening against the key off-target kinases identified in your initial broad panel.
-
Data Analysis: Correlate the chemical modifications with changes in selectivity. Look for trends where certain substituents reduce off-target activity while maintaining on-target potency.
Protocol 2: Computational Approach for Identifying Selectivity Pockets
-
Homology Modeling: If a crystal structure of your target kinase is unavailable, build a high-quality homology model based on a closely related kinase.
-
Molecular Docking: Dock your lead compound, this compound, into the active sites of both your target and key off-target kinases.
-
Binding Site Analysis: Compare the electrostatic and steric properties of the binding sites.[9] Look for differences in amino acid residues, pocket depth, and flexibility that can be exploited.[5]
-
In Silico Design: Based on the analysis, design new analogs with modifications predicted to have favorable interactions with the target and/or unfavorable (e.g., steric clash) interactions with the off-targets.
Protocol 3: Gatekeeper Residue-Targeted Design
-
Sequence Alignment: Align the sequences of your target kinase and key off-target kinases to identify the gatekeeper residue for each.
-
Structural Analysis: Examine the crystal structure or homology model to understand the space available around the gatekeeper residue.
-
Rational Design:
-
If your target has a small gatekeeper (e.g., Thr, Val, Ala) and your off-target has a large one (e.g., Phe, Met, Leu), design analogs with bulky substituents (e.g., a tert-butyl group or a substituted phenyl ring) directed towards this pocket. This will create a steric clash with the larger gatekeeper of the off-target kinase.[1]
-
If the situation is reversed, this strategy will not be effective.
-
Visualizing Workflows and Concepts
Caption: Workflow for Improving Inhibitor Selectivity.
Sources
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-9H-purine-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 1361569-23-4|6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one|BLD Pharm [bldpharm.com]
- 8. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]py… [cymitquimica.com]
Technical Support Center: Minimizing Off-Target Effects of Purine-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and in-depth protocols to help you navigate the complexities of working with purine-based inhibitors, with a focus on ensuring target selectivity and minimizing off-target effects. As ATP-competitive inhibitors, purine analogs are powerful tools, but their efficacy is critically dependent on precise and well-controlled experimental practices.
Frequently Asked Questions (FAQs)
Q1: Why are purine-based inhibitors prone to off-target effects?
Q2: I'm designing a new purine-based inhibitor. How can I predict potential off-target interactions before synthesis?
Predicting off-target interactions early can save significant time and resources. A computational approach is highly recommended:
-
Ligand-Based Methods: These methods compare your proposed molecule to databases of known compounds with documented biological activities. Techniques like 2D chemical similarity and Similarity Ensemble Approach (SEA) can identify potential off-targets by matching your scaffold to compounds with known promiscuity.
-
Structure-Based Methods: If the crystal structures of your primary target and potential off-targets are known, you can use molecular docking simulations. These models place your inhibitor into the ATP-binding pocket of various kinases to predict binding affinities and identify potential steric clashes or favorable interactions that could confer selectivity.[4]
-
Integrated Platforms: Several computational frameworks combine multiple methods (2D similarity, 3D pocket similarity, machine learning) to generate a consensus score, increasing the predictive power for off-target liabilities.
Q3: What is the difference between a biochemical assay and a cell-based assay for determining selectivity, and why do the results sometimes differ?
This is a critical question and a common point of confusion. The two assay types measure different aspects of inhibitor function and operate in vastly different environments.
-
Biochemical Assays: These are in vitro assays using purified, recombinant enzymes and substrates in a controlled buffer system.[6] They measure the direct interaction between the inhibitor and the kinase, providing an intrinsic potency value (e.g., IC50 or Ki). They are excellent for initial screening and determining structure-activity relationships (SAR).
-
Cell-Based Assays: These assays measure the inhibitor's effect in a living, intact cell.[7] This can be a direct measure of target engagement (how much drug is bound to the target) or a downstream functional readout (e.g., inhibition of substrate phosphorylation).
Discrepancies between these assays are common and often reveal important information about your compound's drug-like properties.[8] The primary reasons for discrepancies include:
-
Cell Permeability: The inhibitor may be potent biochemically but cannot cross the cell membrane to reach its intracellular target.[8]
-
Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations (equal to the Km) to increase sensitivity.[8] However, intracellular ATP levels are much higher (millimolar range). An inhibitor that competes with ATP will appear less potent in a cellular context.[8]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Compound Metabolism: The inhibitor could be rapidly metabolized into an inactive form by cellular enzymes.
-
Off-Target Engagement: In a cell, the inhibitor is exposed to the entire proteome. Binding to highly abundant off-targets can reduce the free concentration of the compound available to engage the intended target.
The following workflow illustrates the logical progression from initial screening to cellular validation.
Issue 2: My inhibitor is potent biochemically but shows weak or no activity in cell-based assays.
Q: My purine-based inhibitor has a low nanomolar IC50 against the purified kinase, but I need micromolar concentrations to see an effect in my cellular phosphorylation assay. What's going on?
A: This is a classic "biochemical vs. cellular" discrepancy. The complex environment of the cell is presenting a barrier to your inhibitor's activity.
-
Confirm Target Presence and Activity: First, verify that your target kinase is expressed and active (phosphorylated) in your chosen cell line using Western blotting. [7]If the target isn't there, the inhibitor has nothing to inhibit.
-
Assess Cell Permeability: Poor membrane permeability is a common culprit. [8] * Causality: The physicochemical properties of your purine analog, such as a high polar surface area (PSA) or unfavorable LogP value, can limit its ability to passively diffuse across the lipid bilayer of the cell membrane. [9][10] * Action: Consider running a permeability assay like a PAMPA (Parallel Artificial Membrane Permeability Assay). If permeability is low, medicinal chemistry efforts may be needed to optimize the structure.
-
Account for High Intracellular ATP:
-
Causality: As an ATP-competitive inhibitor, your compound must compete with millimolar concentrations of ATP inside the cell, a much more challenging environment than the low-micromolar ATP used in most biochemical assays. [8]This competition significantly reduces the apparent potency of the inhibitor.
-
Action: This is an inherent challenge. The goal is to achieve a sufficient therapeutic window between on-target potency and off-target effects at the required cellular concentration.
-
-
Measure Cellular Target Engagement Directly:
-
Causality: A functional readout (like substrate phosphorylation) can be influenced by multiple pathways. A direct binding assay confirms that your compound is reaching and engaging the intended target inside the cell.
-
Action: Use a target engagement assay like NanoBRET™ (Bioluminescence Resonance Energy Transfer). This technology measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase inside live cells, providing a direct measure of compound affinity and residence time at the target. [11][12]
-
Issue 3: How can I be sure my observed cellular phenotype is due to on-target, not off-target, inhibition?
Q: My inhibitor induces apoptosis in my cancer cell line as expected, but how do I prove it's by inhibiting Kinase X and not some other off-target?
A: This is a crucial step for validating your inhibitor as a specific tool. Relying on a single compound is insufficient.
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor against Kinase X that has a completely different chemical scaffold. [7]If both compounds, despite their structural differences, produce the same phenotype, it strongly suggests the effect is on-target.
-
Perform a Rescue Experiment: This is a highly rigorous method.
-
Workflow:
-
Create a version of Kinase X that is resistant to your inhibitor, typically by mutating a single amino acid in the ATP-binding pocket (a "gatekeeper" mutation is common).
-
Express this mutant kinase in your target cells.
-
Treat the cells with your inhibitor.
-
-
Expected Outcome: If the phenotype is on-target, the cells expressing the resistant mutant will no longer show the effect (e.g., they will not undergo apoptosis), effectively "rescuing" them from the inhibitor.
-
-
Correlate Target Inhibition with Phenotype: Perform a dose-response experiment where you measure both target inhibition (e.g., via a phospho-substrate Western blot) and the phenotypic outcome (e.g., apoptosis) across a range of inhibitor concentrations. A strong correlation between the IC50 for target inhibition and the EC50 for the phenotype supports an on-target mechanism. [7]
Data Presentation: Selectivity of Purine-Based CDK Inhibitors
To improve selectivity, medicinal chemists often modify the purine scaffold to exploit subtle differences in the ATP-binding pockets of various kinases. The table below compares the inhibitory activity (IC50) of three related purine-based inhibitors against key cyclin-dependent kinases (CDKs) and a common off-target, ERK1.
| Kinase Target | Olomoucine [13] | Roscovitine | Purvalanol A |
| Primary Targets | |||
| CDK1/cyclin B | 7 µM | 0.65 µM | 4 nM |
| CDK2/cyclin A | 7 µM | 0.7 µM | 70 nM |
| CDK2/cyclin E | 7 µM | 0.7 µM | 35 nM |
| CDK5/p35 | 3 µM | 0.2 µM | 75 nM |
| Weakly Inhibited/Off-Targets | |||
| CDK4/cyclin D1 | >100 µM | >100 µM | 850 nM |
| CDK6/cyclin D | >100 µM | >100 µM | >10 µM |
| ERK1 | 25 µM | >100 µM | >10 µM |
This table illustrates how chemical modifications to the purine core can dramatically improve potency (e.g., Olomoucine vs. Purvalanol A) and alter the selectivity profile.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase by measuring ADP production.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
Purine-based inhibitor stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of your inhibitor in 100% DMSO. Then, dilute this series into the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept consistent and low (≤ 1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of diluted inhibitor or vehicle (DMSO in buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase (at 2X final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Add 5 µL of the Substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) curve in software like GraphPad Prism to determine the IC50 value. [6]
-
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This protocol provides a method to measure the direct binding of an inhibitor to its target kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Vector encoding your kinase of interest fused to NanoLuc® luciferase (Nluc-Kinase).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate.
-
Extracellular NanoLuc® Inhibitor.
-
White, 96-well assay plates.
Procedure:
-
Cell Preparation and Transfection:
-
Twenty-four hours prior to the assay, transfect HEK293 cells with the Nluc-Kinase vector according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Prepare serial dilutions of your test inhibitor in Opti-MEM™.
-
Prepare a 2X solution of the appropriate NanoBRET™ Tracer in Opti-MEM™.
-
-
Compound and Tracer Addition:
-
Remove the culture medium from the cells.
-
Add the diluted test compounds to the appropriate wells.
-
Add the 2X Tracer solution to all wells. Include vehicle control wells (DMSO) for determining the maximum BRET signal.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor (this is critical to quench any signal from lysed cells).
-
Add the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (Donor emission ~460nm, Acceptor emission ~618nm). [13] * Calculate the NanoBRET™ ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle controls and plot the normalized ratio against the inhibitor concentration to determine the cellular IC50. [13]
-
References
- Kryštof, V., McNae, I. W., Walkinshaw, M. D., Fischer, P. M., Müller, P., Vojtěšek, B., Orság, M., Havlíček, L., & Strnad, M. (n.d.). Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor. National Center for Biotechnology Information.
- Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. PubMed.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. National Center for Biotechnology Information.
- Vesely, J., Havlicek, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., Letham, D. S., Kato, J., Detivaud, L., & Leclerc, S. (1994). Inhibition of cyclin-dependent kinases by purine analogues. Europe PMC.
- National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition.
- Stolz, M., Däbritz, J., & Hause, G. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. National Center for Biotechnology Information.
- Hantschel, O., Rix, U., & Superti-Furga, G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- De Azevedo, W. F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Wikipedia. (n.d.). Purine analogue.
- Skalická, K., Hřebačková, J., & Gucký, T. (2019). Analog-sensitive cell line identifies cellular substrates of CDK9. Oncotarget.
- Bouzidi, N., & Othman, R. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI.
- Ho, T. C., La J., & Knapp, S. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Center for Biotechnology Information.
- Wesierska-Gadek, J., & Krystof, V. (2013). Roscovitine in cancer and other diseases. AME Publishing Company.
- Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review.
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Managing Batch-to-Batch Variability in the Synthesis of 2-Chloro-9-methyl-7H-purin-8(9H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-9-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important heterocyclic intermediate. Batch-to-batch variability can significantly impact research timelines and manufacturing processes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent, high-quality results in your laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Issue 1: Low or Inconsistent Yield
Question: My reaction yield is significantly lower than reported in the literature, or it varies dramatically between batches. What are the potential causes and how can I fix this?
Answer: Low and inconsistent yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or work-up procedures. The synthesis of substituted purines requires precise control over several parameters.[1]
Causality and Troubleshooting Steps:
-
Starting Material Quality: The purity of your starting materials, such as 2,6-dichloropurine and methylamine or a methylated pyrimidine precursor, is paramount. Impurities in these reagents can interfere with the reaction, leading to the formation of side products and consuming your starting material.
-
Action: Always verify the purity of starting materials by an appropriate analytical method (e.g., NMR, HPLC) before starting the synthesis. If necessary, purify the starting materials by recrystallization or chromatography.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Continue the reaction until the starting material is consumed. Ensure your reaction setup provides efficient stirring, especially for heterogeneous mixtures.
-
-
Side Reactions: Several side reactions can compete with the desired product formation. A common issue in purine chemistry is competitive alkylation at different nitrogen atoms (e.g., N7 vs. N9), leading to isomeric impurities that can be difficult to separate.[3]
-
Action: Control the reaction temperature strictly, as temperature fluctuations can alter the regioselectivity of the reaction. The choice of base and solvent system is also critical in directing the alkylation to the desired position.
-
-
Product Degradation: The purine core can be susceptible to degradation under harsh work-up conditions (e.g., strong acid or base, high temperatures).
-
Action: Employ mild work-up conditions. For example, use a saturated sodium bicarbonate solution to neutralize the reaction mixture instead of a strong base. Avoid prolonged heating during solvent evaporation.
-
-
Physical Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps, especially when handling small scales.
-
Action: Optimize your purification protocol. If using recrystallization, perform small-scale solubility tests to identify the ideal solvent system that maximizes recovery. Ensure complete transfer of material between vessels.
-
Issue 2: Impurity Profile Variability
Question: I am observing new or inconsistent peaks in my HPLC analysis from batch to batch. How can I identify these impurities and prevent their formation?
Answer: A variable impurity profile is a critical issue, particularly in drug development, as the presence of unknown or out-of-specification impurities must be controlled and characterized.[4] The source of these impurities often lies in the variability of raw materials or subtle deviations in reaction parameters.
Common Impurities and Their Sources:
| Potential Impurity | Likely Source | Prevention Strategy |
| Isomeric Products (e.g., 2-Chloro-7-methyl-purin-8-one) | Non-selective N-alkylation. | Tightly control reaction temperature and stoichiometry of the base. Screen different solvent systems. |
| Over-methylated Species | Excess methylating agent or prolonged reaction time. | Use precise stoichiometry of the methylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolyzed Product (2-Hydroxy-9-methyl-purin-8-one) | Presence of water during reaction or work-up. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Unreacted Starting Materials | Incomplete reaction. | See "Low Yield" section. Optimize reaction time and temperature. |
| Dimeric Byproducts | Can form under certain reaction conditions, especially at high concentrations or temperatures. | Optimize reactant concentrations. Control the rate of addition of reagents. |
Workflow for Impurity Identification and Control:
Caption: Workflow for identifying and controlling impurities.
Issue 3: Physical Property Inconsistency
Question: My final product shows variations in color, crystal structure, or solubility between batches, even with high purity by HPLC. What could be the cause?
Answer: Variations in physical properties despite high chemical purity often point to issues with polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, which is a critical consideration in pharmaceutical development.
Troubleshooting Physical Property Variations:
-
Control of Crystallization Conditions: The final crystallization or precipitation step is the most critical factor in determining the polymorphic form.
-
Action: Standardize your crystallization protocol meticulously. This includes the choice of solvent, rate of cooling, agitation speed, and final isolation temperature. Even minor changes can lead to a different crystal form.
-
-
Solvent System: The solvent used for purification has a profound impact on crystal formation.
-
Action: Document the exact solvent or solvent mixture and its composition for every batch. Ensure the solvent is free from impurities that could act as templates for alternative crystal forms.
-
-
Drying Conditions: The method and conditions used for drying the final product can also induce polymorphic transformations.
-
Action: Define and maintain a consistent drying protocol, including temperature, pressure (vacuum level), and time. Analyze the product before and after drying using techniques like X-Ray Powder Diffraction (XRPD) to check for any changes in the crystal form.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control during the synthesis of this compound?
A1: Based on the chemistry of purine synthesis, the following parameters are critical for ensuring batch-to-batch consistency:
-
Temperature: Directly influences reaction rate and selectivity, especially in preventing the formation of N7-isomers.
-
Reagent Stoichiometry: The molar ratios of the reactants, particularly the base and the methylating agent, must be precisely controlled to avoid side reactions and ensure complete conversion.
-
Reaction Time: Must be optimized and controlled to ensure the reaction goes to completion without promoting byproduct formation.
-
Purity of Starting Materials: As discussed previously, this is a foundational requirement for a reproducible synthesis.[1]
Q2: How can I develop a robust purification strategy for this compound?
A2: A multi-step approach is often best.
-
Work-up: An initial aqueous wash to remove inorganic salts and water-soluble impurities.
-
Crystallization: This is the most effective technique for purifying the final product. A systematic approach to solvent screening is recommended to find a system that provides good yield and high purity.
-
Chromatography: For very high purity requirements or to remove closely related impurities, silica gel column chromatography can be employed.[5] However, for manufacturing, crystallization is preferred for its scalability.
Q3: What analytical techniques are essential for the quality control of this compound?
A3: A comprehensive analytical panel should include:
-
HPLC: For determining purity and quantifying impurities.
-
LC-MS: For identifying unknown impurities by providing molecular weight information.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
XRPD: To characterize the crystalline form and check for polymorphism.
-
Karl Fischer Titration: To determine the water content.
Key Protocols and Methodologies
Protocol 1: General HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a specific method for your system.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Diagram: Sources of Synthetic Variability
Caption: Key sources of batch-to-batch variability in synthesis.
References
- Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Chen, P., et al. (2018). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 23(12), 3136.
- Navigating the Synthesis of Purine Derivatives: A Guide for Chemical Manufacturers. (n.d.).
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2019). RSC Advances, 9(28), 16147-16163.
- Biology LibreTexts. (2025). 7.11: Purine de novo Biosynthesis.
- An, S., et al. (2012). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 287(34), 28419–28426.
- Microbe Notes. (2022). Purine Synthesis.
- Lopatkin, A. J., et al. (2021). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. PLoS Biology, 19(6), e3001286.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2016). Molecules, 21(11), 1478.
- American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine.
- Chemical-Suppliers. (n.d.). Your Inquiry on this compound.
- Acta Crystallographica Section E: Structure Reports Online. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine.
- MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.
- MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
- Pharmaffiliates. (n.d.). 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one.
Sources
Technical Support Center: In Vivo Dosing & Optimization for 2-Chloro-9-methyl-7H-purin-8(9H)-one
Welcome to the technical support resource for researchers working with novel purine analogs. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for establishing an optimal in vivo dosage regimen for 2-Chloro-9-methyl-7H-purin-8(9H)-one. As this is a novel investigational compound, this document focuses on the principles and methodologies for dose-finding, rather than providing pre-determined dosage levels. Our approach is grounded in established practices for small molecule drug development, ensuring a logical and scientifically valid progression from bench to in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical class of this compound to provide a solid knowledge base before proceeding to experimental design.
Q1: What are purine analogs and what is their general mechanism of action?
Purine analogs are a class of compounds that mimic the structure of natural purines (adenine and guanine), which are fundamental building blocks of DNA and RNA.[1] Because of this structural similarity, they can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby disrupting cellular replication.[1][2] This is a common mechanism for anticancer agents.[1][2] Many purine analogs, such as fludarabine and cladribine, are used in the treatment of hematological malignancies.[2][3][4] Additionally, some purine derivatives are designed to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs) or other kinases involved in cell signaling pathways that are often dysregulated in cancer.[5][6]
Q2: What are the likely therapeutic targets for this compound?
While the specific targets of this novel compound require experimental validation, its structural features suggest potential activity as a kinase inhibitor. The "purin-8-one" core is found in compounds designed to target kinases like FLT3 and CDKs, which are crucial in some forms of acute myeloid leukemia (AML).[5] For example, research on 2,7,9-trisubstituted 8-oxopurines has demonstrated their potential as FLT3 inhibitors.[5] Therefore, it is plausible that this compound may inhibit kinases involved in cell cycle progression or oncogenic signaling. Initial in vitro screening against a panel of relevant kinases is a highly recommended first step.
Q3: What are the common challenges in formulating purine analogs for in vivo studies?
A primary challenge with many purine analogs is their limited aqueous solubility.[7] Like the parent compounds they mimic, many purine derivatives are relatively insoluble, amphoteric compounds.[7] This can make it difficult to prepare dosing solutions at concentrations high enough for in vivo administration, especially for intravenous routes. It often necessitates the use of co-solvents, surfactants, or other formulation vehicles to achieve a stable and injectable solution or suspension. Stability in solution is another key consideration; some analogs may be unstable in alkaline solutions.[7]
Q4: What are the typical safety and toxicity concerns with this class of compounds?
Because many purine analogs act as antimetabolites, they can affect all rapidly dividing cells, not just cancer cells. This can lead to toxicities in tissues with high cell turnover, such as the bone marrow (myelosuppression) and the gastrointestinal tract. Immunosuppression is another significant concern, as exemplified by approved drugs like fludarabine, which can increase the risk of opportunistic infections.[2] For kinase inhibitors, off-target effects are a major source of toxicity. Inhibition of unintended kinases can lead to a wide range of adverse effects, depending on the physiological roles of those kinases. Therefore, careful dose-escalation studies to determine the Maximum Tolerated Dose (MTD) are critical.
Part 2: Troubleshooting Guide for In Vivo Dosage Optimization
This section is designed to guide you through the experimental workflow for establishing an effective and well-tolerated in vivo dose for this compound.
Phase 1: Pre-clinical Characterization & Formulation
Q: I have just synthesized this compound. What are the essential first steps before I can begin in vivo experiments?
A: Before any animal studies, a robust in vitro characterization is essential. This data forms the foundation for all subsequent in vivo work.
-
Confirm Identity and Purity: Use techniques like NMR, Mass Spectrometry, and HPLC to confirm the chemical structure and assess the purity of your compound. A purity of >95% is generally required for in vivo studies.
-
In Vitro Potency (IC50): Determine the concentration of your compound that inhibits 50% of the activity of its intended target (e.g., a specific kinase) or the growth of a relevant cancer cell line. This will give you a target concentration range for in vivo efficacy.
-
Aqueous Solubility: This is a critical parameter that will dictate your formulation strategy. An initial assessment in phosphate-buffered saline (PBS) at various pH values (e.g., 6.5, 7.4) is a good starting point.
Q: My compound has very low aqueous solubility. How can I develop a suitable formulation for in vivo dosing?
A: This is a common hurdle. A tiered approach to formulation development is recommended. Start with simple, well-tolerated vehicles and only move to more complex formulations if necessary.
| Tier | Vehicle Composition | Pros | Cons | Suitable Route |
| 1 | Saline or PBS | Highest physiological compatibility. | Only suitable for highly soluble compounds. | IV, IP, SC, PO |
| 2 | Saline with co-solvents | Can significantly increase solubility. | Co-solvents can have their own toxicities. | IP, PO (IV with caution) |
| 3 | Lipid-based formulations | Good for highly lipophilic compounds. | Can be more complex to prepare. | PO, IV (as emulsion) |
| 4 | Cyclodextrin-based | Can form inclusion complexes to solubilize hydrophobic compounds. | Can affect pharmacokinetics. | IV, IP, PO |
-
Common Co-solvents: DMSO, Ethanol, PEG300, PEG400, Solutol HS 15.
-
Important Note: Always test the tolerability of your chosen vehicle in a small cohort of animals before using it in a large-scale efficacy study.
Phase 2: Pharmacokinetics (PK)
Q: How should I design a pilot PK study to understand the exposure of my compound in vivo?
A: A pilot PK study is crucial to understand how your compound is absorbed, distributed, metabolized, and excreted (ADME). This information is vital for designing an effective dosing schedule.
Caption: Workflow for a Pilot Pharmacokinetic Study.
Q: My oral bioavailability (F%) is very low. What are my options?
A: Low oral bioavailability is a significant challenge.
-
Switch Route of Administration: If the compound is intended for pre-clinical proof-of-concept studies, switching to intraperitoneal (IP) or subcutaneous (SC) injection may be a viable option to bypass first-pass metabolism and ensure adequate systemic exposure.
-
Formulation Optimization: For oral administration, using lipid-based formulations or permeation enhancers can sometimes improve absorption.
-
Prodrug Strategy: While a medicinal chemistry effort, converting the compound into a more absorbable prodrug that is cleaved in vivo to release the active molecule is a classic strategy.[3][7]
Phase 3: Dose-Ranging & Efficacy
Q: How do I select a starting dose for my first in vivo efficacy study?
A: The starting dose should be based on a combination of your in vitro potency data and a Maximum Tolerated Dose (MTD) study.
-
Conduct an MTD Study: This is a dose-escalation study designed to find the highest dose that does not cause unacceptable toxicity. See the detailed protocol below.
-
Relate Dose to In Vitro Data: The goal is to achieve a plasma concentration in the animal that is at or above the in vitro IC50 for a sustained period. Your PK data is essential here. If your compound's IC50 is 100 nM and your PK data shows that a 10 mg/kg dose achieves a Cmax of 1 µM and stays above 100 nM for 8 hours, this would be a logical starting point for an efficacy study with once or twice daily dosing.
Caption: Logic for Selecting an Initial Efficacy Dose.
Q: My compound is not showing efficacy at the initial doses. What should I troubleshoot?
A: A lack of efficacy can stem from several issues.
-
Insufficient Exposure: Is the compound getting to the tumor/target tissue at a high enough concentration and for a long enough duration? Conduct a PK/PD (pharmacodynamic) study. Collect plasma for PK analysis and tumor/target tissue for PD analysis at several time points after dosing.
-
Lack of Target Engagement: The PD analysis should measure whether the compound is hitting its intended target. For a kinase inhibitor, this would involve measuring the phosphorylation status of the kinase or its direct downstream substrate via Western Blot or ELISA. If the target is not being inhibited, you need a higher dose or a better formulation.
-
Flawed Efficacy Model: Is the animal model appropriate? Does the cell line used to create the xenograft respond to your compound in vitro? Re-verify the in vitro sensitivity.
Part 3: Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without inducing dose-limiting toxicity.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., Balb/c or C57BL/6), 8-10 weeks old.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg), guided by any available in vitro cytotoxicity data.
-
Administer the compound daily for 5-7 consecutive days via the intended route of administration.
-
Increase the dose in subsequent groups by a set factor (e.g., 2-fold or 3-fold increments: 10, 20, 40, 80 mg/kg...).
-
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, diarrhea), and any mortality.
-
Endpoint: The study is typically run for 14 days. Dose-limiting toxicity is often defined as >15-20% body weight loss or significant, persistent clinical signs of distress.
-
-
Data Analysis: The MTD is defined as the highest dose at which no more than one animal in the cohort exhibits dose-limiting toxicity.
Protocol 2: In Vivo Target Engagement (Pharmacodynamic) Study
Objective: To confirm that the compound is inhibiting its intended molecular target in the tumor tissue at a given dose and time.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model). Wait until tumors are of a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Set up groups (n=3-4 mice per time point) for different time points post-dose. Include a vehicle control group.
-
Dosing: Administer a single dose of the compound at a level expected to be efficacious (e.g., the MTD or a fraction thereof).
-
Sample Collection:
-
At pre-determined time points (e.g., 2, 8, 24 hours post-dose), euthanize the animals.
-
Immediately collect blood for PK analysis (as described above).
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
-
Tissue Analysis:
-
Homogenize the frozen tumor tissue to extract proteins.
-
Use Western Blotting to analyze the phosphorylation status of the target kinase (e.g., p-FLT3) and a downstream signaling protein (e.g., p-STAT5). A successful compound will show a decrease in the phosphorylated form of the protein compared to the vehicle control.
-
Total protein levels (e.g., total FLT3, total STAT5, and a housekeeping protein like GAPDH) should be measured to ensure the changes are not due to overall protein degradation.
-
References
- Robak, T., Lech-Maranda, E., Korycka, A., & Robak, E. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 13(26), 3165–3189. (Source available through general academic search, no direct free link).
- Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
- Keating, M. J. (n.d.). Clinical Trials of the Purine Analogs in Chronic Lymphocytic Leukemia. In Nucleoside Analogs in Cancer Therapy. Humana Press. [Link]
- Krystof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Wikipedia. (n.d.). Purine analogue. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Slaninova, V., et al. (2012). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-50. [Link]
Sources
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. imtm.cz [imtm.cz]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antitumor Activity of 2-Chloro-9-methyl-7H-purin-8(9H)-one
This guide provides a comprehensive framework for the preclinical validation of the novel purine analog, 2-Chloro-9-methyl-7H-purin-8(9H)-one, as a potential antitumor agent. As we embark on the evaluation of this previously uncharacterized molecule, this document will serve as a strategic roadmap, outlining a rigorous, multi-faceted approach to ascertain its therapeutic potential. Our methodology is grounded in established principles of cancer drug discovery, emphasizing scientific integrity, experimental robustness, and a clear rationale for each step of the validation process. We will navigate from initial in vitro cytotoxicity screening to mechanistic investigations and culminate in a well-designed in vivo efficacy study, establishing a solid foundation for any future clinical development.
Introduction: The Rationale for Investigating Purine Analogs in Oncology
Purine analogs represent a cornerstone of cancer chemotherapy, with a rich history of clinical success. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and repair, leading to the selective destruction of rapidly proliferating cancer cells. The unique substitutions on this compound suggest the potential for a novel mechanism of action or an improved therapeutic index compared to existing agents. This guide will detail the necessary experiments to test this hypothesis, comparing its performance against standard-of-care chemotherapeutics in relevant cancer models.
Phase 1: In Vitro Efficacy and Selectivity Profiling
The initial phase of our investigation will focus on determining the cytotoxic potential of this compound across a panel of human cancer cell lines. This will allow us to identify responsive cancer types and establish a preliminary therapeutic window.
Cell Line Selection Rationale
To cast a wide net, we will utilize a diverse panel of cancer cell lines representing common solid tumors. For this initial screen, we will focus on:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (Triple-Negative)
-
Lung Cancer: A549 (Non-Small Cell Lung Cancer), H460 (Large Cell Carcinoma)
-
Colon Cancer: HCT-116 (Colorectal Carcinoma)
-
Normal Cells (for selectivity): MCF-10A (non-tumorigenic breast epithelial cells)
This selection provides a breadth of genetic backgrounds and oncogenic dependencies, increasing the likelihood of identifying a responsive tumor type. The inclusion of a non-cancerous cell line is crucial for an early assessment of potential off-target toxicity.
Comparative Agents
To benchmark the activity of our investigational compound, we will include clinically relevant chemotherapeutic agents as positive controls. The choice of comparators will be tailored to the cancer type.[1][2][3][4][5]
| Cancer Type | Standard-of-Care Comparator |
| Breast Cancer | Doxorubicin, Paclitaxel[1][2][3][4][5] |
| Lung Cancer | Cisplatin, Paclitaxel[6][7][8][9][10] |
| Colon Cancer | 5-Fluorouracil |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the respective comparator drugs for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation and Interpretation
The results of the MTT assay will be presented in a clear, tabular format, allowing for a direct comparison of the IC50 values.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | H460 IC50 (µM) | HCT-116 IC50 (µM) | MCF-10A IC50 (µM) |
| This compound | ||||||
| Doxorubicin | ||||||
| Paclitaxel | ||||||
| Cisplatin | ||||||
| 5-Fluorouracil |
A promising result would be a low micromolar or nanomolar IC50 value in one or more cancer cell lines, coupled with a significantly higher IC50 in the non-cancerous MCF-10A cells, indicating a favorable therapeutic index.
Phase 2: Mechanistic Elucidation
Assuming promising results from the initial cytotoxicity screening, the next logical step is to investigate the underlying mechanism of action. This will provide crucial insights into how this compound exerts its antitumor effects.
Apoptosis Induction Analysis
A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. We will assess this using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Workflow:
Caption: Workflow for Apoptosis Analysis.
Cell Cycle Analysis
Many cytotoxic agents function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. We will investigate the effect of our compound on the cell cycle using PI staining and flow cytometry.
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis.
Phase 3: In Vivo Validation in Xenograft Models
Positive in vitro data provides the justification for advancing to in vivo studies to assess the antitumor efficacy of this compound in a living organism. Human tumor xenograft models in immunodeficient mice are a standard and critical tool for this purpose.[12][13][14][15]
Model Selection
Based on the most promising in vitro results, we will select one or two cancer cell lines to establish subcutaneous xenograft models in athymic nude mice. For instance, if MDA-MB-231 (breast cancer) and A549 (lung cancer) cells show high sensitivity, these will be our chosen models.
Study Design
A typical study design will involve the following groups:
-
Group 1: Vehicle Control (e.g., saline or DMSO solution)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Standard-of-Care Comparator (e.g., Paclitaxel)
Experimental Workflow:
Caption: In Vivo Xenograft Study Workflow.
Data Presentation and Endpoints
The primary endpoint will be tumor growth inhibition. Data will be presented as tumor volume over time for each treatment group.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Standard-of-Care |
Significant tumor growth inhibition with acceptable toxicity (minimal body weight loss) will provide strong evidence for the antitumor activity of this compound.
Conclusion and Future Directions
This comprehensive guide outlines a systematic and rigorous approach to validate the antitumor potential of the novel compound, this compound. The successful completion of these studies will provide a robust dataset to support its further development. Positive outcomes will pave the way for more advanced preclinical studies, including pharmacokinetic and pharmacodynamic profiling, and ultimately, Investigational New Drug (IND)-enabling toxicology studies. The journey of a novel anticancer agent from the bench to the bedside is long and challenging, but the structured approach detailed herein provides a clear and scientifically sound path forward.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
- Chemotherapy for lung cancer. Macmillan Cancer Support.
- Xenograft Models. Creative Biolabs.
- Chemotherapy for Breast Cancer Fact Sheet. Westmead BCI.
- Cancer cell assays in vitro. Pharmatest Services.
- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. JSTOR.
- Chemotherapy for breast cancer. Canadian Cancer Society.
- Chemotherapy for lung cancer. Canadian Cancer Society.
- Chemotherapy for Breast Cancer. American Cancer Society.
- Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society.
- Chemotherapy for breast cancer. Cancer Research UK.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- Chemotherapy for breast cancer. Macmillan Cancer Support.
- Xenograft Models For Drug Discovery. Reaction Biology.
- Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects. City of Hope.
- Lung Cancer Medications. Mesothelioma.com.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Cytotoxicity Assays – what your cells don't like. BMG Labtech.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine.
- Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. PubMed.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC.
- Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
- Direct Regioselective C-H Cyanation of Purines. MDPI.
- Antitumor Activity and Pharmacokinetics in Mice of 8-Carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M. SciSpace.
- Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. PubMed.
- 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). Veeprho.
- 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Ovid.
Sources
- 1. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 2. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 3. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 6. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 7. Chemotherapy for lung cancer | Canadian Cancer Society [cancer.ca]
- 8. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 9. cityofhope.org [cityofhope.org]
- 10. lungcancercenter.com [lungcancercenter.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 14. xenograft.org [xenograft.org]
- 15. karger.com [karger.com]
A Head-to-Head Comparison of CDK2 Inhibitors: Roscovitine versus 2-Chloro-9-methyl-7H-purin-8(9H)-one
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology and cell biology research, the selective inhibition of cyclin-dependent kinases (CDKs) remains a critical area of investigation. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes highly attractive therapeutic targets.[1] Among the CDK family, CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle, and its aberrant activity is implicated in the proliferation of various tumor types.[2]
This guide provides a detailed, data-driven comparison of two purine-based CDK inhibitors: the well-characterized, broad-spectrum inhibitor roscovitine, and the less-studied compound, 2-Chloro-9-methyl-7H-purin-8(9H)-one. This objective analysis is intended to assist researchers in understanding the nuances of these compounds and to provide a framework for their evaluation as potential CDK2 inhibitors.
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, when complexed with its regulatory partners, cyclin E and cyclin A, orchestrates the progression of the cell from the G1 to the S phase.[2] The CDK2/cyclin E complex is crucial for the initiation of DNA replication, while the CDK2/cyclin A complex is involved in the continuation and completion of S phase.[2] Given this central role, inhibitors of CDK2 have been a major focus of drug discovery efforts.
Caption: Chemical structures of Roscovitine and this compound.
SAR studies on 2,6,9-trisubstituted purines have shown that modifications at these positions significantly impact both potency and selectivity for CDK2. [3][4]For instance, a study on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives revealed that some analogs exhibit even greater CDK2 inhibitory activity than roscovitine. [5]Specifically, the compound [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] had an IC50 of 0.3 µM for CDK2, a two-fold increase in potency compared to roscovitine. [5] The presence of a chloro group at the C2 position and a methyl group at the N9 position in this compound suggests that it could fit into the ATP-binding pocket of CDK2. However, the oxo group at the C8 position is a notable difference from the amino and other substitutions seen in many potent purine-based CDK inhibitors. The precise impact of this substitution on CDK2 binding and inhibition would require experimental validation.
Comparative Analysis: Roscovitine vs. This compound
| Feature | Roscovitine | This compound |
| Scaffold | Purine | Purine |
| CDK2 IC50 | ~0.7 µM [6] | Not experimentally determined (inferred potential) |
| Selectivity | Broad-spectrum CDK inhibitor (CDK1, 2, 5, 7, 9) [7][8] | Unknown |
| Mechanism | ATP-competitive [9] | Likely ATP-competitive |
| Cellular Activity | Induces G1/G2 arrest and apoptosis [6] | Unknown |
| Data Availability | Extensive preclinical and clinical data | Limited to chemical synthesis and supplier data |
Table 2: Head-to-Head Comparison.
The primary distinction between these two compounds is the wealth of available data for roscovitine versus the current lack thereof for this compound. While the latter's purine core suggests potential CDK2 inhibitory activity, its efficacy and selectivity remain to be experimentally determined.
Experimental Protocols for Evaluating CDK2 Inhibition
To ascertain the CDK2 inhibitory potential of a compound like this compound and to provide a direct comparison with roscovitine, a series of biochemical and cell-based assays are required.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK2/cyclin complexes. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. [10]
Caption: Workflow for a biochemical CDK2 kinase assay.
Step-by-Step Methodology (Adapted from Promega and BPS Bioscience protocols): [10][11]
-
Reagent Preparation:
-
Thaw recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme, substrate (e.g., Histone H1 or a specific peptide substrate), ATP, and kinase assay buffer on ice.
-
Prepare serial dilutions of the test compounds (e.g., this compound and roscovitine) and a vehicle control (e.g., DMSO) in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted test compounds.
-
Add the diluted CDK2/cyclin enzyme to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
Cell-Based Assays
Cell-based assays are crucial for determining the effect of an inhibitor on cellular processes, including cell proliferation and cell cycle progression.
1. Cell Proliferation/Viability Assay (e.g., MTS/MTT or CCK-8): This assay measures the number of viable cells after treatment with the inhibitor.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., one with known CDK2 dependency) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTS, MTT, or CCK-8) to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored product by metabolically active cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
2. Cell Cycle Analysis by Flow Cytometry: [14] This assay determines the effect of the inhibitor on cell cycle distribution.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at concentrations around their IC50 for cell proliferation for a defined period (e.g., 24 hours).
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest points induced by the inhibitors.
Conclusion
Roscovitine is a well-established, broad-spectrum CDK inhibitor with a wealth of supporting data, making it a valuable tool for studying CDK-dependent processes. However, its lack of selectivity can be a limitation in dissecting the specific roles of individual CDKs. This compound, as a structurally related purine, holds potential as a CDK2 inhibitor, but this remains to be confirmed through rigorous experimental evaluation. The provided protocols offer a clear roadmap for characterizing its activity and directly comparing its performance against established inhibitors like roscovitine. Such studies are essential to uncover novel and potentially more selective CDK2 inhibitors for future therapeutic development.
References
- Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals - Benchchem. (URL: )
- A comparative study of CDK2 inhibitors | Cancer Research - AACR Journals. (URL: [Link])
- Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. (URL: [Link])
- Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1689–1711. (URL: [Link])
- Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- CDK2 Assay Kit | BPS Bioscience. (URL: [Link])
- Roscovitine | Cell Signaling Technology. (URL: )
- Bettayeb, K., et al. (2010). Roscovitine in cancer and other diseases. Cancer Letters, 289(1), 1-10. (URL: [Link])
- Wang, S., & Fischer, P. M. (2008). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Current Medicinal Chemistry, 15(29), 3027-3040. (URL: [Link])
- Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. (URL: [Link])
- Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. (URL: [Link])
- Crovace, C., et al. (2020). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 21(21), 8236. (URL: [Link])
- CDK2 Assay Kit - BPS Bioscience. (URL: [Link])
- Determination of the IC50 values of a panel of CDK9 inhibitors against...
- Bettayeb, K., et al. (2010). CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells. Genes & Cancer, 1(4), 369–380. (URL: [Link])
- Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence - MDPI. (URL: [Link])
- Oh, C. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. (URL: [Link])
- Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. (URL: [Link])
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC - NIH. (URL: [Link])
- Calculating an IC50 value and its Margin of Error - YouTube. (URL: [Link])
- Polat, M. F., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639-1655. (URL: [Link])
- The Estimation of Absolute IC50 and Its 95% Confidence Interval. (URL: [Link])
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: [Link])
- Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PubMed Central. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 9. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. youtube.com [youtube.com]
- 13. ww2.amstat.org [ww2.amstat.org]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Substituted Purin-8-ones as Kinase Inhibitors: A Case Study of a Novel FLT3 Inhibitor
In the landscape of kinase inhibitor discovery, the purine scaffold has proven to be a privileged structure, serving as a foundational template for a multitude of potent and selective inhibitors.[1][2] This guide provides a comparative analysis of a novel 2,7,9-trisubstituted 8-oxopurine, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (hereafter referred to as Compound 15a), against established kinase inhibitors, Quizartinib and Staurosporine.[3] Through a detailed examination of its inhibitory profile, supported by experimental data and protocols, we aim to elucidate its potential as a therapeutic agent, particularly in the context of FMS-like tyrosine kinase 3 (FLT3) driven malignancies.
Introduction to the Analytes
Compound 15a emerges from a structural optimization campaign of 2,7,9-trisubstituted 8-oxopurines designed to target FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3][4] Its unique substitution pattern, particularly the isopropyl group at the 7-position and the cyclopentyl group at the 9-position, has been shown to significantly enhance its selectivity for FLT3.[3][4]
Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor that has been extensively studied and is approved for the treatment of relapsed/refractory FLT3-ITD AML. It serves as a benchmark for selective FLT3 inhibition.
Staurosporine , an indolocarbazole alkaloid, is a non-selective, ATP-competitive kinase inhibitor with potent activity against a broad range of kinases. It is often used as a positive control in kinase assays and cellular studies to induce apoptosis.
This guide will delve into a head-to-head comparison of these three inhibitors, focusing on their potency against FLT3 and other kinases, their effects on cancer cell proliferation, and the underlying structure-activity relationships that govern their biological activity.
Comparative Kinase Inhibition Profile
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC50 values for Compound 15a, Quizartinib, and Staurosporine against a panel of selected kinases.
| Kinase | Compound 15a (IC50, nM) | Quizartinib (IC50, nM) | Staurosporine (IC50, nM) |
| FLT3 | 30 | 1.1 | 6.4 |
| CDK4 | >1000 | 460 | 3 |
| CDK9 | >1000 | - | 4 |
Data for Compound 15a is sourced from Michalkova et al. (2022)[3][4]. Data for Quizartinib and Staurosporine are representative values from publicly available databases and literature.
As the data indicates, Compound 15a demonstrates potent inhibition of FLT3 with an IC50 value of 30 nM.[3] While not as potent as Quizartinib, it exhibits remarkable selectivity over the cyclin-dependent kinases CDK4 and CDK9, against which it is largely inactive.[3] This selectivity profile is a significant advantage, as off-target inhibition of CDKs can lead to unwanted side effects. Quizartinib, while highly potent against FLT3, shows some activity against other kinases at higher concentrations. Staurosporine, as expected, displays broad-spectrum activity, potently inhibiting all tested kinases.
Cellular Activity and Antiproliferative Effects
The ultimate measure of a kinase inhibitor's potential lies in its ability to inhibit cellular processes driven by the target kinase, leading to a desired biological outcome such as the inhibition of cancer cell proliferation. The following table presents the half-maximal growth inhibitory concentration (GI50) of the three inhibitors in the FLT3-ITD positive AML cell line, MV4-11.
| Cell Line | Compound 15a (GI50, nM) | Quizartinib (GI50, nM) | Staurosporine (GI50, nM) |
| MV4-11 | 50 | 0.4 | 8.2 |
Data for Compound 15a is sourced from Michalkova et al. (2022)[4]. Data for Quizartinib and Staurosporine are representative values from publicly available databases and literature.
In cellular assays, Compound 15a effectively inhibits the proliferation of MV4-11 cells with a GI50 of 50 nM, demonstrating its ability to engage and inhibit FLT3 in a cellular context.[4] This potent antiproliferative activity, coupled with its selectivity, underscores its therapeutic potential. As anticipated, Quizartinib is exceptionally potent in this cell line, consistent with its clinical efficacy. Staurosporine also induces cell death, albeit through its broad-spectrum kinase inhibition.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare solutions of the kinase, substrate (e.g., a fluorescently labeled peptide), and ATP at appropriate concentrations in the reaction buffer.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution in the reaction buffer to create a range of test concentrations.
-
In a 384-well plate, add the kinase and the inhibitor solution. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Monitor the reaction progress (e.g., by measuring the increase in fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MV4-11) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTS Assay:
-
Add a solution of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Conclusion
This comparative analysis highlights the promising profile of the 2,7,9-trisubstituted 8-oxopurine, Compound 15a, as a potent and selective FLT3 inhibitor. While Quizartinib remains the more potent of the two, Compound 15a's enhanced selectivity over CDKs presents a potential advantage in terms of a wider therapeutic window. The broad-spectrum activity of Staurosporine serves as a useful tool for in vitro studies but underscores the importance of selectivity for therapeutic applications. The structure-activity relationships discussed herein provide a rational basis for the further design and optimization of purine-based kinase inhibitors with improved potency and selectivity profiles for the treatment of cancers and other diseases driven by aberrant kinase activity.
References
- Sharma, S., Singh, J., Ojha, R., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Taipei Medical University.
- Mori, M., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. PubMed.
- Mori, M., et al. (2021). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. J-Stage.
- Azam, F., et al. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate.
- Sharma, S., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Taipei Medical University.
- Kumar, A., et al. (2012). Purine Analogues as Kinase Inhibitors: A Review. PubMed.
- Rojas-Llanes, D., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC - NIH.
- Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
- Seley-Radtke, K. L., et al. (2000). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. Journal of Medicinal Chemistry.
- Lee, S. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed.
- Michalkova, H., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH.
- Michalkova, H., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine.
Sources
- 1. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imtm.cz [imtm.cz]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for Novel Purine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, purine analogs have emerged as a cornerstone of drug discovery, yielding a multitude of compounds that target fundamental cellular processes. While novel molecules such as 2-Chloro-9-methyl-7H-purin-8(9H)-one represent the expanding frontier of chemical synthesis, a comprehensive evaluation of their potential requires a deep understanding of the established landscape of similar agents. This guide provides a comparative analysis of well-characterized alternatives, focusing on purine-based inhibitors of Cyclin-Dependent Kinases (CDKs), a likely target class for many novel purine scaffolds. By examining the performance of clinically relevant and widely studied compounds, researchers can establish a robust framework for assessing the therapeutic potential of new chemical entities.
The Rationale: Why Focus on Cyclin-Dependent Kinase Inhibition?
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] CDKs are a family of serine/threonine kinases that act as key regulators of cell cycle progression.[1] The aberrant activity of CDKs is a frequent driver of uncontrolled cell proliferation in various malignancies. Consequently, the development of small molecule inhibitors targeting CDKs has been a major focus of oncology research for decades. Purine-based compounds, mimicking the natural CDK ligand ATP, have proven to be a particularly fruitful chemical scaffold for potent and selective CDK inhibitors.[2][3]
The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates and inducing cell cycle arrest, often leading to apoptosis.
Core Comparative Analysis of Leading Purine-Based CDK Inhibitors
Roscovitine (Seliciclib)
Roscovitine is a first-generation pan-CDK inhibitor that has been extensively studied. It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9.[4] Its ability to induce apoptosis in various cancer cell lines has been well-documented.
Flavopiridol (Alvocidib)
Another first-generation pan-CDK inhibitor, Flavopiridol, demonstrates potent inhibition of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1] It was one of the first CDK inhibitors to enter clinical trials and has shown activity against a range of hematological malignancies and solid tumors.[1]
Dinaciclib
Representing a second-generation of CDK inhibitors, Dinaciclib exhibits potent inhibition of CDK1, CDK2, CDK5, and CDK9. Its improved pharmacokinetic properties and potency have led to its investigation in numerous clinical trials.
P276-00
This compound is a potent inhibitor of CDK1, CDK4, and CDK9.[1] It has shown significant preclinical activity against various cancer types, including mantle cell lymphoma and head and neck cancers.[1]
AT7519
AT7519 is a multi-targeted inhibitor with potent activity against CDK1, 2, 4, 6, and 9.[1] Preclinical studies have demonstrated its ability to induce apoptosis in a variety of solid and hematological cancer cell lines.[1]
Quantitative Performance Data of Alternative CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various CDKs, providing a quantitative basis for comparison.
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) |
| Flavopiridol | 30 | 170 | 100 | 60 | 300 | 10 |
| Roscovitine | - | 160 (CDK5/p25) | - | - | - | - |
| P276-00 | 79 | - | 63 | - | - | 20 |
| AT7519 | Potent | Potent | Potent | Potent | - | Potent |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions. The potency of Roscovitine is often highlighted for CDK5/p25. AT7519's potency is consistently described as high across multiple CDKs in preclinical studies.[1]
Experimental Workflows for Comparative Efficacy Analysis
To rigorously evaluate a novel purine analog like this compound against these benchmarks, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Proliferation and Cytotoxicity Assays
A fundamental first step is to determine the compound's effect on cancer cell viability.
Workflow Diagram: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of a test compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration and determine the IC50 value using non-linear regression.
Target Engagement and Kinase Profiling
To confirm that the novel compound acts as a CDK inhibitor and to understand its selectivity, a kinase profiling assay is crucial.
Workflow Diagram: Kinase Profiling
Caption: Workflow for assessing kinase selectivity.
Cell Cycle Analysis
To confirm the mechanism of action, it is important to assess the effect of the compound on cell cycle distribution.
Detailed Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 or G2/M phase would be indicative of CDK inhibition.
Signaling Pathway Perturbation
The inhibition of CDKs by purine analogs sets off a cascade of downstream effects, ultimately leading to cell cycle arrest.
Signaling Pathway Diagram: CDK Inhibition
Sources
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Pivotal Role of Substitution Patterns in Modulating the Kinase Inhibitory Profile of 2-Chloro-9-methyl-7H-purin-8(9H)-one Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to the discovery of novel kinase inhibitors, the purine scaffold represents a privileged structure, owing to its inherent ability to mimic the adenine core of ATP and engage with the hinge region of kinase active sites. Among the myriad of purine-based compounds, 2,7,9-trisubstituted purin-8-ones have emerged as a promising class of inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-9-methyl-7H-purin-8(9H)-one analogs, offering a comparative perspective on how subtle structural modifications can profoundly influence their biological activity.
The core of our analysis is built upon a systematic dissection of the contributions of substituents at the C2, N7, and N9 positions of the purin-8-one scaffold. By examining experimental data from key studies, we aim to elucidate the causal relationships between chemical structure and kinase inhibitory potency and selectivity. This guide will delve into the synthetic strategies for generating these analogs and provide detailed protocols for their biological evaluation, ensuring a self-validating framework for researchers in the field.
Deciphering the Structure-Activity Relationship: A Three-Point Substitutional Analysis
The kinase inhibitory profile of this compound and its analogs is intricately governed by the interplay of substituents at three key positions: the C2, N7, and N9 positions of the purine ring.
The Critical Influence of the C2-Substituent
The nature of the substituent at the C2 position is a primary determinant of the compound's inhibitory potency and selectivity. While the parent 2-chloro substitution provides a valuable synthetic handle for further diversification, its replacement with various amino moieties has been shown to be a highly effective strategy for enhancing kinase inhibition.
A pivotal study on 2,7,9-trisubstituted 8-oxopurines as FMS-like tyrosine kinase 3 (FLT3) inhibitors revealed that the introduction of a substituted ((phenyl)amino) group at the C2 position is crucial for potent activity.[1][2][3][4] This is exemplified by the discovery of compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one), which demonstrated significant FLT3 inhibitory activity.[1][2]
The rationale behind this enhancement lies in the ability of the C2-amino substituent to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. The specific nature of the substituent on the amino group further refines the binding affinity and can be tailored to exploit specific sub-pockets within the active site of the target kinase.
Modulating Selectivity through N7 and N9-Alkylation
The substituents at the N7 and N9 positions of the purin-8-one core play a crucial role in modulating kinase selectivity and overall potency.[1][2][3][4]
N7-Substitution: The introduction of an alkyl group at the N7 position has been shown to significantly impact selectivity. For instance, in the pursuit of FLT3 inhibitors, the incorporation of an isopropyl group at N7 substantially increased selectivity for FLT3 over other kinases like CDK4.[1][2][3][4] This suggests that the N7 position is situated in a region of the kinase active site where steric bulk can be leveraged to achieve differential binding. In contrast, compounds lacking a substituent at the N7 position displayed a marked decrease in potency against the tested kinases.[3]
N9-Substitution: The size and nature of the alkyl or cycloalkyl group at the N9 position also contribute significantly to the inhibitory profile. A general trend observed is that increasing the size of the cycloalkyl moiety at N9, from cyclopentyl to cycloheptyl, can lead to a slight improvement in anti-kinase potency.[3] This indicates that the N9 substituent likely occupies a hydrophobic pocket where larger groups can make more favorable van der Waals contacts.
The interplay between the N7 and N9 substituents is a key consideration in the design of selective inhibitors. The relative positioning and bulk of these groups can fine-tune the orientation of the entire molecule within the ATP-binding pocket, thereby influencing which kinases are effectively inhibited.
Comparative Analysis of this compound Analogs
To provide a clear comparison, the following table summarizes the structure-activity relationships discussed above. The data is synthesized from studies on 2,7,9-trisubstituted purin-8-ones, which serve as a strong predictive model for the behavior of this compound analogs.
| Position of Substitution | Substituent Type | Impact on Activity | Rationale |
| C2 | Chloro | Moderate; serves as a synthetic precursor | Good leaving group for nucleophilic substitution. |
| Substituted Amino | Significant increase in potency | Forms key hydrogen bonds with the kinase hinge region.[1][2][3][4] | |
| N7 | Hydrogen | Low potency | Lack of favorable interactions in the active site.[3] |
| Methyl | Moderate potency | Provides a balance of steric bulk and solubility. | |
| Isopropyl | Increased selectivity (e.g., for FLT3) | Optimal steric fit in a specific region of the active site, disfavoring binding to other kinases.[1][2][3][4] | |
| N9 | Methyl | Baseline potency | Small alkyl group, may not fully occupy available hydrophobic space. |
| Cycloalkyl (e.g., Cyclopentyl, Cyclohexyl) | Increased potency with larger rings | Enhanced van der Waals interactions in a hydrophobic pocket.[3] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the activity of this compound analogs.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using methods such as fluorescence, luminescence, or radioactivity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a microplate (e.g., 96-well or 384-well), add the following components in order:
-
Assay buffer
-
Test compound at various concentrations
-
Kinase enzyme
-
Substrate (peptide or protein)
-
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
The signal generated is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay
This protocol outlines a common method to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours).
-
Include appropriate controls (vehicle and positive control).
-
-
Detection Reagent Addition:
-
Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
-
Signal Measurement:
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for a cell viability assay.
Signaling Pathway Context
The targeted kinases, such as FLT3, are often critical components of signaling pathways that drive cell proliferation and survival. Inhibition of these kinases can disrupt these pathways, leading to anti-cancer effects.
Caption: Simplified signaling pathway of a receptor tyrosine kinase.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships elucidated in this guide highlight the critical importance of strategic substitutions at the C2, N7, and N9 positions. By leveraging this understanding and employing robust experimental methodologies, researchers can rationally design and optimize novel purin-8-one analogs with improved therapeutic potential. The continued exploration of this chemical space is poised to yield next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- Kryštof, V., Cankař, P., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]
- Kryštof, V., Cankař, P., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. [Link]
- Kryštof, V., Cankař, P., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. [Link]
- Kryštof, V., Cankař, P., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Salas, C. O., et al. (2018). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 23(11), 2779. [Link]
- Kryštof, V., Cankař, P., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Griffin, R. J., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 46(25), 5431-5445. [Link]
- Ben-Acha, G., et al. (2024). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules, 29(1), 123. [Link]
- Salas, C. O., et al. (2018). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imtm.cz [imtm.cz]
Confirming the Binding Site of 2-Chloro-9-methyl-7H-purin-8(9H)-one: A Comparative Guide to Putative Protein Targets
In the landscape of drug discovery, the precise identification of a compound's binding site is a critical step in understanding its mechanism of action and advancing its development. For purine analogs like 2-Chloro-9-methyl-7H-purin-8(9H)-one, a molecule with therapeutic potential, pinpointing its molecular target is paramount. This guide provides a comparative analysis of the putative binding sites for this compound, leveraging data from structurally similar compounds to build a robust hypothesis. We will primarily explore its potential interaction with the FMS-like tyrosine kinase 3 (FLT3), a key target in oncology, and compare this with an alternative binding hypothesis involving Purine Nucleoside Phosphorylase (PNP), a crucial enzyme in the purine salvage pathway.
The Structural Rationale: Why FLT3 is a Primary Putative Target
The core scaffold of this compound, the "purin-8-one" moiety, is a privileged structure in kinase inhibitor design. Kinases utilize adenosine triphosphate (ATP) as a phosphate donor, and the purine core of ATP is a natural starting point for the design of competitive inhibitors. Recent studies on 2,7,9-trisubstituted purin-8-ones have demonstrated potent inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] These findings strongly suggest that this compound is likely to bind within the ATP-binding pocket of FLT3.
Molecular docking studies of 2,7,9-trisubstituted purin-8-ones into the active conformation of FLT3 propose a binding mode consistent with Type I kinase inhibitors.[1][4][5][6] Key interactions are predicted to occur within the ATP-binding pocket:
-
Hinge Region Interaction: The purine core is expected to form crucial hydrogen bonds with the backbone of Cys694 in the hinge region of the kinase. This interaction is a hallmark of many ATP-competitive kinase inhibitors.
-
Hydrophobic Interactions: The methyl group at the N9 position and the chloro-substitution at the C2 position of the purine ring are likely to engage in hydrophobic interactions with key residues, including the gatekeeper residue Phe691, as well as Val624, Lys644, Val675, and Leu767.[1]
The carbonyl group at the C8 position of the purin-8-one scaffold is also a key feature, potentially acting as a hydrogen bond acceptor.[1]
Caption: Hypothetical binding of this compound in the PNP active site.
Quantitative Comparison of Inhibitory Potency
To provide a clearer picture of the potential efficacy of this compound against these two targets, we can compare the inhibitory activities of structurally related compounds.
| Compound Class | Target | Key Compound Example | IC50 / Ki | Reference |
| 2,7,9-Trisubstituted purin-8-ones | FLT3 | 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | IC50 = 30-70 nM | [1] |
| 9-deazaguanine analogs | PNP | CI-972 | Ki = 0.83 µM | [7] |
| 9-(arylmethyl)-9-deazapurines | PNP | 9-(3,4-dichlorobenzyl)-9-deazaguanine | IC50 = 17-270 nM | [8] |
| Immucillins | PNP | DADMe-ImmG | Kd = 7 pM | [9] |
Note: The provided data is for structurally similar compounds and serves as a basis for hypothesis generation for this compound.
Experimental Protocols for Binding Site Confirmation
To empirically determine the binding site of this compound, a series of biochemical and cellular assays are required.
Protocol 1: FLT3 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against FLT3 kinase.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the FLT3 enzyme. This is often done using a fluorescence-based method like LanthaScreen™ or a luminescence-based method like ADP-Glo™. [10][11][12] Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) [11]* ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., LanthaScreen™ Eu-anti-tag antibody and tracer, or ADP-Glo™ reagent)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the FLT3 enzyme and the test compound dilution.
-
Initiate Reaction: Add a mixture of the FLT3 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measurement: Read the plate on a suitable plate reader (e.g., for FRET or luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a colorimetric PNP activity assay.
Conclusion: A Path Forward for Target Validation
Based on the strong structural analogy to known FLT3 inhibitors with a purin-8-one core, the primary hypothesis is that This compound binds to the ATP-binding site of FLT3 kinase . The comparative analysis with PNP as an alternative target provides a valuable orthogonal approach for confirming selectivity. The experimental protocols outlined in this guide offer a clear path for researchers to empirically validate the binding site and quantify the inhibitory potency of this promising compound. Successful confirmation of FLT3 as the primary target would position this compound as a potential therapeutic agent for FLT3-driven malignancies, warranting further preclinical and clinical investigation.
References
- Tomanová, M., Kozlanská, K., Jorda, R., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]
- Assay Genie. Purine Nucleoside Phosphorylase Activity Assay Kit (Colorimetric). [Link]
- Assay Genie. Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). [Link]
- Lewandowicz, A., et al. (2010). Catalytic Site Conformations in Human PNP by 19F-NMR and Crystallography. Biochemistry, 49(4), 735–744. [Link]
- Saen-Oon, S., et al. (2009). Reactions catalyzed by purine nucleoside phosphorylase. The FEBS journal, 276(14), 3743-3753. [Link]
- Mikhailopulo, I. A., & Miroshnikova, O. V. (2021). Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. International journal of molecular sciences, 22(11), 5987. [Link]
- Erion, M. D., et al. (1997). Purine nucleoside phosphorylase. 1. Structure-function studies. Biochemistry, 36(38), 11725–11734. [Link]
- Mao, C., et al. (1998). Calf spleen purine nucleoside phosphorylase complexed with substrates and substrate analogues. Structure, 6(8), 991-1002. [Link]
- de Azevedo, W. F., Jr, et al. (2004). Crystal structure of human purine nucleoside phosphorylase complexed with guanosine. Acta crystallographica. Section D, Biological crystallography, 60(Pt 12 Pt 2), 2326-2331. [Link]
- Osorio-Torres, C., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules (Basel, Switzerland), 26(16), 4995. [Link]
- de Azevedo, W. F., Jr, et al. (2003). Structures of human purine nucleoside phosphorylase complexed with inosine and ddI. Acta crystallographica. Section D, Biological crystallography, 59(Pt 12), 2206-2211. [Link]
- Ivanova, Y., et al. (2023). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. Molecules (Basel, Switzerland), 28(2), 856. [Link]
- Bantia, S., et al. (2001). Achieving the ultimate physiological goal in transition state analogue inhibitors for purine nucleoside phosphorylase. Journal of the American Chemical Society, 123(47), 11629–11630. [Link]
- Erion, M. D., et al. (1997). Purine nucleoside phosphorylase. 2. Catalytic mechanism. Biochemistry, 36(38), 11735–11748. [Link]
- Ealick, S. E., et al. (1991). The high resolution crystal structure of bovine spleen purine nucleoside phosphorylase in complex forms with phosphate and 9-deazainosine. The Journal of biological chemistry, 266(31), 20711–20720. [Link]
- Levis, M. (2017). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Seminars in oncology, 44(3), 235–242. [Link]
- Gilbertsen, R. B., et al. (1992). Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor. Advances in experimental medicine and biology, 309B, 121–124. [Link]
- Harel, M., Berchansky, A., & Sussman, J. L. (2019). Purine nucleoside phosphorylase. Proteopedia. [Link]
- ResearchGate. (n.d.). Four generations of PNP transition-state analogue inhibitors with dissociation constants in the picomolar range. [Link]
- ResearchGate. (n.d.). Binding modes of FLT3 inhibitors to FLT3 molecule. [Link]
- Tomanová, M., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors.
- Smith, C. C., et al. (2015). Characterizing and Overriding the Structural Mechanism of the Quizartinib-Resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397. Cancer discovery, 5(6), 668–679. [Link]
- Piloto, O., et al. (2006). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 107(2), 679–686. [Link]
- BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]
- Montgomery, J. A., et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine. Journal of medicinal chemistry, 36(1), 55–69. [Link]
- Tomanová, M., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. [Link]
- Tomanová, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- KCAS Bio. (2022). FLT3 Inhibitors in AML: Tackling Therapy Resistance. [Link]
- Wang, Y., et al. (2024). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry. [Link]
- Zorn, J. A., et al. (2015). Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib (AC220). Acta crystallographica.
- Yamaura, T., et al. (2018).
- ResearchGate. (n.d.). Small molecule kinase interaction maps for FLT3 inhibitors. [Link]
Sources
- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]
- 7. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Achieving the ultimate physiological goal in transition state analogue inhibitors for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Elucidating the Cross-Reactivity Profile of Novel Purine Analogs: A Case Study Approach with 2-Chloro-9-methyl-7H-purin-8(9H)-one
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic or research tool is paved with rigorous characterization. A critical aspect of this characterization is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other biomolecules. This guide provides a comprehensive framework for determining the cross-reactivity profile of a novel purine analog, using the hypothetical case of 2-Chloro-9-methyl-7H-purin-8(9H)-one.
Purine analogs are a cornerstone of modern pharmacology, frequently designed as inhibitors of protein kinases due to their structural resemblance to the endogenous kinase substrate, ATP.[1] The conserved nature of the ATP-binding pocket across the human kinome, however, presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a multi-pronged experimental approach is not just recommended but essential for building a robust and reliable selectivity profile.
This guide will detail the primary methodologies for assessing cross-reactivity, from broad biochemical screens to in-cell target engagement and direct binding assays. We will explore the "why" behind the "how," offering insights into experimental design and data interpretation to empower researchers in their quest to fully understand their molecule of interest.
I. Initial Assessment: Broad Kinome Profiling
The first step in characterizing a potential kinase inhibitor is to assess its activity against a large, representative panel of kinases. This provides a broad overview of the compound's selectivity and identifies potential on- and off-targets. Luminescence-based kinase activity assays are a common and robust method for this purpose.[3]
Principle of Luminescence-Based Kinase Activity Assays
These assays quantify the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The amount of ADP is directly proportional to the kinase's activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and, consequently, a lower luminescent signal.
Experimental Protocol: Luminescence-Based Kinase Activity Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the specific kinase from a kinase panel (e.g., the Kinase Selectivity Profiling System from Promega) to each well.[4]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture specific to the kinase being tested.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of an ADP-Glo™ Reagent or similar to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.
-
Add 20 µL of a Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[3]
-
Data Presentation: Hypothetical Kinase Panel Screen for this compound
| Kinase Target | Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 5 |
| Kinase B | 5,500 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 150 | 2 |
| Kinase E | >10,000 | 15 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[3]
II. In-Cell Target Validation: The Cellular Thermal Shift Assay (CETSA)
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the engagement of a drug candidate with its intended target protein within a cellular context.[5] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.[6][7]
Experimental Workflow: Cellular Thermal Shift Assay
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a relevant cell line to approximately 80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Protein Detection:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
-
III. Quantifying Binding Affinity: Competitive Binding Assays
To complement functional and target engagement data, it is crucial to determine the direct binding affinity of the compound to its potential targets. Competitive binding assays are a robust method for this, measuring the potency of a test compound by its ability to displace a known binding probe.[9]
Principle of Competitive Binding Assays
These assays typically involve a kinase, a labeled probe that binds to the kinase's ATP-binding site, and the unlabeled test compound. The test compound competes with the probe for binding to the kinase. The displacement of the probe is measured, often through a change in a fluorescence or luminescence signal, allowing for the determination of the test compound's binding affinity (often expressed as a dissociation constant, Kd, or an IC50 value).[10]
Experimental Workflow: Competitive Binding Assay
Caption: Principle of a competitive kinase binding assay.
Experimental Protocol: TR-FRET Based Competitive Binding Assay
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare solutions of the target kinase, a lanthanide-labeled antibody or streptavidin (donor fluorophore), and a fluorescently labeled ATP-competitive tracer (acceptor).
-
-
Assay Procedure:
-
In a microplate, add the test compound, the kinase, and the fluorescent tracer.
-
Incubate to allow binding to reach equilibrium.
-
Add the lanthanide-labeled component.
-
Incubate to allow the formation of the FRET complex.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
A high TR-FRET signal indicates close proximity of the donor and acceptor, meaning the tracer is bound to the kinase.
-
A low signal indicates that the test compound has displaced the tracer.
-
Plot the signal against the compound concentration to determine the IC50 or Kd.[11]
-
Data Integration: A Comprehensive Cross-Reactivity Profile
By integrating the data from these orthogonal assays, a comprehensive profile of this compound can be constructed.
| Target | Biochemical IC50 (nM) | Cellular Target Engagement (CETSA ΔTagg, °C) | Binding Affinity Kd (nM) |
| Kinase A | 25 | +5.2 | 30 |
| Kinase B | 5,500 | Not Determined | >10,000 |
| Kinase D | 150 | +2.1 | 200 |
This integrated view allows for a much more nuanced understanding of the compound's behavior. A compound that is potent in a biochemical assay, demonstrates target engagement in cells, and has a high binding affinity for the same target is a strong candidate for further development. Conversely, significant off-target activity identified through these methods can guide medicinal chemistry efforts to improve selectivity or flag potential liabilities early in the drug discovery process.
Conclusion
Determining the cross-reactivity profile of a novel compound like this compound is a critical and multi-faceted endeavor. A reliance on a single assay type can be misleading. By employing a combination of broad biochemical screening, in-cell target engagement assays like CETSA, and direct binding studies, researchers can build a robust, reliable, and translatable understanding of a compound's selectivity. This rigorous approach is fundamental to advancing novel chemical entities toward their full potential as research tools or transformative therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Plescia, C., & Molina, D. M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 537-560.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.
- Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology.
- Fabian, M. A., et al. (2005). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 10(4), 349-359.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2841-2848.
- Kati, W. M., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-307.
- Martens, S., et al. (2023). In vitro kinase assay. Protocols.io.
- Revvity. (n.d.).
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
- BenchChem. (2025).
- Bishop, A. C., et al. (2000). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 122(28), 6799-6800.
- Kumar, A., et al. (2013). Purine Analogues as Kinase Inhibitors: A Review. Current Medicinal Chemistry, 20(13), 1668-1694.
- Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases. Journal of Biological Chemistry, 286(48), 41569-41581.
- Moro, S., et al. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score.
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Navigating the Kinome: A Comparative Efficacy Analysis of Substituted Purines in Oncology Models
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both promising and complex. Purine analogs, due to their structural similarity to endogenous nucleosides, have long been a fertile ground for the development of novel anti-cancer agents.[1] This guide moves beyond a singular focus on the anecdotally mentioned 2-Chloro-9-methyl-7H-purin-8(9H)-one, for which public efficacy data is scarce, and instead delves into a comparative analysis of a well-documented and clinically relevant class: substituted purine derivatives targeting key oncogenic kinases.
This guide will provide a comparative analysis of the efficacy of various substituted purine analogs in different cancer models, with a particular focus on their role as kinase inhibitors. We will explore the structure-activity relationships that govern their potency and selectivity, and provide practical, field-proven insights into the experimental methodologies used to evaluate these compounds.
The Rationale for Targeting Kinases with Purine Scaffolds
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The ATP-binding pocket of kinases provides an ideal target for small molecule inhibitors. Purine scaffolds, mimicking the adenine core of ATP, serve as privileged structures for designing potent kinase inhibitors. Modifications at various positions of the purine ring allow for the fine-tuning of selectivity and potency against specific kinases, such as cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[2][3]
Comparative Efficacy of Substituted Purines in Preclinical Cancer Models
The true measure of an anti-cancer compound lies in its performance across a range of preclinical models. Here, we compare the efficacy of different classes of substituted purines, drawing upon available data from in vitro and in vivo studies.
2,7,9-Trisubstituted Purin-8-ones as FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has driven the development of potent FLT3 inhibitors. A notable example is the class of 2,7,9-trisubstituted 8-oxopurines.
One such compound, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one , has demonstrated significant potency in preclinical models.[3] In cellular assays using the FLT3-ITD positive MV4-11 cell line, this compound inhibited the autophosphorylation of FLT3 and suppressed downstream signaling through STAT5 and ERK1/2 at nanomolar concentrations.[3]
| Compound Class | Cancer Model | Key Findings | Reference |
| 2,7,9-Trisubstituted 8-oxopurines | Acute Myeloid Leukemia (MV4-11 cells) | Nanomolar inhibition of FLT3 autophosphorylation and downstream signaling. | [3] |
| 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines | Solid Tumors (MCF-7, HCT-116, A-375, G-361) | Single-digit micromolar IC₅₀ values; induction of apoptosis in melanoma cells. | [4] |
| 6,8,9-trisubstituted purine analogues | Liver, Colon, Breast Cancer (Huh7, HCT116, MCF7) | Notable cytotoxic activity, in some cases surpassing 5-Fluorouracil and Fludarabine. | [1] |
DOT Script for Signaling Pathway
Caption: FLT3 signaling pathway and its inhibition by 2,7,9-trisubstituted 8-oxopurines.
2,6-Disubstituted Purines in Solid Tumor Models
In the context of solid tumors, 2,6-disubstituted purine analogs have shown promise. For instance, ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates have been evaluated against a panel of human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361).[4] These compounds exhibited potent cytotoxic activity, with IC₅₀ values in the single-digit micromolar range.[4] Notably, they were found to induce apoptosis in the A-375 melanoma cell line, suggesting a potential therapeutic advantage.[4]
Experimental Protocols: A Guide to Efficacy Evaluation
The following are standardized protocols for assessing the efficacy of purine-based anti-cancer compounds.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add the test compound (e.g., a substituted purine) at various concentrations and incubate for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DOT Script for Experimental Workflow
Caption: A streamlined workflow for the SRB cytotoxicity assay.
Kinase Inhibition Assay
To determine the direct inhibitory effect of a compound on a specific kinase, in vitro kinase assays are essential.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion and Future Directions
While the specific compound this compound remains to be fully characterized in the public domain, the broader class of substituted purines continues to be a highly productive area of research in oncology. The examples of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors and 2,6-disubstituted purines in solid tumors highlight the versatility of this chemical scaffold.
Future research should focus on:
-
Improving Selectivity: Designing compounds with higher selectivity for the target kinase over other kinases to minimize off-target effects.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Exploring Novel Targets: Expanding the application of purine-based inhibitors to other classes of kinases and oncogenic proteins.
By leveraging the foundational knowledge of purine chemistry and employing robust experimental methodologies, the scientific community can continue to develop innovative and effective cancer therapies.
References
- Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 725-740.
- Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. (2017). Monatshefte für Chemie - Chemical Monthly, 148(10), 1839–1853.
- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2023). Journal of Young Pharmacists, 15(2), 205-211.
- Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. (2014). European Journal of Medicinal Chemistry, 76, 44-53.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2023). RSC Advances, 13(24), 16353-16381.
- Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. (2017). Chemistry of Heterocyclic Compounds, 53(6-7), 738-751.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). Molecules, 26(16), 4983.
- Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][5][6]triazin-4(7H). (2019). ACS Omega, 4(26), 21975–21984.
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2009).
- Oh, C. H., Kim, H. K., Lee, S. C., Oh, C., Yang, B. S., Rhee, H. J., & Cho, J. H. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350.
- 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o687.
- Kryštof, V., Gucký, T., Řezníčková, E., Jorda, R., Cankař, P., & Slouka, J. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16055.
- Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. (2020). ACS Omega, 5(13), 7363–7373.
- 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)- 7,9-dihydro-8H-purin-8-one. (2023). ChemicalBook.
- Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (2020). Beilstein Journal of Organic Chemistry, 16, 1246–1263.
- 1361569-23-4|6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). (n.d.). BLDpharm.
- CAS 1361569-18-7 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7,9-dihydro-8H-purin-8-one. (n.d.). BOC Sciences.
- 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. (n.d.).
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: 2-Chloro-9-methyl-7H-purin-8(9H)-one versus Olomoucine in the Landscape of Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex field of kinase inhibitors, the purine scaffold represents a privileged structure with a rich history of therapeutic applications.[1][2][3][4][5] This guide provides an in-depth, head-to-head comparison of a specific purine derivative, 2-Chloro-9-methyl-7H-purin-8(9H)-one, with the well-characterized cyclin-dependent kinase (CDK) inhibitor, Olomoucine. By examining their chemical properties, synthesizing available biological data, and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their drug discovery endeavors.
Introduction: The Purine Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases play a pivotal role in cellular signal transduction, and their deregulation is a hallmark of numerous diseases, most notably cancer.[6][7] This has made them a prime target for therapeutic intervention. Purine analogues, due to their structural resemblance to the endogenous kinase substrate adenosine triphosphate (ATP), have emerged as a highly successful class of kinase inhibitors.[1][2][3] These compounds competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.
This guide will focus on a comparative analysis of two such purine derivatives:
-
This compound: A less-characterized purine derivative, representing a potential starting point for novel inhibitor design.
-
Olomoucine: A first-generation, trisubstituted purine inhibitor of cyclin-dependent kinases (CDKs), which serves as a valuable benchmark due to its well-documented biological activity and mode of action.[6]
Chemical and Structural Comparison
A fundamental aspect of drug design is understanding the structure-activity relationship (SAR). The purine core allows for substitutions at various positions, significantly influencing binding affinity and selectivity for different kinases.
| Feature | This compound | Olomoucine |
| Core Structure | Purine | Purine |
| Substituents | C2: Chloro, N9: Methyl, C8: Oxo | C2: (R)-2-hydroxyethylamino, C6: Benzylamino, N9: Isopropyl |
| Key Differences | Simpler substitution pattern. The oxo group at C8 may influence hydrogen bonding interactions within the ATP binding site. | Trisubstituted with bulkier groups at C2, C6, and N9, contributing to its specificity for certain kinases.[6] |
The structural differences between these two molecules are expected to translate into distinct biological activity profiles. The simpler structure of this compound might offer broader reactivity but potentially lower selectivity compared to the more elaborate structure of Olomoucine.
Biological Activity: A Head-to-Head Perspective
While direct comparative experimental data for this compound is scarce in publicly available literature, we can infer its potential activity based on the known pharmacology of similar purine derivatives and compare it to the established profile of Olomoucine.
Kinase Inhibitory Profile
Olomoucine is a well-established inhibitor of several cyclin-dependent kinases, with IC50 values in the low micromolar range. It exhibits selectivity for CDK1, CDK2, and CDK5.[6] This activity is attributed to its ability to fit into the ATP binding pocket of these kinases.
For This compound , based on its structural features, it is plausible to hypothesize that it may also exhibit kinase inhibitory activity. The chloro group at the C2 position and the methyl group at the N9 position are common features in many kinase inhibitors. The oxo group at C8 is also present in some kinase inhibitors and can participate in hydrogen bonding.
Table 2: Comparative Kinase Inhibition Profile (Hypothetical vs. Established)
| Kinase Target | This compound (Predicted IC50) | Olomoucine (Reported IC50) | Reference |
| CDK1/cyclin B | To be determined | 7 µM | [6] |
| CDK2/cyclin A | To be determined | 7 µM | [6] |
| CDK5/p35 | To be determined | 3 µM | [6] |
To ascertain the actual kinase inhibitory profile of this compound, a comprehensive screening against a panel of kinases is essential.
Experimental Protocols for Head-to-Head Comparison
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a reduced phosphorylation signal.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate peptide (e.g., Histone H1)
-
ATP (Adenosine Triphosphate)
-
Test compounds (this compound and Olomoucine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase substrate, and the test compound dilutions.
-
Add the CDK2/Cyclin A enzyme to each well to initiate the reaction, except for the negative control wells.
-
Add ATP to all wells to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a recombinant enzyme and a specific substrate allows for a direct and clean measurement of the inhibitor's effect on the target kinase, minimizing confounding factors from a cellular environment. The luminescent readout provides a highly sensitive and quantitative measure of kinase activity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of purine derivatives against CDK2/Cyclin A.
Cell Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[8]
Trustworthiness of the Protocol: This is a standardized and widely accepted method for assessing the cytotoxic or cytostatic effects of compounds. Including both a positive control (a known cytotoxic agent) and a negative control (vehicle) ensures the validity of the results.
In Vivo Evaluation: Considerations and Models
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound.
Animal Models: For assessing the anti-cancer efficacy of purine derivatives, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.[9]
Pharmacokinetic Analysis: It is also essential to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the compounds. This information is critical for designing effective dosing regimens.
Signaling Pathway Context
The primary mechanism of action for Olomoucine and potentially for this compound is the inhibition of CDKs, which are key regulators of the cell cycle.
Cell Cycle Regulation by CDKs and Inhibition by Purine Analogs
Caption: Simplified diagram of cell cycle control by CDKs and the inhibitory action of purine analogs.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating this compound against the established CDK inhibitor, Olomoucine. While Olomoucine serves as a valuable reference compound, the true potential of this compound can only be unlocked through rigorous experimental validation.
The provided protocols offer a starting point for researchers to conduct their own head-to-head comparisons. Future studies should focus on:
-
Comprehensive Kinase Profiling: Screening this compound against a broad panel of kinases to determine its selectivity profile.
-
Structure-Based Drug Design: Elucidating the crystal structure of this compound in complex with its target kinase(s) to guide further optimization.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.
By systematically applying these methodologies, the scientific community can further explore the therapeutic potential of novel purine derivatives and contribute to the development of next-generation kinase inhibitors.
References
- Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
- Legraverend, M., & Grierson, D. S. (2006). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Current Medicinal Chemistry, 13(25), 3021-3042. [Link]
- Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]
- Legraverend, M., & Grierson, D. S. (2006). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. PubMed. [Link]
- Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review.
- Pierré, A., et al. (1998). New purines and purine analogs as modulators of multidrug resistance. Journal of Medicinal Chemistry, 41(21), 4056-4065. [Link]
- Neef, A. B., Samain, F., & Luedtke, N. W. (2012). Metabolic labeling of DNA by purine analogues in vivo. Chembiochem, 13(12), 1750-1753. [Link]
- Kumar, P., & Kumar, D. (2021). A brief review on in vivo models for Gouty Arthritis. Journal of Pharmacognosy and Phytochemistry, 10(3), 11-16. [Link]
- Singh, U. P., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 31. [Link]
- Singh, R., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Scientific Reports, 13(1), 3374. [Link]
- Wang, Y., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 23(23), 14909. [Link]
- Coly, M., et al. (2024). Uric Acid, the End-Product of Purine Metabolism, Mitigates Tau-Related Abnormalities: Comparison with DOT, a Non-Antibiotic Oxytetracycline Derivative. International Journal of Molecular Sciences, 25(3), 1801. [Link]
- ResearchGate. (n.d.). Examples of pyrimidine and purine derivatives occurring in nature.
- Singh, U. P., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Bentham Science Publishers. [Link]
- Laufer, S. A., et al. (2006). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 49(23), 6934-6945. [Link]
- González-Valdez, J., et al. (2004). A comparison of purine derivatives excretion with conventional methods as indices of microbial yield in dairy cows. Journal of Dairy Science, 87(10), 3396-3405. [Link]
- González-Valdez, J., et al. (2004). A Comparison of Purine Derivatives Excretion with Conventional Methods as Indices of Microbial Yield in Dairy Cows.
- Al-Suwaidan, I. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(19), 6825. [Link]
- Salas, C. O., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Pharmaceuticals, 15(7), 868. [Link]
- Said, S. B. (2012). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 1-8. [Link]
- MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
- Mishra, P. C. (2019). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Applied Chemistry, 12(5), 99-104. [Link]
- El-Malah, A. A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(7), 4641-4663. [Link]
- Jorda, R., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16041. [Link]
- Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757-1763. [Link]
- Oh, C. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link]
- Kelley, J. L., et al. (1995). 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry, 38(20), 4049-4054. [Link]
- Galy, A., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry, 15, 363-372. [Link]
- Veeprho. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one. Veeprho. [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New purines and purine analogs as modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Synergistic Potential of 2-Chloro-9-methyl-7H-purin-8(9H)-one in Combination Chemotherapy
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic effects of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a novel purine analog, when used in combination with established chemotherapeutic agents. While clinical and preclinical data on this specific compound are emerging, the principles and methodologies outlined herein are grounded in established practices for assessing drug synergy and are designed to provide a robust starting point for investigation.
Purine analogs have long been a cornerstone of cancer therapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, thereby inducing cytotoxicity in rapidly proliferating cancer cells. The rationale for exploring combination therapies is to leverage distinct mechanisms of action to enhance tumor cell killing, overcome drug resistance, and potentially reduce dose-limiting toxicities of individual agents. This guide will explore the hypothetical synergistic potential of this compound with two major classes of chemotherapeutics: a DNA damaging agent (e.g., cisplatin) and a topoisomerase inhibitor (e.g., etoposide).
Table of Contents
-
Introduction to this compound: A Potential Antimetabolite
-
Rationale for Combination Therapy
-
Experimental Workflow for Synergy Assessment
-
In Vitro Cell Viability Assays
-
Quantitative Analysis of Synergy: The Combination Index
-
-
Investigating the Mechanism of Synergy
-
Cell Cycle Analysis
-
Apoptosis Induction
-
Molecular Pathway Analysis
-
-
In Vivo Validation
-
References
Introduction to this compound: A Potential Antimetabolite
This compound belongs to the purine class of heterocyclic compounds. While its precise mechanism of action is a subject of ongoing research, its structural similarity to endogenous purines suggests a likely role as an antimetabolite. It is hypothesized that this compound may be incorporated into DNA or RNA, or it may inhibit enzymes crucial for de novo purine biosynthesis, leading to cell cycle arrest and apoptosis in cancer cells. The chloro and methyl substitutions on the purine ring are expected to modulate its metabolic stability and interaction with target enzymes.
Rationale for Combination Therapy
The exploration of this compound in combination with other chemotherapies is predicated on the principle of attacking cancer cells through multiple, complementary pathways.
-
With DNA Damaging Agents (e.g., Cisplatin): Cisplatin forms adducts with DNA, leading to intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately triggering apoptosis. A purine analog like this compound could potentiate the effects of cisplatin by depleting the nucleotide pools necessary for DNA repair mechanisms, thus enhancing the cytotoxicity of cisplatin-induced DNA damage.
-
With Topoisomerase Inhibitors (e.g., Etoposide): Etoposide inhibits topoisomerase II, an enzyme that resolves DNA tangles during replication. This inhibition leads to the accumulation of double-strand breaks. By disrupting DNA synthesis, this compound could increase the cell's reliance on topoisomerase II for DNA maintenance, thereby sensitizing them to the effects of etoposide.
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for determining whether the combination of this compound with another chemotherapy results in a synergistic, additive, or antagonistic effect.
Caption: A streamlined workflow for evaluating the synergistic potential of a novel compound.
In Vitro Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapies on cancer cell lines.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media until they reach logarithmic growth phase.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent IC50 Determination: Treat cells with a serial dilution of this compound, cisplatin, and etoposide individually for 48-72 hours.
-
Combination Treatment: Treat cells with combinations of this compound and the other chemotherapeutic at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard matrix of varying concentrations.
-
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values for each agent and combination.
Quantitative Analysis of Synergy: The Combination Index
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. The Combination Index (CI) is calculated using software like CompuSyn.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Hypothetical Data Table:
| Drug Combination (Constant Ratio) | IC50 (µM) | Combination Index (CI) at IC50 | Interpretation |
| This compound | 15 | - | - |
| Cisplatin | 5 | - | - |
| Combination 1 | 2-Chloro-9-methyl (7.5) + Cisplatin (2.5) | 0.6 | Synergy |
| Etoposide | 10 | - | - |
| Combination 2 | 2-Chloro-9-methyl (7.5) + Etoposide (5) | 0.8 | Synergy |
This hypothetical data suggests a synergistic interaction between this compound and both cisplatin and etoposide.
Investigating the Mechanism of Synergy
Understanding the molecular basis of the observed synergy is critical for further development.
Caption: A proposed mechanism for synergistic induction of apoptosis.
Cell Cycle Analysis
Protocol:
-
Treat cells with the individual drugs and their synergistic combination at IC50 concentrations for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A significant increase in the sub-G1 peak is indicative of apoptosis.
Apoptosis Induction
Protocol:
-
Treat cells as described for cell cycle analysis.
-
Stain cells with Annexin V (an early marker of apoptosis) and propidium iodide (a marker of late apoptosis/necrosis).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Molecular Pathway Analysis
Protocol:
-
Treat cells with the individual drugs and their combination for various time points.
-
Prepare cell lysates and perform Western blotting to analyze the expression and activation of key proteins involved in DNA damage response (e.g., phosphorylated H2AX, p53), cell cycle regulation (e.g., cyclins, CDKs), and apoptosis (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
In Vivo Validation
Promising in vitro results should be validated in an animal model.
Protocol:
-
Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy partner alone, and the combination.
-
Monitoring: Monitor tumor growth by caliper measurements and assess animal well-being (body weight, behavior) to evaluate toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
References
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
- Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Chloro-9-methyl-7H-purin-8(9H)-one
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a chlorinated purine analog. While specific safety data for this compound is limited, this document synthesizes established best practices for handling analogous chemical structures to ensure a cautious and responsible approach to waste management.
The core principle of this guide is to treat this compound as a potentially hazardous substance, warranting rigorous disposal protocols. This approach is grounded in the precautionary principle, a cornerstone of laboratory safety.
Hazard Assessment and Characterization
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally similar compounds. Chlorinated purine analogs are often used in biochemical and pharmaceutical research and may exhibit biological activity.[1] The presence of a chlorine atom on the purine ring system can influence the molecule's reactivity and toxicity.
Inferred Potential Hazards:
-
Irritant: Similar compounds, such as 2-chloro-9-methyl-9H-purine, are classified as causing skin, eye, and respiratory irritation.
-
Toxicity: The toxicological properties have not been fully investigated. As with many novel chemical entities, it is prudent to assume a degree of toxicity.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2] Their environmental fate is a significant consideration in disposal procedures.[3][2]
A summary of key safety information for a related compound is provided below for reference.
| Property | Information (for 2-chloro-8-methyl-9H-purine) | Source |
| GHS Pictograms | No data available | [4] |
| Hazard Statements | No data available | [4] |
| Precautionary Statements | No data available | [4] |
| Toxicity Data | No data available for oral, inhalation, or dermal toxicity. | [4] |
| Ecological Information | No data available for toxicity to fish, daphnia, algae, or microorganisms. No data on persistence, degradability, or bioaccumulation. | [4] |
Given the lack of specific data, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory to minimize exposure risk.[5][6][7][8][9]
-
Gloves: Two pairs of nitrile gloves should be worn.[5][7] The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[4]
-
Lab Coat/Gown: A disposable, fluid-resistant gown is required to protect skin and clothing.[5][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 or higher-level respirator is necessary. All handling of the solid compound should ideally be performed in a certified chemical fume hood.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Irritant," "Potential Toxin")
-
The date the waste was first added to the container.
-
-
Solid Waste:
-
Collect any solid residue, contaminated filter paper, and disposable labware (e.g., weighing boats, pipette tips) in the designated solid waste container.
-
Avoid generating dust. If cleaning up a spill of the solid, gently wipe with a damp cloth or absorbent pad and place it in the solid waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid waste container.
-
Do not mix with other incompatible waste streams. Consult a chemical compatibility chart if unsure.
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
-
Contaminated PPE:
-
All disposable PPE used while handling the compound should be considered contaminated.
-
Remove PPE carefully to avoid cross-contamination and place it in a designated hazardous waste bag for incineration.
-
Decontamination Procedures
Thorough decontamination of all surfaces and reusable equipment is crucial to prevent unintended exposure.
-
Work Surfaces: Clean all work surfaces (e.g., fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution, and a final rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
Reusable Glassware and Equipment:
-
Rinse with a suitable organic solvent that will dissolve the compound. Collect this solvent rinse as hazardous liquid waste.
-
Wash with a laboratory detergent and water.
-
Perform a final rinse with deionized water.
-
Disposal Pathway Decision Tree
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
High-Temperature Incineration: This is the preferred method for the destruction of chlorinated organic compounds.[10] Incineration at high temperatures ensures the complete breakdown of the molecule into less harmful components.
-
Hazardous Waste Landfill: If incineration is not an option, the waste may be suitable for a certified hazardous waste landfill. However, this is a less desirable option due to the potential for long-term environmental contamination.
Never attempt to treat or neutralize this chemical waste in the laboratory without specific, validated protocols and the approval of your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with a chemical absorbent pad or vermiculite. Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the spill area as described in Section 4.
By adhering to these rigorous procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
- POGO. (2021, November 3). Personal Protective Equipment.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Sun, G., et al. (2023). Chlorinated nucleotides and analogs as potential disinfection byproducts in drinking water. Journal of Hazardous Materials, 452, 131242.
- Water Corporation. (2016, December 24). Disposal of Highly Chlorinated / Alkaline Disinfection Water Guideline.
- ACS Publications. (1999). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology, 33(6), 932-937.
- Chen, D., et al. (2016). Evaluating the environmental fate of short-chain chlorinated paraffins (SCCPs) in the Nordic environment using a dynamic multimedia model. Environmental Science: Processes & Impacts, 18(9), 1146-1155.
- Glüge, J., et al. (2016). Chlorinated paraffins in the environment: A review on their production, fate, levels and trends between 2010 and 2015. Environment International, 92-93, 383-393.
- Li, Y., et al. (2022). The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. Environmental Pollution, 308, 119649.
- ResearchGate. (2016). Chlorinated paraffins in the environment: A review on their production, fate, levels and trends between 2010 and 2015.
- ResearchGate. (2019). Disposal of Chlorine-Containing Wastes.
- National Center for Biotechnology Information. (2014, July 14). Purine Analogues. LiverTox.
- Veeprho. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one.
- National Institutes of Health. (2020). Environmental Triggers of Hyperuricemia and Gout. PMC.
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. pogo.ca [pogo.ca]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. researchgate.net [researchgate.net]
Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 2-Chloro-9-methyl-7H-purin-8(9H)-one
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols surrounding these compounds, particularly those with limited published hazard data, must be anything but routine. This guide provides a detailed operational plan for the safe handling of 2-Chloro-9-methyl-7H-purin-8(9H)-one, a chlorinated purine analog. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a foundation of established principles for handling analogous hazardous compounds, prioritizing a conservative approach to minimize all potential routes of exposure.
The core philosophy of this guide is risk mitigation through a comprehensive understanding of potential hazards and the meticulous application of appropriate controls. As purine analogs can interfere with DNA and RNA synthesis, and some possess potent immunosuppressive activity, exposure must be treated with the utmost seriousness.[1][2] This document will serve as your primary reference for personal protective equipment (PPE) selection, handling procedures, and disposal protocols.
Understanding the Risks: A Profile of a Novel Purine Analog
-
Inhalation: Airborne particles can be readily inhaled, leading to potential systemic toxicity.
-
Dermal Contact: The compound may be absorbed through the skin or cause local irritation.
-
Ocular Exposure: Contact with the eyes can cause serious irritation or damage.
-
Ingestion: Accidental ingestion can lead to systemic toxicity.
Therefore, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[4]
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a thorough risk assessment of the planned procedures. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Powder Form) | - Full-face respirator with P100 (or equivalent) cartridges- Double-layered nitrile gloves- Chemical-resistant disposable gown with knit cuffs- Tightly sealed chemical splash goggles- Disposable shoe covers | This is the highest risk activity due to the potential for generating airborne particles. A full-face respirator provides both respiratory and eye protection from fine powders.[5][6] Double gloving is required when handling hazardous drugs and should be changed frequently.[7] A disposable gown and shoe covers prevent the transfer of contamination outside the designated handling area. |
| Working with Solutions | - NIOSH-approved respirator with organic vapor cartridges- Nitrile gloves- Chemical-resistant lab coat- Chemical splash goggles | While the risk of inhalation of the solid is reduced, vapors from the solvent and potential aerosols from handling the solution still pose a threat. An organic vapor respirator is crucial.[5] |
| General Laboratory Operations (Low Concentration Solutions) | - Lab coat- Safety glasses with side shields- Nitrile gloves | For routine handling of dilute solutions where the risk of splashing or aerosol generation is minimal, standard laboratory PPE provides a baseline of protection. |
A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is paramount to ensuring safety. The following steps provide a clear and repeatable process for handling this compound.
Pre-Operational Checks
-
Designated Area: All handling of the solid compound must occur in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
PPE Inspection: Before entering the designated area, thoroughly inspect all PPE for defects, including tears in gloves or gowns, and ensure the respirator has a proper seal.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed. Have a spill kit rated for hazardous powders immediately available.
Donning PPE: A Deliberate Sequence
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
